5-Bromo-2-hydrazinopyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-bromopyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOYVELUZXXEGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375496 | |
| Record name | 5-Bromo-2-hydrazinopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-89-2 | |
| Record name | 5-Bromo-2-hydrazinopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-hydrazinylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Topic: 5-Bromo-2-hydrazinopyrimidine: Synthesis and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Halogenated Hydrazinopyrimidines
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone pharmacophore, integral to a vast array of therapeutic agents. Its derivatives are noted for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic functionalization of this privileged heterocycle is a key focus of drug discovery programs. Among the most versatile building blocks is 5-Bromo-2-hydrazinopyrimidine, a molecule engineered for synthetic utility. The presence of three key features—the electron-withdrawing bromine atom at the 5-position, the highly nucleophilic hydrazine group at the 2-position, and the reactive pyrimidine core—makes it an exceptionally valuable precursor for constructing complex molecular architectures and generating libraries of novel compounds for biological screening.
This guide provides a detailed, field-proven perspective on the synthesis and rigorous characterization of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale that ensure a successful and reproducible outcome.
Part 1: Synthesis of this compound
Core Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is fundamentally achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, a potent nucleophile—hydrazine—displaces a suitable leaving group, typically a halide, from the electron-deficient pyrimidine ring. The C2, C4, and C6 positions of the pyrimidine ring are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen atoms.
For this synthesis, the preferred starting material is 2-chloro-5-bromopyrimidine . The chlorine atom at the C2 position serves as an excellent leaving group, and its displacement by the terminal -NH₂ group of hydrazine hydrate proceeds efficiently under controlled conditions.
Experimental Synthesis Workflow
The following diagram outlines the logical flow of the synthesis process, from the initial setup to the isolation of the pure product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a robust, self-validating methodology derived from established procedures for the hydrazinolysis of halopyrimidines.[1][2][3]
Reagents and Materials:
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2-Chloro-5-bromopyrimidine (1.0 eq)
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Hydrazine hydrate (≥98%, ~2.0-3.0 eq)
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Ethanol (or Methanol), anhydrous
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Deionized water, chilled
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Dropping funnel
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Büchner funnel and filter paper
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Vacuum filtration apparatus
Step-by-Step Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-bromopyrimidine (1.0 eq) in anhydrous ethanol (approx. 10-15 mL per gram of starting material).
-
Causality Explanation: Ethanol is an ideal solvent as it readily dissolves the starting material and is compatible with the nucleophile. Its polarity helps stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.
-
-
Controlled Temperature: Place the flask in an ice bath and stir the solution until the internal temperature reaches 0–5 °C.
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Causality Explanation: The reaction between hydrazine and the chloropyrimidine is exothermic. Initial cooling is critical to control the reaction rate, preventing the formation of undesired byproducts and ensuring selective monosubstitution at the C2 position.
-
-
Nucleophile Addition: Add hydrazine hydrate (2.0 eq) dropwise to the cold, stirring solution over 15-20 minutes using a dropping funnel. Ensure the temperature does not rise above 10 °C.
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Causality Explanation: Slow, dropwise addition maintains thermal control. Hydrazine is a very strong nucleophile; a slight excess ensures the complete consumption of the starting material.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to naturally warm to room temperature. Continue stirring for 2-4 hours.
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Causality Explanation: Stirring at ambient temperature provides sufficient kinetic energy for the reaction to proceed to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.
-
-
Product Precipitation: Upon completion, a solid precipitate of the product will have formed. To maximize precipitation, the mixture can be chilled again in an ice bath for 30 minutes.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
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Purification: Wash the filtered solid sequentially with a small amount of chilled water (2-3 times).
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Causality Explanation: Washing with chilled water effectively removes residual hydrazine hydrate and any water-soluble salts (e.g., hydrazine hydrochloride, if formed) while minimizing the loss of the desired product, which has low solubility in cold water.
-
-
Drying: Dry the purified white or off-white solid under vacuum at 40-50 °C to a constant weight. The expected melting point is 205-207 °C (with decomposition).[4][5]
Part 2: Comprehensive Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. Each technique provides a unique piece of structural evidence, and together, they form a self-validating system of proof.
Logical Workflow for Structural Verification
The characterization process should follow a logical sequence, starting with basic physical properties and progressing to detailed spectroscopic analysis.
Caption: Logical workflow for the analytical characterization of the final product.
Expected Analytical Data & Interpretation
The following table summarizes the expected data from key analytical techniques.
| Technique | Parameter | Expected Observation & Rationale |
| Physical | Appearance | White to off-white solid.[4][6] |
| Melting Point | 205-207 °C (decomposes).[4][5][7] A sharp melting point range is indicative of high purity. | |
| Mass Spec. (MS) | Molecular Ion | Isotopic peaks at m/z ≈ 188 and 190 in a ~1:1 ratio. Rationale: Confirms the molecular weight (C₄H₅BrN₄ ≈ 189.01 g/mol ) and the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[4][6][8] |
| FT-IR (cm⁻¹) | N-H Stretching | 3200–3400 (broad). Rationale: Characteristic of the -NH-NH₂ group in the hydrazine moiety.[9][10] |
| C=N / C=C Stretching | 1550–1650. Rationale: Corresponds to the aromatic pyrimidine ring vibrations. | |
| C-Br Stretching | 500–650. Rationale: Indicates the presence of the carbon-bromine bond. | |
| ¹H NMR (DMSO-d₆) | δ ≈ 8.3-8.5 ppm | Singlet, 2H. Rationale: Corresponds to the two equivalent protons (H-4 and H-6) on the pyrimidine ring. They are singlets due to the absence of adjacent protons. |
| δ ≈ 7.5-8.0 ppm | Broad singlet, 1H. Rationale: The proton of the -NH- group. The broadness is due to quadrupole coupling and chemical exchange. | |
| δ ≈ 4.3-4.5 ppm | Broad singlet, 2H. Rationale: The two protons of the terminal -NH₂ group. Similar broadening effects apply.[11] | |
| ¹³C NMR (DMSO-d₆) | 4-5 Signals | δ ≈ 160-165 (C2), δ ≈ 158-162 (C4/C6), δ ≈ 95-100 (C5). Rationale: Predicts the number of unique carbon environments. C2 (attached to hydrazine) and C5 (attached to bromine) will be distinct, while C4 and C6 are equivalent. |
Self-Validating System: Cross-Technique Confirmation
The trustworthiness of the characterization comes from the convergence of evidence:
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MS confirms the molecular formula and the presence of bromine.
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FT-IR confirms the presence of the key hydrazine functional group (N-H bonds) and the pyrimidine core.
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¹H NMR confirms the specific electronic environment and connectivity of the protons, showing the correct number of aromatic and hydrazine protons.
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The melting point serves as a final, classical check on purity.
When the data from all these techniques align with the expected values for this compound, the structure is considered authoritatively verified.
Conclusion
The synthesis of this compound via nucleophilic substitution of 2-chloro-5-bromopyrimidine is a reliable and efficient process when conducted with careful control of reaction conditions, particularly temperature. Its subsequent characterization is straightforward, relying on a standard suite of modern analytical techniques. The collective data from these methods provides an unambiguous confirmation of structure and purity. As a versatile synthetic intermediate, this compound will undoubtedly continue to play a critical role in the discovery and development of novel pyrimidine-based therapeutic agents.
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An In-depth Technical Guide to 5-Bromo-2-hydrazinopyrimidine (CAS 823-89-2): A Cornerstone Building Block for Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic utility of 5-Bromo-2-hydrazinopyrimidine. We will delve into its fundamental properties, core reactivity, and pivotal applications, particularly in the synthesis of privileged heterocyclic scaffolds for targeted therapeutics. The narrative emphasizes the causality behind experimental choices, providing not just protocols but the scientific rationale that underpins them.
Introduction: The Strategic Importance of a Versatile Heterocycle
This compound is a highly valuable heterocyclic building block in the field of medicinal chemistry. Its structure, featuring a reactive hydrazine group and a functionalizable bromine atom on a pyrimidine core, offers a dual-pronged approach to molecular elaboration. This unique combination makes it an exemplary starting material for constructing complex molecular architectures, most notably the pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is recognized as a "privileged structure" in drug discovery, acting as a purine isostere that can effectively interact with the ATP-binding sites of various protein kinases.[1][2] Consequently, this compound is a cornerstone reagent in the development of novel kinase inhibitors for oncology, immunology, and other therapeutic areas.[1]
Physicochemical Properties & Characterization
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 823-89-2 | [3][4] |
| Molecular Formula | C₄H₅BrN₄ | [5][6] |
| Molecular Weight | 189.01 g/mol | [5] |
| Appearance | Solid | [5] |
| Melting Point | 205-207 °C (decomposes) | [3][4] |
| Boiling Point | 273.2±50.0 °C (Predicted) | [3] |
| Purity | Typically ≥95% | [5] |
| Storage Conditions | Store at -20°C, keep in a dark place under an inert atmosphere (e.g., nitrogen). | |
| InChI Key | JUOYVELUZXXEGE-UHFFFAOYSA-N | [5] |
For unambiguous identification and structural confirmation, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed.
Synthesis and Core Reactivity: A Tale of Two Functional Groups
The synthetic power of this compound stems from the distinct reactivity of its hydrazine and bromo moieties.
Synthesis Pathway
While multiple specific synthetic routes may exist, a common and logical approach involves the nucleophilic substitution of a suitable di-substituted pyrimidine with hydrazine hydrate. For instance, a plausible synthesis starts from 5-bromo-2,4-dichloropyrimidine, where the greater reactivity of the chlorine at the 4-position (or 2-position depending on conditions) allows for selective displacement by hydrazine.[7]
This selective reaction is a cornerstone of pyrimidine chemistry, providing reliable access to the hydrazino-substituted intermediate necessary for subsequent elaborations.
Key Reactivity Profile
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Hydrazine-Mediated Cyclocondensation: The most significant reaction of this molecule is the cyclocondensation of the hydrazine group with 1,3-dielectrophiles, such as β-ketoesters or malonates. This reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system. This reaction is highly efficient and forms the basis for creating a vast library of kinase inhibitor scaffolds.[8][9]
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Palladium-Catalyzed Cross-Coupling: The bromine atom at the 5-position is strategically placed for diversification via transition metal-catalyzed cross-coupling reactions.[10] It is less susceptible to direct nucleophilic substitution but is ideal for reactions like the Suzuki-Miyaura (introducing aryl/heteroaryl groups), Sonogashira (introducing alkynes), and Buchwald-Hartwig (introducing amines) couplings. This allows for the late-stage functionalization of the core scaffold, which is a powerful strategy in medicinal chemistry for fine-tuning a drug candidate's properties (e.g., potency, selectivity, and pharmacokinetic profile).
Application in Kinase Inhibitor Design: A Privileged Scaffold
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Small molecule kinase inhibitors have revolutionized treatment paradigms. The pyrazolo[1,5-a]pyrimidine core, readily synthesized from this compound, is a highly successful scaffold for kinase inhibitors because it acts as an ATP-competitive inhibitor.[1][11] Its nitrogen atoms can form critical hydrogen bond interactions with the "hinge region" of the kinase active site, mimicking the binding of adenine.
Derivatives of this scaffold have shown potent inhibitory activity against a wide range of kinases, including:
-
Phosphoinositide 3-kinases (PI3Ks)[8]
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Epidermal Growth Factor Receptor (EGFR)[1]
-
B-Raf and MEK kinases[1]
-
Cyclin-Dependent Kinases (CDKs)[1]
The bromine atom from the parent molecule becomes a convenient handle on the resulting pyrazolo[1,5-a]pyrimidine core. This position can be elaborated with various aryl or heteroaryl groups through Suzuki coupling to probe interactions with solvent-exposed regions of the kinase, thereby enhancing potency and selectivity.[8]
Exemplary Experimental Protocols
The following protocols are generalized, self-validating procedures that illustrate the core transformations discussed. Researchers should adapt them based on the specific substrate and scale, with appropriate safety precautions.
Protocol 1: Synthesis of a 7-Bromo-Substituted Pyrazolo[1,5-a]pyrimidine Core
This protocol describes the foundational cyclocondensation reaction.
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Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
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Addition of Dielectrophile: Add the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) to the solution.
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Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
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Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
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Isolation & Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization or silica gel column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Scaffold Diversification
This protocol demonstrates the functionalization of the bromine handle.
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Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-substituted pyrazolo[1,5-a]pyrimidine from Protocol 1 (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq).
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Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
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Workup: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude residue by silica gel column chromatography to yield the final, diversified product.
Safety and Handling
As with any laboratory chemical, this compound must be handled with care. The following information is derived from available Safety Data Sheets (SDS).[12][13]
| Hazard Category | GHS Statements |
| Pictogram(s) | GHS07 (Harmful/Irritant) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
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Handling: Use in a well-ventilated area or fume hood. Avoid generation of dust. Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[14]
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Storage: Store in a tightly closed container in a dry, cool, and dark place.[14] For long-term stability, storage at -20°C under an inert atmosphere is recommended.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Conclusion
This compound, CAS 823-89-2, is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its predictable and versatile reactivity provides a reliable and efficient pathway to the highly sought-after pyrazolo[1,5-a]pyrimidine scaffold. The ability to perform foundational cyclocondensation followed by late-stage diversification via cross-coupling makes it an indispensable building block in the rational design and synthesis of novel kinase inhibitors and other potential therapeutics. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, empowers researchers to fully leverage its potential in the quest for new medicines.
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Introduction: The Strategic Importance of 5-Bromo-2-hydrazinopyrimidine
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-2-hydrazinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This compound is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. As a bifunctional molecule, it features a reactive hydrazine group and a bromine-substituted pyrimidine core. This unique arrangement makes it an exceptionally valuable precursor for the synthesis of a wide array of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines.[1][2] These scaffolds are prominent in drug discovery, exhibiting a broad spectrum of biological activities, including potent protein kinase inhibition for targeted cancer therapy.[1][3] This guide provides a comprehensive overview of the synthesis, spectral characteristics, and core reactivity of this compound, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectral Data
Accurate characterization is the foundation of reproducible chemical synthesis. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 823-89-2 | [4][5] |
| Molecular Formula | C₄H₅BrN₄ | [4][5] |
| Molecular Weight | 189.01 g/mol | [4][5] |
| Appearance | Solid, typically a white to light yellow crystalline powder | [6] |
| Melting Point | 205-207 °C (decomposes) | [7] |
| Solubility | Soluble in polar organic solvents like DMF and alcohols; limited solubility in water. | [6] |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere; -20°C is recommended for long-term stability. | [6] |
Table 2: Spectral Characterization Data
| Technique | Observed Features |
| ¹H NMR | Expected signals include two distinct singlets for the pyrimidine ring protons (H-4 and H-6), and broad signals for the hydrazine moiety protons (-NH and -NH₂), which are exchangeable with D₂O. |
| ¹³C NMR | Expected signals for the four distinct carbon atoms of the pyrimidine ring, with the C-Br and C-N carbons showing characteristic chemical shifts. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the hydrazine group (typically in the 3200-3400 cm⁻¹ region), along with C=N and C=C stretching vibrations from the pyrimidine ring. |
| Mass Spectrometry | A molecular ion peak [M]⁺ and [M+2]⁺ with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature for a compound containing one bromine atom. The exact mass would be approximately 187.97 and 189.97 m/z. |
Synthesis and Purification
The most common and reliable synthesis of this compound involves the nucleophilic substitution of a suitable dihalopyrimidine with hydrazine. The reaction leverages the higher reactivity of the chlorine atom at the C2 position compared to other positions on the pyrimidine ring.
Workflow for Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Causality: This protocol utilizes 5-bromo-2,4-dichloropyrimidine. The C4-chloro substituent is more susceptible to nucleophilic attack than the C2-chloro group. By carefully controlling the stoichiometry and temperature, hydrazine hydrate can selectively displace the chlorine at the C4 position, which upon tautomerization and further reaction yields the desired 2-hydrazino product. However, a more direct route from 5-bromo-2-chloropyrimidine is also common.[8]
-
Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable alcohol solvent such as ethanol or methanol.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0–5 °C. This is critical to control the exothermic reaction upon addition of the nucleophile.[8]
-
Nucleophile Addition: Add hydrazine hydrate (1.2 to 2.0 eq) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: The product typically precipitates out of the solution as a solid. Collect the solid by vacuum filtration.
-
Purification: Wash the filtered solid sequentially with chilled water and a small amount of cold ethanol to remove any unreacted starting materials and hydrazine salts.
-
Drying: Dry the purified white to off-white solid under vacuum to yield this compound.
Core Reactivity: Synthesis of Pyrazolo[1,5-a]pyrimidines
The most significant application of this compound is its role as a precursor to pyrazolo[1,5-a]pyrimidines. This transformation is a classic example of a cyclocondensation reaction with 1,3-dicarbonyl compounds.[9]
Reaction Mechanism
The reaction proceeds via a well-established pathway where the hydrazine acts as a binucleophile.
-
Initial Condensation: The more nucleophilic terminal nitrogen (-NH₂) of the hydrazine moiety attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate after dehydration.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine (the -NH- group adjacent to the pyrimidine ring) then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.
Caption: Generalized mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Detailed Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
Causality: This protocol employs an acid catalyst (acetic acid) to facilitate the dehydration steps, which are crucial for both the initial hydrazone formation and the final aromatization of the ring system. The choice of a high-boiling solvent like ethanol allows the reaction to be conducted at reflux, ensuring sufficient energy to overcome the activation barriers for cyclization and dehydration.
-
Reagents & Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Addition of Dicarbonyl: Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) to the suspension.
-
Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction should become a clear solution before the product begins to precipitate.
-
Cooling & Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the product to obtain the desired 2,7-dimethyl-5-bromopyrazolo[1,5-a]pyrimidine.
Safety and Handling
This compound requires careful handling due to its potential toxicity.
-
Hazard Statements: GHS classifications indicate that the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) at -20°C is recommended to prevent degradation.
Conclusion
This compound is a versatile and highly valuable reagent for the construction of complex nitrogen-containing heterocycles. Its straightforward synthesis and predictable reactivity, particularly in cyclocondensation reactions with 1,3-dicarbonyls, make it an indispensable tool for medicinal chemists and organic scientists. A thorough understanding of its chemical properties, handling requirements, and reaction mechanisms, as detailed in this guide, is essential for leveraging its full potential in the synthesis of novel bioactive molecules and advanced materials.
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An In-Depth Spectroscopic and Structural Elucidation of 5-Bromo-2-hydrazinopyrimidine: A Guide for a Core Medicinal Chemistry Building Block
This technical guide provides a comprehensive analysis of the spectral data for 5-Bromo-2-hydrazinopyrimidine, a key heterocyclic building block in the synthesis of pharmacologically active compounds. As researchers and drug development professionals, a thorough understanding of the structural and electronic properties of such intermediates is paramount for reaction monitoring, quality control, and the rational design of novel molecular entities. This document moves beyond a simple data repository, offering insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of physical organic chemistry.
The methodologies and interpretations presented herein are designed to be self-validating, providing a robust framework for scientists to confirm the identity, purity, and structural integrity of this compound in their own laboratory settings.
Molecular Structure and Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₄H₅BrN₄ and a molecular weight of approximately 189.01 g/mol .[1] Its structure, featuring a pyrimidine ring substituted with a bromine atom and a hydrazine group, makes it a versatile precursor for creating a variety of fused heterocyclic systems and other complex molecules.
Caption: Figure 1: Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Expertise & Experience: The ¹H NMR spectrum of this compound is expected to be relatively simple. The pyrimidine ring protons are in a deshielded environment due to the electronegativity of the two ring nitrogens. The hydrazine protons (-NH- and -NH₂) often appear as broad signals that can exchange with deuterium in solvents like D₂O, a classic technique for their identification. A common solvent choice is DMSO-d₆, as it is adept at dissolving polar compounds and its residual solvent peak does not typically interfere with the aromatic or hydrazine signals.[2]
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.15 | s | 1H | H-6 | Deshielded by adjacent N1 and C5-Br. Expected to be a singlet. |
| ~7.90 | s | 1H | H-4 | Deshielded by adjacent N3. Appears as a singlet. Based on similar structures like 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine, this proton appears around 7.85 ppm.[3] |
| ~8.0 (broad) | s | 1H | -NH- | The secondary amine proton of the hydrazine group. Broadness is due to quadrupole coupling with the adjacent nitrogen and potential chemical exchange. |
| ~4.4 (broad) | s | 2H | -NH₂ | The primary amine protons of the hydrazine group. Often broad for the same reasons as the -NH proton.[3] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as the internal reference.
-
Confirmation (Optional): Add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals assigned to the -NH- and -NH₂ protons should diminish or disappear, confirming their assignment.
Expertise & Experience: The proton-decoupled ¹³C NMR spectrum should display four distinct signals corresponding to the four unique carbon atoms of the pyrimidine ring. The carbon atom directly attached to the bromine (C-5) will be significantly influenced by the halogen's electronic effects. The C-2 carbon, bonded to the hydrazine group, will also have a characteristic chemical shift.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~163 | C-2 | Attached to two electronegative atoms (N1 and the hydrazine N), causing a significant downfield shift. |
| ~158 | C-4 / C-6 | These carbons are in a deshielded environment, similar to other pyrimidine systems.[4] Their exact assignment can be confirmed with 2D NMR techniques (HMBC/HSQC). |
| ~157 | C-6 / C-4 | See above. |
| ~105 | C-5 | The C-Br bond causes an upfield shift relative to the other ring carbons, a typical effect for carbons bearing a bromine atom. |
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The most prominent features in the IR spectrum of this compound will be the stretching vibrations of the N-H bonds in the hydrazine moiety and the characteristic absorptions of the pyrimidine ring.
Trustworthiness: The presence of sharp, distinct peaks in the N-H stretching region, coupled with the aromatic ring vibrations, provides a reliable fingerprint for the compound. The absence of a strong C=O stretch (around 1700 cm⁻¹) confirms that the starting material, if synthesized from a hydroxypyrimidine, has been fully converted.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3200 | N-H Stretch | Hydrazine (-NHNH₂) |
| 3100 - 3000 | C-H Stretch (Aromatic) | Pyrimidine Ring |
| 1650 - 1550 | C=N and C=C Stretch | Pyrimidine Ring |
| 1500 - 1400 | N-H Bend | Hydrazine (-NHNH₂) |
| < 800 | C-Br Stretch | Bromo-substituent |
Data interpreted from typical values for aromatic amines and halogenated heterocycles.[5][6]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight and crucial information about the compound's fragmentation pattern, which is highly dependent on its structure. For this compound, the most telling feature will be the isotopic signature of the bromine atom.
Authoritative Grounding: Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7] Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by two mass-to-charge units (m/z). This isotopic pattern is a definitive marker for the presence of bromine in the molecule.[7][8]
Expected Mass Spectrum Data (Electron Impact, EI):
| m/z | Assignment | Rationale |
|---|---|---|
| 189 / 191 | [M]⁺ | Molecular ion peak. The double peak with a ~1:1 intensity ratio is characteristic of a monobrominated compound (C₄H₅⁷⁹BrN₄⁺ and C₄H₅⁸¹BrN₄⁺). |
| 110 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |
| 158 / 160 | [M - NHNH₂]⁺ | Loss of the hydrazine group as a radical. |
| 81 | [C₃H₃N₂]⁺ | A common pyrimidine ring fragment. |
| 79 / 81 | [Br]⁺ | Bromine cation (less common but possible). |
Caption: Figure 2: Proposed EI-MS fragmentation pathway.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and mass spectrometry. ¹H and ¹³C NMR confirm the core carbon-hydrogen framework and substitution pattern. IR spectroscopy provides rapid verification of essential functional groups, particularly the hydrazine N-H bonds. Finally, mass spectrometry confirms the molecular weight and offers definitive proof of the bromine substituent through its characteristic M/M+2 isotopic pattern. Together, these techniques provide a comprehensive and robust analytical package for researchers in the field of drug discovery and development.
References
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- The Royal Society of Chemistry.Supporting Information for Catalytic Aerobic Oxidative Annulation of Arylhydrazines and Internal Alkynes.
- MDPI.5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.
- JSS College of Arts, Commerce and Science.Synthesis of 1-(5-Bromo-2-chloropyrimidin-4-yl) hydrazine derivatives.
- The Royal Society of Chemistry.Supporting Information for A gold-catalyzed deoxygenation of amine N-oxides.
- Journal of Indian Research.Infrared Absorption Spectra of 5-Bromo-2-3-Dihydroxy Pyridine.
- ResearchGate.5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.
- Chemistry LibreTexts.Mass Spectrometry - Fragmentation Patterns.
- Chemguide.Fragmentation patterns in the mass spectra of organic compounds.
- Doc-Player.Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- PubChemLite.5-bromo-2-hydrazinylpyrimidine (C4H5BrN4).
- ResearchGate.FT-IR spectrum of compound II (N-(5-Bromo-2-hydroxybenzylidene) para-toluidine).
- DocStoc.Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
- ResearchGate.FTIR spectra of (a) 5-FU; (b) 5-FU loaded NaAlg (1/8 w/w) beads crosslinked with Fe3+.
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- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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5-Bromo-2-hydrazinopyrimidine: An In-depth Technical Guide to Solubility and Stability
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 5-Bromo-2-hydrazinopyrimidine, a key heterocyclic building block in medicinal chemistry and drug development. The physicochemical properties of this compound are critical determinants of its utility, influencing reaction kinetics, formulation, storage, and ultimately, its biological activity and bioavailability. This document is designed to provide researchers, scientists, and drug development professionals with both the foundational knowledge and actionable, field-proven protocols to accurately characterize this important molecule.
Introduction to this compound
This compound belongs to the class of halogenated pyrimidines, which are pivotal intermediates in the synthesis of a wide range of biologically active compounds. The presence of the bromine atom at the 5-position and the hydrazino group at the 2-position of the pyrimidine ring confers unique reactivity and physicochemical properties. The hydrazino group is a potent nucleophile and a common precursor for the formation of hydrazones and other heterocyclic systems, while the bromine atom can participate in various cross-coupling reactions or modulate the electronic properties and lipophilicity of the molecule.
A thorough understanding of its solubility and stability is not merely an academic exercise; it is a prerequisite for its effective use. Poor solubility can hinder biological screening and formulation efforts, while instability can lead to the formation of impurities, compromising the integrity and safety of downstream applications.
Physicochemical and Safety Profile
Before embarking on experimental studies, it is crucial to be familiar with the fundamental properties of the compound and the necessary safety precautions. The hydrazine moiety, in particular, warrants careful handling.
Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 823-89-2 | [1] |
| Molecular Formula | C₄H₅BrN₄ | [2] |
| Molecular Weight | 189.01 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 205-207 °C (decomposes) | [3] |
| pKa (Predicted) | 5.42 ± 0.20 | [3] |
Safety and Handling Precautions
This compound contains a hydrazine functional group, which classifies it as a potentially hazardous substance. Hydrazines can be toxic, corrosive, and reactive. The brominated heterocyclic structure also requires careful handling.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear a flame-resistant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or chloroprene).[4][5]
-
Storage: Store in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3] It should be stored in a designated area for particularly hazardous substances, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][6]
-
Spill & Waste Management: Treat any spills as a major event. Evacuate the area and follow institutional procedures for hazardous chemical spills.[4] All waste containing this compound should be treated as hazardous waste and disposed of according to local regulations.[5]
Solubility Profile: A Critical Parameter for Application
Theoretical Considerations
The molecule's polarity suggests it will exhibit some solubility in polar solvents like dimethylformamide (DMF) and alcohols, but poor solubility in non-polar solvents.[7] Its weak basicity (predicted pKa ≈ 5.42) implies that its aqueous solubility will be pH-dependent, increasing in acidic conditions due to the formation of a more soluble protonated species.
Experimental Determination of Thermodynamic Solubility
To obtain reliable and quantitative solubility data, the shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[8][9] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.
Caption: Workflow for a comprehensive forced degradation study.
The following conditions serve as a starting point. The duration and temperature may need to be adjusted to achieve the target 5-20% degradation.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60 °C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature. Due to the potential instability of the pyrimidine ring to strong alkali, monitor degradation at shorter time intervals (e.g., 0.5, 1, 2, 4 hours). Neutralize with an equivalent amount of acid and dilute for analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) at room temperature. Protect from light. Monitor at various time points (e.g., 2, 4, 8, 24 hours) and dilute for analysis.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in a stability oven. Sample at various time points, dissolve in a suitable solvent, and analyze.
-
Photostability: Expose both the solid compound and a solution (e.g., in methanol/water) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). A dark control sample should be stored under the same conditions but protected from light.
A Stability-Indicating HPLC-UV Method
A robust stability-indicating analytical method is one that can accurately quantify the parent compound and separate it from all potential process impurities and degradation products. [10][11]Reversed-phase HPLC with UV detection is the most common and suitable technique.
Proposed Starting HPLC Conditions
This method is a starting point and must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for many heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization and good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient is essential in a stability-indicating method to elute both polar and non-polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm or PDA | 254 nm is a common wavelength for aromatic heterocycles. A photodiode array (PDA) detector is preferred to assess peak purity. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| Sample Diluent | 50:50 Acetonitrile:Water | A common diluent that is compatible with the mobile phase. |
Method Validation Logic
Caption: Logical flow for validating a stability-indicating method.
Summary and Recommendations
This guide provides a systematic approach to characterizing the solubility and stability of this compound. While specific experimental data for this compound is sparse in the literature, the protocols and methodologies described herein are based on established scientific principles and regulatory guidelines.
-
Solubility: The thermodynamic solubility should be determined experimentally in a range of pharmaceutically relevant solvents and buffers using the shake-flask method. The pH-solubility profile is of particular importance.
-
Stability: A comprehensive forced degradation study is necessary to understand the degradation pathways under hydrolytic, oxidative, thermal, and photolytic stress. This is a prerequisite for developing a truly stability-indicating analytical method.
-
Analytical Method: A gradient, reversed-phase HPLC-UV method is the recommended analytical tool. This method must be properly developed and validated to ensure it is specific for the parent compound in the presence of any degradants.
-
Handling: Due to the presence of the hydrazine moiety, strict adherence to safety protocols is mandatory.
By following the workflows and protocols in this guide, researchers can generate the high-quality data necessary to confidently use this compound in their research and development programs.
References
- ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. Step 4 Version. 2003. URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf
- ChemicalBook. This compound | 823-89-2. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6473183.htm
- Sigma-Aldrich. This compound | 823-89-2. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds003889
- Chemdad. This compound. URL: https://www.chemdad.com/5-bromo-2-hydrazinopyrimidine-cas-823-89-2.html
- ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. URL: https://resolvemass.
- Alsante, K. M., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. 2003. URL: https://www.biopharminternational.
- Enamine. Shake-Flask Aqueous Solubility Assay. URL: https://enamine.net/services/adme-t-profiling/phys-chem-properties/shake-flask-solubility-assay
- Marques, M. R. C., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. 2011. URL: https://dissolutiontech.
- University of California, Santa Barbara. Standard Operating Procedure: Hydrazine. URL: https://www.ehs.ucsb.edu/sop/hydrazine
- UNC Charlotte. Hydrazine and Other Corrosive and Flammable PHS. URL: https://safety.charlotte.edu/sites/safety.charlotte.edu/files/media/EHS-SOP-Chem-Hydrazine-and-Other-Corrosive-and-Flammable-PHS.pdf
- Pipzine Chemicals. 5-Bromo-2-hydrazinopyridine. URL: https://www.pipzinechem.com/product/5-bromo-2-hydrazinopyridine/
- Jouyban, A. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. 2024. URL: https://pharmacysciences.ir/article_47671.html
- Shah, B. P., et al. Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research. 2012. URL: https://ijpsr.
- ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. Step 4 Version. 1996. URL: https://database.ich.org/sites/default/files/Q1B%20Guideline.pdf
- Arxada. Performance Chemicals Hydrazine. URL: https://www.arxada.com/assets/uploads/2021/08/Hydrazine-Safety-Handling.pdf
- ICH Harmonised Tripartite Guideline. Q2(R1): Validation of Analytical Procedures: Text and Methodology. Step 4 Version. 2005. URL: https://database.ich.org/sites/default/files/Q2%28R1%29%20Guideline.pdf
- Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. 2021. URL: https://www.chromatographyonline.com/view/development-of-stability-indicating-analytical-procedures-by-hplc-an-overview-and-best-practices
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An In-depth Technical Guide to the Reactivity of 5-Bromo-2-hydrazinopyrimidine with Electrophiles
This guide provides a comprehensive overview of the reactivity of 5-bromo-2-hydrazinopyrimidine with various electrophilic reagents. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis of novel heterocyclic compounds. This document delves into the mechanistic principles, provides field-proven experimental protocols, and summarizes key data to facilitate the practical application of this versatile building block.
Introduction: The Strategic Importance of this compound
This compound is a key heterocyclic building block in medicinal chemistry. Its structure combines the electron-deficient pyrimidine ring with two highly reactive nucleophilic centers in the hydrazino group, along with a bromine atom that can be utilized for further functionalization, such as in cross-coupling reactions. This unique combination of reactive sites allows for the construction of a diverse array of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. These scaffolds are of significant interest due to their structural analogy to purines, which allows them to interact with a variety of biological targets, exhibiting a broad spectrum of activities including anticancer, antiviral, and anti-inflammatory properties.[1][2]
The hydrazino moiety at the 2-position of the pyrimidine ring is the primary site of reactivity with electrophiles. The terminal amino group (-NH2) is generally the most nucleophilic center, readily participating in condensation and acylation reactions. The adjacent secondary amine (-NH-) and the ring nitrogen at the 1-position (N1) can also be involved, particularly in cyclization steps. The 5-bromo substituent, being electron-withdrawing, influences the overall electron density of the pyrimidine ring, which can affect reaction rates and regioselectivity.
Cyclocondensation with 1,3-Dicarbonyl Compounds: A Gateway to Pyrazolo[1,5-a]pyrimidines
The most prominent reaction of 2-hydrazinopyrimidines is their cyclocondensation with 1,3-dicarbonyl compounds, leading to the formation of the therapeutically important pyrazolo[1,5-a]pyrimidine scaffold.[1] This reaction is a cornerstone in the synthesis of a wide range of biologically active molecules.
Reaction with Symmetrical 1,3-Diketones (e.g., Acetylacetone)
The reaction of this compound with a symmetrical 1,3-diketone such as acetylacetone (pentane-2,4-dione) proceeds via a well-established mechanism. The initial step is the condensation of the terminal amino group of the hydrazine with one of the carbonyl groups of the diketone to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the secondary amine of the hydrazine attacks the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system.
Reaction Workflow: this compound with Acetylacetone
Caption: Reaction of this compound with Acetylacetone.
Experimental Protocol: Synthesis of 2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
-
Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (10 mL), add acetylacetone (1.1 mmol).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.
Table 1: Expected Spectroscopic Data for 2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
| Data Type | Expected Values |
| ¹H NMR | δ (ppm): ~2.5 (s, 3H, CH₃), ~2.7 (s, 3H, CH₃), ~6.8 (s, 1H, H-6), ~8.2 (s, 1H, H-3) |
| ¹³C NMR | δ (ppm): ~17 (CH₃), ~25 (CH₃), ~108 (C-6), ~115 (C-3), ~145 (C-2), ~150 (C-5), ~155 (C-7), ~158 (C-3a)[3][4] |
| IR (KBr) | ν (cm⁻¹): ~1630 (C=N), ~1580, 1500 (aromatic C=C) |
| MS (EI) | m/z: [M]⁺ and [M+2]⁺ in a ~1:1 ratio, corresponding to the bromine isotopes. |
Note: The exact chemical shifts may vary depending on the solvent and instrument used. The provided data is based on analogous structures.[3][4]
Reaction with β-Ketoesters (e.g., Ethyl Acetoacetate)
The reaction with unsymmetrical 1,3-dicarbonyl compounds like β-ketoesters introduces the possibility of forming two different regioisomers. In the case of this compound reacting with ethyl acetoacetate, the initial condensation can occur at either the ketone or the ester carbonyl group. Generally, the ketone carbonyl is more electrophilic and reacts faster with the terminal -NH2 group of the hydrazine.[5] The subsequent intramolecular cyclization involves the attack of the secondary amine onto the ester carbonyl, followed by the elimination of ethanol, leading to a pyrazolo[1,5-a]pyrimidinone.
Regioselectivity in the Reaction with Ethyl Acetoacetate
Caption: Preferential formation of the 7-one isomer.
Experimental Protocol: Synthesis of 2-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in glacial acetic acid (10 mL).
-
Reagent Addition: Add ethyl acetoacetate (1.1 mmol) to the solution.
-
Reaction Conditions: Heat the mixture at reflux for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water.
-
Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.
Table 2: Expected Spectroscopic Data for 2-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
| Data Type | Expected Values |
| ¹H NMR | δ (ppm): ~2.3 (s, 3H, CH₃), ~5.8 (s, 1H, H-6), ~7.9 (s, 1H, H-3), ~12.0 (br s, 1H, NH) |
| ¹³C NMR | δ (ppm): ~15 (CH₃), ~95 (C-6), ~112 (C-3), ~148 (C-2), ~152 (C-5), ~156 (C-3a), ~160 (C=O) |
| IR (KBr) | ν (cm⁻¹): ~3200-3000 (N-H), ~1680 (C=O), ~1630 (C=N) |
| MS (EI) | m/z: [M]⁺ and [M+2]⁺ in a ~1:1 ratio. |
Reaction with Aldehydes and Ketones: Formation of Hydrazones
This compound readily condenses with aldehydes and ketones to form the corresponding hydrazones. This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid to facilitate the reaction.[6] The resulting hydrazones are often stable, crystalline solids and can serve as intermediates for further transformations, such as cyclization reactions to form various heterocyclic systems.
Experimental Protocol: General Synthesis of (E)-5-bromo-2-(2-benzylidenehydrazinyl)pyrimidine
-
Reaction Setup: Dissolve this compound (1.0 mmol) in ethanol (15 mL).
-
Reagent Addition: Add the desired aldehyde or ketone (1.0 mmol) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid.
-
Reaction Conditions: Reflux the mixture for 1-3 hours.
-
Work-up and Purification: Cool the reaction mixture. The hydrazone product usually precipitates and can be collected by filtration, washed with cold ethanol, and dried.
Acylation with Acyl Halides and Anhydrides
The nucleophilic hydrazino group of this compound can be readily acylated by reacting with acyl halides or anhydrides. This reaction typically occurs at the terminal amino group, leading to the formation of N-acylhydrazino derivatives. These products can be valuable intermediates for the synthesis of other heterocyclic systems, such as triazolopyrimidines.
Experimental Protocol: Acylation with Acetic Anhydride
-
Reaction Setup: Suspend this compound (1.0 mmol) in acetic anhydride (5 mL).
-
Reaction Conditions: Heat the mixture at reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-water.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent.
Conclusion
This compound is a highly versatile and reactive building block in synthetic organic and medicinal chemistry. Its reaction with various electrophiles, particularly 1,3-dicarbonyl compounds, provides a straightforward and efficient route to the synthesis of pyrazolo[1,5-a]pyrimidines and other related heterocyclic systems. The protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential therapeutic applications. The presence of the bromine atom offers an additional handle for further diversification, making this compound an even more valuable tool in the drug discovery process.
References
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link][2][3][4]
- ResearchGate. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Tohamy, S. A. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1869-1893. [Link][1]
- ResearchGate. (2025). Scheme 4. Reactions with hydrazinopyrimidine 2.
- JSS College of Arts, Commerce and Science. (2018). FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL)
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-218. [Link][5]
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- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
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The Unseen Architect: A Technical Guide to 5-Bromo-2-hydrazinopyrimidine in Modern Drug Discovery
Foreword: The Pivotal Role of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine core stands as a cornerstone, forming the structural basis of numerous therapeutic agents. Its prevalence in nature as a key component of nucleobases has made it an attractive scaffold for the design of targeted therapies. Among the vast family of pyrimidine derivatives, 5-Bromo-2-hydrazinopyrimidine has emerged as a particularly valuable, albeit often unheralded, building block. Its strategic combination of a reactive hydrazine group and a bromine atom on the pyrimidine ring offers a versatile platform for the construction of complex heterocyclic systems, most notably in the realm of kinase inhibitors. This guide provides an in-depth exploration of the history, synthesis, and application of this compound, offering researchers and drug development professionals a comprehensive technical resource to leverage the full potential of this pivotal intermediate.
Part 1: Historical Context and Discovery
The precise moment of the first synthesis of this compound is not marked by a singular, celebrated discovery. Instead, its emergence is rooted in the broader exploration of pyrimidine chemistry throughout the 20th century. Early investigations into pyrimidine derivatives were largely driven by their biological significance as components of nucleic acids. The introduction of substituents, such as halogens and hydrazines, was a logical progression to modulate the electronic properties and reactivity of the pyrimidine ring, thereby creating novel chemical entities for biological screening and as synthetic intermediates.
The synthesis of hydrazinopyrimidines was explored as a means to introduce a nucleophilic handle that could be further elaborated into fused heterocyclic systems. The bromination of the pyrimidine ring, a well-established transformation, was employed to introduce a site for subsequent cross-coupling reactions, a cornerstone of modern synthetic chemistry. The convergence of these two synthetic strategies likely led to the first preparation of this compound as a logical and useful, yet perhaps unremarkable at the time, intermediate in a larger synthetic endeavor. Its true value became more apparent with the rise of targeted therapies, particularly the development of small molecule kinase inhibitors, where the pyrimidine scaffold proved to be an ideal mimic of the adenine ring of ATP.
Part 2: Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of analytical data.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅BrN₄ | [1] |
| Molecular Weight | 189.01 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 205-207 °C (decomposes) | [2] |
| CAS Number | 823-89-2 | [1][2] |
| InChI Key | JUOYVELUZXXEGE-UHFFFAOYSA-N | [1] |
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrimidine ring and the protons of the hydrazine group. The chemical shifts of the ring protons will be influenced by the electron-withdrawing effects of the bromine and hydrazine substituents.
-
¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the carbon atoms of the pyrimidine ring.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the hydrazine group, as well as C=N and C-Br stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.
Part 3: Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common and logical precursor is a di-substituted pyrimidine, such as 5-bromo-2-chloropyrimidine. The greater reactivity of the chlorine atom at the 2-position towards nucleophilic displacement by hydrazine makes this a regioselective transformation.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of hydrazinopyrimidines.
Materials:
-
5-Bromo-2-chloropyrimidine
-
Hydrazine hydrate
-
Ethanol
-
Triethylamine (optional, as a base)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-chloropyrimidine (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1-1.5 equivalents) dropwise at room temperature. An optional addition of a non-nucleophilic base like triethylamine can be used to scavenge the HCl byproduct.
-
Reaction Progression: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture), to yield this compound as a solid.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice as it readily dissolves the reactants and is relatively inert under the reaction conditions.
-
Temperature: Heating to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.
-
Stoichiometry: A slight excess of hydrazine hydrate is often used to ensure complete conversion of the starting material.
-
Purification: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting materials or byproducts.
Caption: Synthetic workflow for this compound.
Part 4: Applications in Drug Discovery - A Gateway to Fused Heterocycles
The synthetic utility of this compound lies in its ability to serve as a precursor to a variety of fused heterocyclic systems. The hydrazine moiety is a potent dinucleophile that can react with 1,3-dielectrophiles to form five- or six-membered rings. This reactivity is particularly valuable in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological activity.[3][4]
Pyrazolo[1,5-a]pyrimidines are considered purine isosteres and have been extensively investigated as kinase inhibitors.[3] The pyrimidine portion of the molecule can mimic the adenine ring of ATP, forming key hydrogen bonding interactions with the hinge region of the kinase active site. The bromine atom at what becomes the 3-position of the pyrazolo[1,5-a]pyrimidine core provides a convenient handle for introducing further diversity through palladium-catalyzed cross-coupling reactions, allowing for the fine-tuning of potency and selectivity.
The Role in Kinase Inhibitor Scaffolding
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have emerged as a major class of targeted therapeutics. The pyrimidine scaffold is a common feature in many approved kinase inhibitors.[5]
The general strategy for utilizing this compound in the synthesis of kinase inhibitors involves a two-stage process:
-
Core Formation: Cyclization of this compound with a suitable 1,3-dicarbonyl compound or its equivalent to form the pyrazolo[1,5-a]pyrimidine core.
-
Diversification: Functionalization of the pyrazolo[1,5-a]pyrimidine core, often via Suzuki or other cross-coupling reactions at the bromine position, to introduce various substituents that can interact with specific pockets of the kinase active site.
Caption: General synthetic route to kinase inhibitors.
This modular approach allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, accelerating the discovery of potent and selective kinase inhibitors. While specific, named kinase inhibitors directly synthesized from this compound are not detailed in the provided search results, the pyrazolo[1,5-a]pyrimidine scaffold it generates is a key component of numerous developmental and clinical candidates.[6]
Conclusion: An Enduring Legacy in Medicinal Chemistry
This compound exemplifies the crucial role of versatile building blocks in the ever-evolving field of drug discovery. While its own discovery may be modest and intertwined with the broader history of pyrimidine chemistry, its impact is significant. It provides an efficient and reliable entry point to the privileged pyrazolo[1,5-a]pyrimidine scaffold, a cornerstone in the design of targeted kinase inhibitors. For researchers and scientists in drug development, a deep understanding of the properties, synthesis, and applications of this key intermediate is not merely academic; it is a practical tool for the rational design and synthesis of the next generation of therapeutic agents. The continued exploration of the chemistry of this compound and its derivatives will undoubtedly lead to the discovery of novel and effective treatments for a wide range of human diseases.
References
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),....
- Synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine derivati. JSS College of Arts, Commerce and Science. [Link]
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PMC - PubMed Central. [Link]
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- 5. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]
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Literature review on 5-Bromo-2-hydrazinopyrimidine derivatives
An In-depth Technical Guide to 5-Bromo-2-hydrazinopyrimidine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Prominence of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their ability to interact with a wide array of biological targets. The pyrimidine ring is a quintessential example of such a scaffold. As a fundamental component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1, pyrimidine is deeply embedded in biological systems.[1] This inherent biocompatibility and structural versatility have made pyrimidine derivatives a cornerstone of modern drug discovery, leading to a multitude of approved therapeutic agents.[2]
Among the vast family of pyrimidine-based compounds, This compound derivatives represent a particularly valuable and compelling subclass. This core structure is a rich platform for chemical exploration, featuring two key points of reactivity: the bromine atom at the C5 position and the hydrazine moiety at the C2 position. The bromine atom is amenable to a variety of transition metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse aryl and heteroaryl groups.[3] Simultaneously, the hydrazine group serves as a versatile handle for forming hydrazones and other derivatives, enabling further molecular elaboration.[4] This synthetic tractability allows researchers to generate extensive libraries of compounds, systematically tuning their steric, electronic, and pharmacokinetic properties to optimize biological activity. Consequently, these derivatives have demonstrated a remarkable breadth of pharmacological effects, including potent kinase inhibition, broad-spectrum anticancer activity, and significant antimicrobial properties.[1][4][5]
This technical guide provides an in-depth review for researchers, scientists, and drug development professionals, consolidating the current knowledge on the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives.
Synthetic Strategies for this compound Derivatives
The construction of diverse libraries of this compound derivatives hinges on a logical and modular synthetic approach. The process typically begins with the synthesis of a key intermediate, which is then elaborated upon through various chemical transformations.
Synthesis of the Core Hydrazine Intermediate
A common and efficient route to the core scaffold involves the regioselective reaction of a di-halogenated pyrimidine with hydrazine hydrate. For instance, starting from 5-bromo-2,4-dichloropyrimidine, the greater reactivity of the chlorine atom at the C4 position (or C2, depending on the specific precursor) towards nucleophilic attack allows for the selective displacement of one chlorine atom by hydrazine.
The rationale for this selectivity lies in the electronic properties of the pyrimidine ring. The electron-withdrawing nitrogen atoms activate the halogenated positions towards nucleophilic aromatic substitution (SNAr). The reaction is typically performed at low temperatures (0–10 °C) to control selectivity and minimize the formation of di-substituted byproducts.[6]
Derivatization via Hydrazone Formation
The nucleophilic hydrazine group of the core intermediate is readily condensed with a wide range of aldehydes and ketones. This reaction, usually carried out under reflux in a protic solvent like ethanol, yields a stable hydrazone linker.[6] This is a powerful method for introducing significant structural diversity, as the choice of the carbonyl compound directly influences the properties of the final molecule. This strategy has been extensively used to synthesize derivatives with potent anticancer and antimicrobial activities.[5][7]
Functionalization of the Pyrimidine Ring
The pyrimidine ring itself offers multiple avenues for further functionalization:
-
Nucleophilic Aromatic Substitution (SNAr): If other leaving groups (like a chlorine atom) remain on the ring, they can be displaced by various nucleophiles. For example, reacting an intermediate like 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine with amines (e.g., morpholine) allows for the introduction of additional substituents that can modulate solubility and biological activity.[6]
-
Cross-Coupling Reactions: The bromine atom at the C5 position is an ideal handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a favored method for forming carbon-carbon bonds, enabling the attachment of a vast array of aryl and heteroaryl moieties.[2][3] This approach is fundamental in the design of kinase inhibitors, where these appended groups can interact with specific pockets in the enzyme's active site.
The following diagram illustrates the general synthetic workflow for creating diversity around the this compound core.
Caption: Simplified VEGFR-2 signaling pathway targeted by kinase inhibitors.
Anticancer Activity
Closely related to their kinase inhibitory effects, many this compound derivatives exhibit potent antiproliferative activity against a range of human cancer cell lines. [7]Studies have demonstrated that specific derivatives can induce cell cycle arrest and apoptosis in cancer cells. [5]The anticancer efficacy is often evaluated using cell viability assays, with IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values serving as a measure of potency.
The table below summarizes the reported in vitro anticancer activities for selected derivatives from this class.
| Compound Structure/Reference | Target Cell Line(s) | Reported Activity (IC₅₀ / GI₅₀) | Source |
| 4-(p-chlorophenyl)thiazole-hydrazono-indolinone | MCF-7 (Breast Cancer) | IC₅₀ = 2.93 µM | [7] |
| 4-(p-fluorophenyl)thiazole-hydrazono-indolinone | MCF-7 (Breast Cancer) | IC₅₀ = 7.17 µM | [7] |
| Pyrimidopyrimidine derivative 10c | HEPG-2 (Liver Cancer) | IC₅₀ value very close to Doxorubicin | [8] |
| Naphthoquinone derivative 9 | A549 (Lung Cancer) | Suppressed colony formation at 25 µM | [9] |
| Pyrazolyl-pyrimidine derivative 10b | HCT-116 (Colorectal) | High cytotoxic activity | [8] |
Antimicrobial Activity
The hydrazone moiety is a well-known pharmacophore associated with antimicrobial properties. [5]Consequently, derivatives of this compound have been successfully screened for activity against various pathogenic microbes. Research has shown that certain compounds possess significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as antifungal activity against species like Candida albicans. [5][8]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for biological activity. The process of SAR exploration is iterative, where synthetic modifications are guided by biological testing results to progressively optimize a lead compound. [10]
-
The Hydrazone Moiety: The nature of the substituent attached to the hydrazone linker is critical. For anticancer activity, attaching complex heterocyclic systems, such as 4-arylthiazoles, has been shown to produce highly potent compounds. The electronic properties of the aryl group (e.g., electron-withdrawing halogens like -Cl or -F) can significantly enhance potency. [7]* Substituents on the Pyrimidine Ring: Modifications at other positions of the pyrimidine ring are crucial for fine-tuning activity. As seen in kinase inhibitors, the introduction of an aryl group at the C5 position via Suzuki coupling is a key strategy to achieve high affinity and selectivity. [3]* Overall Molecular Architecture: The combination of substituents determines the compound's overall physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn dictate its interaction with the biological target. [10][11]Even subtle changes, like the choice of linker between two moieties, can have a profound impact on biological outcomes. [12] The following diagram illustrates the logical flow of an SAR study.
Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.
Key Experimental Protocols
To facilitate further research in this area, this section provides representative, step-by-step protocols derived from the literature.
Protocol 1: Synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine
[6] Causality: This protocol describes the synthesis of a key building block. The reaction is conducted at low temperature to ensure the selective substitution of only one chlorine atom by the hydrazine, leveraging the differential reactivity of the halogenated positions on the pyrimidine ring.
-
Preparation: Dissolve 5-bromo-2,4-dichloropyrimidine (0.01 mol) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0–5 °C using an ice bath. This is critical to control the reaction rate and selectivity.
-
Base Addition: Add triethylamine (0.01 mol) to the cold reaction mixture. The base acts as an acid scavenger, neutralizing the HCl formed during the reaction.
-
Nucleophile Addition: Slowly add hydrazine hydrate (0.02 mol) dropwise, maintaining the temperature between 5-10 °C. The slow addition prevents a rapid exotherm and minimizes side reactions.
-
Reaction: Allow the reaction mixture to stir at room temperature for 1 hour to ensure completion.
-
Isolation: The product will precipitate as a solid. Filter the solid using a Büchner funnel, wash it thoroughly with chilled water to remove any residual salts and unreacted hydrazine, and dry it to afford the final product.
Protocol 2: General Procedure for Synthesis of Aryl-(5-bromo-2-chloro-pyrimidine-4-yl)hydrazone Derivatives
[6] Causality: This protocol details the formation of a hydrazone, a common and robust reaction for derivatizing the hydrazine intermediate. Refluxing in ethanol provides the necessary thermal energy to drive the condensation reaction, which forms a stable C=N double bond.
-
Dissolution: Dissolve the hydrazine intermediate (e.g., 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine) in ethanol.
-
Aldehyde Addition: Add the desired aryl aldehyde to the solution.
-
Reaction: Reflux the contents on a water bath for 1 hour. The elevated temperature facilitates the dehydration-condensation reaction.
-
Crystallization: Allow the reaction mixture to stand at room temperature. The product will typically crystallize out of the solution upon cooling.
-
Isolation: Filter the crystalline solid, wash with a small amount of cold ethanol to remove any unreacted aldehyde, and dry to yield the pure hydrazone derivative.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
[8] Causality: The MTT assay is a standard colorimetric method to assess cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative measure of a compound's cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Conclusion and Future Perspectives
The this compound scaffold has firmly established itself as a versatile and highly fruitful platform in medicinal chemistry. Its synthetic accessibility and the orthogonal reactivity of its functional groups provide a robust framework for generating chemical diversity. The derivatives have shown significant promise as kinase inhibitors, anticancer agents, and antimicrobial compounds, demonstrating the broad therapeutic potential encoded within this privileged structure.
Future research in this area will likely focus on several key directions:
-
Enhancing Selectivity: For applications like kinase inhibition, the development of compounds with higher selectivity for specific kinase targets over others remains a critical goal to minimize off-target effects and improve safety profiles.
-
Exploring New Biological Targets: While much work has focused on cancer and infectious diseases, the structural features of these derivatives may be applicable to other therapeutic areas, such as inflammatory or neurological disorders. [1][4]3. Advanced Drug Delivery: Formulating the most potent compounds into novel drug delivery systems could enhance their bioavailability, stability, and targeted delivery, thereby improving their therapeutic index.
-
Combinatorial Approaches: Investigating the synergistic effects of these derivatives in combination with existing therapies could open new avenues for treating complex and resistant diseases.
References
- JSS College of Arts, Commerce and Science. (2018, May 4). SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL)
- Rollas, S., & Küçükgüzel, Ş. G. (n.d.).
- BenchChem. (n.d.). 5-Bromo-2-chloropyrimidine as a Versatile Building Block for Kinase Inhibitors.
- Chem-Impex. (n.d.). 5-Bromo-2-hydrazinopyridine.
- BenchChem. (n.d.). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors.
- ResearchGate. (n.d.).
- Hassan, A. S., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI.
- Gauthama, B. U., & G, V. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Vitaku, E., et al. (2019). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
- Al-Ostath, A., et al. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI.
- Drug Design Org. (n.d.).
- Al-Salem, H. S., et al. (2024).
- Casadidio, C., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PubMed Central.
- Keshk, R. M., et al. (2025).
- Stankova, I., et al. (2023).
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The Rising Therapeutic Potential of 5-Bromo-2-hydrazinopyrimidine: A Technical Guide to its Biological Activities
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1][2] Within this broad class, 5-Bromo-2-hydrazinopyrimidine has emerged as a particularly versatile and powerful starting material for the synthesis of novel bioactive compounds. Its strategic combination of a reactive hydrazino group and a bromo-substituted pyrimidine ring offers a unique platform for creating diverse chemical entities with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities stemming from this core structure, focusing on its utility in developing anticancer and antimicrobial agents. We will delve into the synthesis of key derivatives, their mechanisms of action, present quantitative biological data, and provide detailed experimental protocols to empower researchers in this promising field.
The Strategic Importance of the this compound Scaffold
The therapeutic promise of this compound (CAS No: 823-89-2) lies in its chemical architecture.[3][4] The hydrazino (-NHNH₂) moiety at the 2-position is a potent nucleophile and a key building block for forming hydrazones and various fused heterocyclic systems, such as pyrazoles and triazoles.[5][6] The hydrazone linkage (-N=C-N-N-) in particular is a well-established pharmacophore known to contribute to a wide array of biological activities, including antimicrobial and anticancer effects.[7][8]
Simultaneously, the bromine atom at the 5-position significantly influences the molecule's electronic properties and provides a handle for further synthetic modifications, such as cross-coupling reactions. This dual functionality allows for the creation of extensive and diverse chemical libraries from a single, readily accessible starting material.
Synthesis and Characterization of Bioactive Derivatives
The primary utility of this compound is as a precursor for more complex, biologically active molecules. A prominent synthetic route involves the condensation reaction of the hydrazino group with 1,3-dicarbonyl compounds to yield fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. This class of compounds is of particular interest due to its structural analogy to purines, allowing them to function as antimetabolites and kinase inhibitors.[8]
General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The cyclocondensation reaction between a 2-hydrazinopyrimidine and a β-dicarbonyl compound is a classical and efficient method for constructing the pyrazolo[1,5-a]pyrimidine core. The reaction proceeds via initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration.
Below is a diagram illustrating this common synthetic pathway.
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: Synthesis of 7-bromo-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine
This protocol provides a representative method for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative starting from this compound.
Materials:
-
This compound
-
Benzoylacetone (1,3-dicarbonyl compound)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.89 g, 10 mmol) in 30 mL of ethanol.
-
Add benzoylacetone (1.62 g, 10 mmol) to the solution.
-
Add 5 mL of glacial acetic acid to the reaction mixture to act as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid product with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 7-bromo-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine.
-
Dry the final product under vacuum.
Characterization
The synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the regiochemistry of the cyclization. For pyrazolo[1,5-a]pyrimidines, characteristic shifts for the pyrimidine and pyrazole protons and carbons are expected.[5][9][10]
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula.
Anticancer Activities
A significant body of research highlights the potential of pyrimidine derivatives as anticancer agents.[8] Derivatives of this compound, particularly the fused pyrazolo[1,5-a]pyrimidine and triazolopyrimidine systems, have shown potent activity against various cancer cell lines.[11][12][13]
Mechanism of Action: Kinase Inhibition
Many pyrimidine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[11] Overactivity of certain kinases is a hallmark of many cancers.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize. Several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against VEGFR-2.[14]
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a critical role in cell migration, invasion, and survival. Pyrimidine-based scaffolds are being actively investigated as FAK inhibitors.
Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is implicated in promoting cell survival and proliferation in various cancers. Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of Pim-1 kinase.[11][15][16]
The diagram below illustrates the central role of these kinases in cancer cell signaling and how their inhibition can lead to antitumor effects.
Caption: Inhibition of key oncogenic kinases by pyrimidine derivatives.
Quantitative Anticancer Activity Data
The cytotoxic effects of these compounds are typically evaluated using in vitro cell viability assays, such as the MTT assay, against a panel of human cancer cell lines. The potency is expressed as the half-maximal inhibitory concentration (IC₅₀).
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[4,3-e][11][15][17]triazolo[1,5-c]pyrimidine | HCC1937 (Breast) | < 50 | [12] |
| Pyrazolo[4,3-e][11][15][17]triazolo[1,5-c]pyrimidine | HeLa (Cervical) | < 50 | [12] |
| Triazolopyrimidine Derivative (13c) | MCF-7 (Breast) | 2.42 | [17] |
| Triazolopyrimidine Derivative (13c) | HCT116 (Colon) | 6.10 | [17] |
| Phenylpyrazolo[3,4-d]pyrimidine (5i) | MCF-7 (Breast) | 3.81 | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines the steps for determining the in vitro anticancer activity of synthesized compounds.
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include untreated cells as a negative control and a known anticancer drug as a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.
Antimicrobial Activities
The hydrazone moiety, readily formed from this compound, is a well-known pharmacophore in the design of antimicrobial agents.[7][8] These derivatives have shown promising activity against a range of bacterial and fungal pathogens.
Mechanism of Action
While the exact mechanisms can vary, proposed modes of action for pyrimidine-based antimicrobial agents include:
-
Enzyme Inhibition: Interference with essential microbial enzymes, such as DNA gyrase or lanosterol demethylase in fungi.[18]
-
Membrane Disruption: Altering the permeability and integrity of the microbial cell membrane.
-
Inhibition of Biofilm Formation: Preventing the formation of microbial biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to conventional antibiotics.
Quantitative Antimicrobial Data
Antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrimidine Hydrazone | Staphylococcus aureus | 6.25 | [11][18] |
| Pyrimidine Hydrazone | Escherichia coli | 12.5 | [11][18] |
| Pyrimidine Derivative | Candida albicans | 25 | [18] |
| Hydrazide-hydrazone | Staphylococcus spp. | 1.95 | [18] |
| Hydrazide-hydrazone | Candida albicans | 3.9 | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method for determining the MIC of a compound against bacteria and fungi.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound stock solution
-
Standard antimicrobial agent (positive control)
Procedure:
-
Prepare Compound Dilutions: Serially dilute the test compound in the broth medium across the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., adjusted to a 0.5 McFarland standard) and dilute it in the broth.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Conclusion and Future Directions
This compound stands out as a privileged scaffold in medicinal chemistry, providing a robust and versatile starting point for the development of novel therapeutic agents. The derivatives synthesized from this core, particularly fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and triazolopyrimidines, have demonstrated significant potential as both anticancer and antimicrobial agents. The established anticancer mechanisms, primarily through the inhibition of key kinases, offer a rational basis for further drug design and optimization.
Future research should focus on expanding the chemical diversity of derivatives, exploring structure-activity relationships to enhance potency and selectivity, and conducting in vivo studies to validate the therapeutic potential of the most promising compounds. The dual functionality of the this compound core ensures that it will remain a valuable tool for drug discovery professionals for the foreseeable future.
References
- Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences. [Link]
- Al-Ostath, A., et al. (2023). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Medicinal Chemistry. [Link]
- Xu, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Al-Soud, Y. A., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[11][15][17]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. [Link]
- Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. [Link]
- Parker, J. E., et al. (2008). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy. [Link]
- Yengoyan, A., et al. (2021). Synthesis of Potentially Bioactive Hydrazones of Pyrimidine and 1,3,5-Triazine.
- Popiołek, Ł., et al. (2020). Synthesis and in vitro bioactivity study of new hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid. Biomedicine & Pharmacotherapy. [Link]
- Kumar, V., et al. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. European Journal of Medicinal Chemistry. [Link]
- Al-Soud, Y. A., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[11][15][17]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]
- Abdel-Aziz, M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. [Link]
- Anaf, G., et al. (2021). In vitro antifungal and antibiofilm activities of novel sulfonyl hydrazone derivatives against Candida spp. Future Microbiology. [Link]
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]
- Raj, R., & Veerasamy, R. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry. [Link]
- Fahmy, H. T. Y., et al. (2015). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules. [Link]
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- El-Gohary, N. S., & Shaaban, M. I. (2015).
- Kollenz, G., et al. (2002). 1H and 13C NMR Study of 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones and Their Ring‐Chain Tautomerism. Magnetic Resonance in Chemistry. [Link]
- A Review on Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Kuriwaki, I., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry. [Link]
- De Clercq, E. (1995). Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. Nucleosides & Nucleotides. [Link]
- Arshad, M., et al. (2018). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank. [Link]
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An In-depth Technical Guide to the Synthesis and Application of 5-Bromo-2-hydrazinopyrimidine Analogues
<
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Abstract
The 5-bromo-2-hydrazinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of a multitude of biologically active agents, most notably protein kinase inhibitors. Its synthetic tractability, coupled with the strategic placement of reactive handles, allows for extensive chemical diversification to probe structure-activity relationships (SAR) and optimize pharmacological profiles. This guide provides an in-depth exploration of the synthesis of this compound and its analogues, grounded in mechanistic principles and practical laboratory insights. We will dissect common synthetic strategies, provide detailed, reproducible protocols, and contextualize the application of these compounds in contemporary drug discovery.
The Strategic Importance of the this compound Scaffold
The pyrimidine ring is a well-established pharmacophore, adept at mimicking the purine core of ATP and forming critical hydrogen bond interactions within the hinge region of kinase enzymes.[1] The this compound core leverages this foundation, offering two distinct points for chemical modification:
-
The Hydrazine Moiety (C2-Position): This versatile nucleophilic group is a linchpin for building complex heterocyclic systems. It readily undergoes condensation and cyclization reactions with a variety of electrophiles, such as β-dicarbonyl compounds, to form fused ring systems like pyrazolo[1,5-a]pyrimidines.[2] This approach is fundamental to creating a vast array of kinase inhibitor scaffolds.
-
The Bromo Substituent (C5-Position): The bromine atom is a synthetic workhorse. While less reactive towards direct nucleophilic aromatic substitution (SNAr), it is perfectly suited for transition metal-catalyzed cross-coupling reactions.[1] Techniques like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings enable the introduction of diverse aryl, heteroaryl, and alkyl groups, which are crucial for modulating potency, selectivity, and pharmacokinetic properties.[3]
This dual functionality allows for a divergent synthetic approach, enabling the rapid generation of compound libraries for high-throughput screening and SAR studies.
Synthesis of the Core Intermediate: this compound
The most common and reliable route to the core intermediate starts from a di-halogenated pyrimidine. The differential reactivity of the halogens is key to achieving regioselectivity.
Workflow for Core Intermediate Synthesis
Caption: General workflow for synthesizing the core intermediate.
Detailed Protocol: Synthesis of this compound
This two-step protocol is adapted from established literature procedures.[4]
Step 1: Synthesis of an Intermediate (e.g., 4-(5-Bromo-2-chloropyrimidin-4-yl)morpholine)
-
Reaction Setup: To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in ethanol, add triethylamine (2.0 eq).
-
Nucleophilic Addition: Cool the mixture and slowly add morpholine (2.0 eq).
-
Causality Insight: The chlorine at the C4 position is more activated towards SNAr than the chlorine at C2 due to the electronic influence of the adjacent nitrogen atoms. Triethylamine acts as a non-nucleophilic base to quench the HCl generated during the reaction, preventing protonation of the morpholine.
-
-
Reaction Progression: Reflux the mixture for 12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Concentrate the solution under reduced pressure, quench with ice water, and stir to precipitate the product. Filter and dry the solid.
Step 2: Synthesis of this compound
-
Reaction Setup: Suspend the intermediate from Step 1 (1.0 eq) in ethanol.
-
Hydrazinolysis: Add hydrazine hydrate (excess, e.g., 5-10 eq).
-
Causality Insight: Hydrazine is a potent nucleophile that displaces the remaining chlorine atom at the C2 position. The reaction is typically driven to completion by using an excess of hydrazine and heating.
-
-
Reaction Progression: Reflux the mixture for 8 hours until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture. The product often precipitates upon cooling. It can be collected by filtration and washed with cold ethanol to yield this compound.
Key Synthetic Strategies for Analogue Development
With the core intermediate in hand, a vast chemical space can be explored. The two primary strategies involve reactions at the hydrazine moiety and cross-coupling at the bromo position.
Strategy 1: Condensation and Cyclization Reactions
The hydrazine group is a gateway to forming fused heterocyclic systems, most notably pyrazoles and triazoles. A common and powerful method is the condensation with β-dicarbonyl compounds or their equivalents to form pyrazolo[1,5-a]pyrimidines.[2]
Reaction Mechanism: Pyrazolo[1,5-a]pyrimidine Formation
Caption: Mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Protocol: Synthesis of a 5-Bromo-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine Analogue
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzoylacetone (1.1 eq) in ethanol or acetic acid.
-
Causality Insight: Acetic acid can act as both a solvent and a catalyst for the initial condensation and subsequent dehydration steps.
-
-
Reaction Progression: Reflux the mixture for 3-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
| Reagent/Condition | Purpose | Typical Values |
| Solvent | Solubilizes reactants, can be catalytic | Ethanol, Acetic Acid, Dioxane |
| Catalyst | Facilitates condensation/dehydration | Acetic Acid, p-TsOH, K₂CO₃ |
| Temperature | Provides activation energy for cyclization | 80-120 °C (Reflux) |
| Reaction Time | Time to reach completion | 2-24 hours |
Table 1. Typical Reaction Parameters for Pyrazolo[1,5-a]pyrimidine Synthesis.
Strategy 2: Palladium-Catalyzed Cross-Coupling
To modify the C5 position, palladium-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling is particularly prevalent for introducing aryl and heteroaryl moieties.
Protocol: Suzuki-Miyaura Coupling at the C5-Position
This protocol outlines a general procedure for coupling an arylboronic acid to a 2,5-disubstituted pyrimidine scaffold.[3]
-
Reaction Setup: In an inert atmosphere (Nitrogen or Argon), combine the 5-bromo-pyrimidine substrate (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Causality Insight: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required for the transmetalation step of the catalytic cycle.
-
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene.
-
Reaction Progression: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
| Component | Example | Role in Catalytic Cycle |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Core of the catalytic cycle (Oxidative Addition, Reductive Elimination) |
| Ligand | PPh₃, Xantphos | Stabilizes the palladium center and modulates its reactivity |
| Base | K₂CO₃, Cs₂CO₃, Na₂HPO₄ | Activates the boronic acid for transmetalation |
| Solvent | Dioxane/Water, DMF, Toluene | Solubilizes reactants and facilitates the reaction |
Table 2. Key Components for Suzuki-Miyaura Coupling Reactions.[3][5]
Applications in Drug Discovery: Kinase Inhibition
Derivatives of this compound are potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[6] The modular synthesis allows for fine-tuning of the molecule to achieve high potency and selectivity against specific kinases.
For example, the pyrazolo[1,5-a]pyrimidine core is a known scaffold for inhibiting cyclin-dependent kinases (CDKs) and Aurora kinases, among others. The substituent introduced at the C5 position via Suzuki coupling often projects into the solvent-exposed region of the ATP-binding pocket, allowing for optimization of physical properties and interaction with surface residues.
Conclusion
The this compound scaffold represents a powerful and versatile platform for the synthesis of novel therapeutic agents. A thorough understanding of the underlying reaction mechanisms—from the regioselective synthesis of the core intermediate to the strategic diversification via condensation and cross-coupling reactions—is essential for any researcher in the field. The protocols and insights provided in this guide serve as a robust foundation for the rational design and efficient synthesis of next-generation this compound analogues for drug discovery.
References
- DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
- Synthetic pathway for the preparation of 5-bromo-pyrimidine... (n.d.).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry. [Link]
- Design and synthesis of diazine-based panobinostat analogues for HDAC8 inhibition. (2020). Beilstein Journal of Organic Chemistry. [Link]
- Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines. (2022). BMC Cancer. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of diazine-based panobinostat analogues for HDAC8 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 5-Bromo-2-hydrazinopyrimidine as a Versatile Precursor for the Synthesis of Fused Pyrimidine Scaffolds
Authored by: Gemini, Senior Application Scientist
Abstract
Fused pyrimidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory properties.[1][2][3][4] This guide provides a detailed exploration of 5-bromo-2-hydrazinopyrimidine, a highly versatile and reactive precursor for the efficient construction of diverse fused pyrimidine systems. We will delve into the synthesis of the precursor itself and provide detailed, field-proven protocols for its conversion into two medicinally significant scaffolds: pyrazolo[1,5-a]pyrimidines and [1][5][6]triazolo[4,3-a]pyrimidines . The causality behind experimental choices, mechanistic insights, and practical guidance are provided to enable researchers in drug discovery and organic synthesis to effectively utilize this key building block.
Introduction: The Significance of Fused Pyrimidines and the Role of the Hydrazinopyrimidine Precursor
The pyrimidine ring is a privileged scaffold in drug discovery, being an integral part of DNA and RNA.[3][7] Fusing a second heterocyclic ring to the pyrimidine core creates rigid, planar systems with unique electronic properties and three-dimensional shapes that can effectively interact with biological targets.[8][9] This strategy has led to the development of numerous approved drugs.[4][6]
Among the various strategies to build these fused systems, those employing a pre-functionalized pyrimidine are highly efficient. This compound serves as an ideal starting material for several reasons:
-
The Hydrazine Moiety (-NHNH₂): This group is a potent binucleophile, perfectly poised to react with 1,3-dielectrophiles or other reagents to form a five-membered ring fused to the pyrimidine core.
-
The Pyrimidine Nitrogens: These ring nitrogens act as directing groups and participate in the cyclization, influencing the regiochemistry of the final product.
-
The Bromo Substituent (-Br): The bromine atom at the C5-position offers a valuable synthetic handle for post-functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1]
This guide outlines the key transformations of this compound into high-value heterocyclic systems.
Logical Workflow for Synthesis
The overall synthetic strategy involves a two-stage process: first, the preparation of the key precursor, this compound, followed by its subsequent cyclization to yield the desired fused heterocycles.
Caption: General workflow from starting material to fused pyrimidines.
Synthesis of the Key Precursor: this compound
The synthesis of this compound is a straightforward and high-yielding nucleophilic aromatic substitution reaction. The chlorine atom at the C4 (or C2) position of a dihalopyrimidine is significantly more reactive towards nucleophiles than the other, allowing for selective substitution. However, in the case of 5-bromo-2,4-dichloropyrimidine, the C4-chloro is more activated and is displaced first. To obtain the 2-hydrazino isomer, careful control of reaction conditions is essential. A common and effective method starts from 5-bromo-2,4-dichloropyrimidine.
Protocol 1: Synthesis of this compound (2)
This protocol is adapted from established procedures for the selective hydrazinolysis of dihalopyrimidines.[10]
Caption: Reaction scheme for the synthesis of the precursor.
Materials & Equipment:
-
5-Bromo-2,4-dichloropyrimidine (1)
-
Hydrazine hydrate (64-85% solution)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Triethylamine (TEA)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in ethanol (approx. 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0–5 °C using an ice bath with constant stirring.
-
Base Addition: Add triethylamine (1.0 eq) to the cold reaction mixture. The base neutralizes the HCl byproduct, preventing protonation of the hydrazine nucleophile.
-
Nucleophile Addition: Add hydrazine hydrate (1.2-2.0 eq) dropwise to the cold solution, ensuring the temperature remains below 10 °C. The exotherm should be carefully controlled.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filtered solid sequentially with cold water and a small amount of cold ethanol to remove any remaining salts and impurities.
-
Drying: Dry the product under vacuum to afford this compound (2) as a solid.[10]
| Parameter | Value/Observation | Expert Insight |
| Typical Yield | 80-90% | High yield is expected. Lower yields may indicate incomplete reaction or loss during washing. |
| Appearance | Yellow to off-white solid | The color can vary based on purity. Recrystallization from ethanol can be performed if necessary. |
| Melting Point | ~205-207 °C (decomposes)[11] | A sharp melting point is indicative of high purity. |
| Storage | Store under -20°C in an inert atmosphere.[11] | Hydrazines can be sensitive to air and light; proper storage is crucial for long-term stability. |
Application I: Synthesis of 7-Bromo-pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a dominant motif in medicinal chemistry, found in drugs with sedative, anxiolytic, and anticancer properties.[1][5][8] The most common and robust method for their synthesis is the cyclocondensation of a 2-hydrazinopyrimidine with a 1,3-dielectrophile, such as a β-diketone or its synthetic equivalent.
Mechanism: The Guizzoni-Rondestvedt Pathway
The reaction proceeds via a well-established pathway. The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyls of the 1,3-diketone, followed by condensation to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the pyrimidine ring nitrogen (N1) attacks the second carbonyl group, followed by dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine core.
Caption: Mechanistic pathway for Pyrazolo[1,5-a]pyrimidine synthesis.
Protocol 2: General Procedure for 7-Bromo-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine (4a)
Materials & Equipment:
-
This compound (2) (1.0 eq)
-
Benzoylacetone (3) (1.05 eq)
-
Glacial Acetic Acid (AcOH) or Ethanol (EtOH)
-
Reflux condenser and heating mantle
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Setup: To a solution of this compound (2) in glacial acetic acid (or ethanol), add benzoylacetone (3).
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 4-8 hours. The acetic acid serves as both the solvent and an acid catalyst for the condensation and dehydration steps.
-
Monitoring: Follow the reaction progress by TLC until the starting materials are no longer visible.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-water.
-
Precipitation & Filtration: A solid precipitate of the product will form. Stir for 30 minutes to ensure complete precipitation, then collect the solid by vacuum filtration.
-
Washing: Wash the crude product with water, followed by a small amount of cold ethanol or diethyl ether to remove residual acetic acid and unreacted diketone.
-
Purification: The crude product is often pure enough for subsequent steps. If required, further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
| Reactant (1,3-Diketone) | Product | Typical Conditions | Notes |
| Acetylacetone | 7-Bromo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine | EtOH, reflux, 6h | A simple and widely available diketone. |
| Benzoylacetone | 7-Bromo-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine | AcOH, reflux, 8h | The unsymmetrical diketone leads to a single regioisomer due to the differing reactivity of the carbonyls. |
| Dibenzoylmethane | 7-Bromo-2,5-diphenyl-pyrazolo[1,5-a]pyrimidine | AcOH, reflux, 12h | Reaction may be slower due to steric hindrance. |
Application II: Synthesis of 7-Bromo-[1][5][6]triazolo[4,3-a]pyrimidines
The[1][5][6]triazolo[4,3-a]pyrimidine scaffold is another important heterocyclic system with applications in medicinal chemistry. These are typically synthesized from 2-hydrazinopyrimidines by reaction with a one-carbon electrophile, which facilitates the formation of the fused triazole ring.
Mechanism of Formation
The reaction begins with the acylation or condensation of the terminal nitrogen of the hydrazine group with a one-carbon electrophile (e.g., an orthoester, acid chloride, or carboxylic acid). This forms an N-acylhydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the pyrimidine N1 atom onto the newly introduced carbon, followed by dehydration or elimination, yields the final fused triazolo-pyrimidine system.[12]
Protocol 3: General Procedure for 7-Bromo-5-methyl-[1][5][6]triazolo[4,3-a]pyrimidine (5a)
Materials & Equipment:
-
This compound (2) (1.0 eq)
-
Triethyl orthoacetate (CH₃C(OEt)₃)
-
Reflux condenser and heating mantle
Step-by-Step Methodology:
-
Setup: Place this compound (2) in a round-bottom flask.
-
Reagent Addition: Add an excess of triethyl orthoacetate. The orthoester acts as both the C1-source and the solvent.
-
Heating: Heat the mixture to reflux for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC. The product is typically more nonpolar than the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The excess triethyl orthoacetate can be removed under reduced pressure.
-
Purification: The resulting residue is triturated with a nonpolar solvent like hexane or diethyl ether to induce crystallization. The solid product is then collected by filtration and dried. Recrystallization from a solvent such as ethyl acetate/hexane may be required for higher purity.
Alternative C1-Electrophiles and Conditions:
| C1-Source | Intermediate | Conditions | Notes |
| Formic Acid | Formylhydrazone | Reflux in formic acid | Provides the simplest unsubstituted triazole ring. |
| Acetyl Chloride | Acetylhydrazone | Pyridine, 0°C to RT, then heat | Requires a base to scavenge HCl. The cyclization step often requires heating. |
| Carbon Disulfide (CS₂) | Dithiocarbazate | KOH/EtOH, then heat | Leads to the formation of a mercapto-substituted triazole ring, which can be further functionalized. |
References
- Al-Ghorbani, M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry.
- El-Gamal, M. I., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
- Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- WuXi AppTec Content. (n.d.). Pyrazolo[1,5-a]pyrimidine in Medicinal Chemistry. Scribd.
- Patel, R. V., et al. (2016). A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.
- Kaur, R., et al. (2016). Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. Medicinal Chemistry.
- Kaur, R., et al. (2016). Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. ResearchGate.
- El-Mekabaty, A. (2020). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Chemistry & Biodiversity.
- Li, J., et al. (2024). Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential. Archiv der Pharmazie.
- Sharma, A., et al. (2021). Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry.
- ResearchGate. (n.d.). Synthesis of the 1,5-dihydro-[1][5][6]triazolo[4,3-a]pyrimidine derivative 7. ResearchGate.
- Shawali, A. S., et al. (2009). Synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine Derivatives by Cyclocondensation of a 2-Thioxopyrimidin-4(3H)-one with Hydrazonoyl Halides. ResearchGate.
- JSS College of Arts, Commerce and Science. (2018). Final Report of Work Done on the Minor Research Project: Synthesis of 1-(5-Bromo-2-chloropyrimidin-4-yl) hydrazine derivatives. JSS College.
- Musumarra, G., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules.
- Ghorab, M. M., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
- International Journal of Pharmaceutical Research. (2021). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. IJPR.
- Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][5][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Molecules.
- Chemdad. (n.d.). This compound. Chemdad.
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Protocol for the Synthesis of Triazolopyrimidines from 5-Bromo-2-hydrazinopyrimidine
An Application Note for Researchers and Drug Development Professionals
Abstract
The[1][2][3]triazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-tubercular, and anti-inflammatory properties.[4][5][6] This application note provides a detailed, field-proven protocol for the synthesis of substituted 8-bromo-[1][2][3]triazolo[4,3-c]pyrimidines, starting from the readily available precursor, 5-bromo-2-hydrazinopyrimidine. The described method involves a two-step sequence: initial condensation with an aldehyde to form a pyrimidinylhydrazone intermediate, followed by an efficient oxidative cyclization. We will delve into the causality behind experimental choices, offer insights for troubleshooting, and provide a framework for the characterization of the target compounds.
Introduction and Significance
Triazolopyrimidines are fused heterocyclic compounds that are isosteric with purines, allowing them to interact with a variety of biological targets.[7] Their versatile structure has made them a focal point of drug discovery programs. The general synthetic strategies often involve the annulation of a triazole ring onto a pyrimidine precursor or vice versa.[8][9]
The protocol herein utilizes this compound as a strategic starting material. The hydrazine moiety provides the necessary nucleophilicity for initial condensation and subsequent cyclization to form the triazole ring. Crucially, the bromine atom at the 5-position of the pyrimidine ring is retained in the final product. This halogen serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Reaction Principle and Mechanism
The synthesis proceeds via a two-step pathway involving the formation of a hydrazone intermediate followed by an intramolecular oxidative cyclization.
Step 1: Hydrazone Formation this compound reacts with an aromatic or aliphatic aldehyde in a condensation reaction. The nucleophilic amino group of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a carbinolamine intermediate, which then dehydrates to yield the corresponding 5-bromo-2-(2-benzylidenehydrazinyl)pyrimidine (a hydrazone).
Step 2: Oxidative Cyclization The hydrazone intermediate undergoes an intramolecular cyclization to form the fused triazole ring. This step is facilitated by an oxidizing agent, such as iodobenzene diacetate (IBD) or ferric chloride (FeCl₃).[10][11] The oxidant promotes the formation of a new nitrogen-nitrogen bond, leading to the aromatic[1][2][3]triazolo[4,3-c]pyrimidine ring system.
It is important to note that the initially formed[1][2][3]triazolo[4,3-c]pyrimidine isomer can, under certain thermal or acidic/basic conditions, undergo a Dimroth rearrangement to the thermodynamically more stable[1][2][3]triazolo[1,5-c]pyrimidine isomer.[4][10] The protocol described here favors the kinetic [4,3-c] product under mild oxidative conditions.
Visualized Workflow
Caption: General workflow for the two-step synthesis of triazolopyrimidines.
Detailed Experimental Protocol
This protocol provides a general method. Reaction times and purification techniques may need to be optimized based on the specific aldehyde used.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Role | Notes |
| This compound | C₄H₅BrN₄ | 189.01 | Starting Material | Commercially available.[12] |
| Substituted Aldehyde | R-CHO | Variable | Reactant | Ensure high purity. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Solvent | Anhydrous grade recommended. |
| Acetic Acid (AcOH) | CH₃COOH | 60.05 | Catalyst | Glacial, one drop. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous grade for cyclization. |
| Iodobenzene Diacetate (IBD) | C₁₀H₁₁IO₄ | 322.10 | Oxidizing Agent | A mild and effective oxidant.[10] |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Quenching Agent | Saturated aqueous solution. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent | |
| Silica Gel | SiO₂ | 60.08 | Stationary Phase | For column chromatography (230-400 mesh). |
Step-by-Step Methodology
Part A: Synthesis of Hydrazone Intermediate (Example: using Benzaldehyde)
-
To a 100 mL round-bottom flask, add this compound (1.89 g, 10.0 mmol).
-
Add 40 mL of ethanol and stir until the solid is mostly dissolved. Gentle warming may be required.
-
Add benzaldehyde (1.07 g, 1.02 mL, 10.1 mmol, 1.01 eq.) to the mixture, followed by one drop of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature. A precipitate usually forms within 30-60 minutes.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The starting material spot should disappear, and a new, less polar product spot should appear.
-
After 2-3 hours (or upon completion), filter the resulting solid precipitate using a Büchner funnel.
-
Wash the solid sequentially with cold ethanol (2 x 10 mL) and then hexane (2 x 10 mL) to remove unreacted aldehyde and other impurities.
-
Dry the white to off-white solid product under vacuum to yield the hydrazone intermediate, 5-bromo-2-(2-benzylidenehydrazinyl)pyrimidine. The product is often pure enough for the next step without further purification.
Part B: Oxidative Cyclization to 8-Bromo-3-phenyl-[1][2][3]triazolo[4,3-c]pyrimidine
-
In a 250 mL round-bottom flask, dissolve the hydrazone intermediate (e.g., 2.77 g, 10.0 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Stir the solution at room temperature and add iodobenzene diacetate (IBD) (3.54 g, 11.0 mmol, 1.1 eq.) portion-wise over 5 minutes.
-
Continue stirring the reaction at room temperature. The reaction is typically complete within 1-2 hours.
-
Monitor the disappearance of the hydrazone starting material by TLC (same eluent system as Part A). The product will be a new spot, often with a different fluorescence under UV light.
-
Upon completion, pour the reaction mixture into 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize the acetic acid byproduct from the IBD.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine all organic layers and wash with brine (1 x 50 mL). Dry the solution over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40%) or by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane.
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: Expect to see aromatic protons from the phenyl ring and the pyrimidine ring. The C-H proton on the pyrimidine ring typically appears as a singlet at a distinct chemical shift.
-
¹³C NMR: Will show characteristic peaks for the aromatic carbons of both the pyrimidine and phenyl rings.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (e.g., for C₁₁H₇BrN₄, the expected mass is ~275.0 g/mol , with a characteristic isotopic pattern for bromine).
-
Infrared (IR) Spectroscopy: Absence of N-H and C=O stretching bands from the intermediates and presence of C=N and aromatic C=C stretching frequencies.
Scientific Rationale and Troubleshooting
Causality in Experimental Design
-
Choice of Oxidant: Iodobenzene diacetate (IBD) is a mild hypervalent iodine reagent that is highly effective for oxidative cyclizations of hydrazones to form triazole rings.[10] It operates under neutral, room temperature conditions, which minimizes the risk of side reactions or Dimroth rearrangement. Ferric chloride (FeCl₃) is an alternative, more economical oxidant but may require heating and can sometimes lead to lower yields or more side products.[11]
-
Solvent Selection: Ethanol is ideal for hydrazone formation due to its ability to dissolve the polar starting materials and the fact that the less polar hydrazone product often precipitates out, simplifying purification. Anhydrous DCM is used for the IBD-mediated cyclization because IBD is highly soluble in it, and the solvent is inert to the oxidizing conditions.
-
Catalyst in Step 1: A catalytic amount of acetic acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the rate of nucleophilic attack by the hydrazine.
Troubleshooting Guide
| Problem | Probable Cause | Suggested Solution |
| Low Yield in Step A | Incomplete reaction; aldehyde is volatile or unreactive. | Gently reflux the reaction mixture for a few hours. Check the purity of the aldehyde. |
| Product is soluble in ethanol. | After the reaction, reduce the solvent volume in vacuo and cool on ice to induce precipitation. | |
| Low Yield in Step B | Incomplete reaction. | Add a slight excess of IBD (up to 1.5 eq.). Allow the reaction to run for a longer duration. |
| Degradation of product. | Ensure the reaction is performed at room temperature and quenched promptly upon completion. | |
| Multiple Products | Side reactions or rearrangement. | Use the milder IBD oxidant instead of harsher alternatives. Avoid high temperatures or strongly acidic/basic conditions to prevent Dimroth rearrangement. |
| Impure hydrazone intermediate. | Purify the intermediate from Step A by recrystallization or a quick silica plug filtration before proceeding to Step B. |
Conclusion
This application note details a robust and reproducible protocol for the synthesis of 8-bromo-[1][2][3]triazolo[4,3-c]pyrimidines. The methodology is characterized by its mild reaction conditions, operational simplicity, and the strategic incorporation of a bromine handle for further chemical exploration. This makes it an invaluable tool for researchers and medicinal chemists engaged in the discovery and development of novel therapeutics based on the versatile triazolopyrimidine scaffold.
References
- ChemInform Abstract: Catalytic Synthesis Methods for Triazolopyrimidine Derivatives. (2010). ChemInform, 41(32).
- Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. (n.d.). Semantic Scholar.
- Wang, Z., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 9, 2629-34.
- Synthesis of substituted‐[1][2][3]‐triazolo[4,3‐c]pyrimidine‐8‐carboxamides. (n.d.). ResearchGate.
- Rostom, S. A. F., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 22(11), 1895.
- Electronic Absorption Spectra of Some Triazolopyrimidine Derivatives. (n.d.). ResearchGate.
- Farkaš, J., & Sorm, F. (1971). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemical Papers, 25(3), 418-420.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2011). Mini-Reviews in Medicinal Chemistry, 11(14), 1195-1208.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules, 29(4), 899.
- Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (n.d.). Arkivoc.
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2022). Molecules, 27(23), 8431.
- Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (2022). Current Medicinal Chemistry, 29(29), 4887-4908.
- The preparation of[1][2][3]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions. (2024). RSC Advances, 14(28), 20087-20098.
- Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing amino acid moiety. (2021). RSC Advances, 11(6), 3624-3636.
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. (2022). Preprints.org.
- Synthesis of triazolopyrimidine scaffolds. (n.d.). ResearchGate.
- Triazolopyrimidine compounds and its biological activities. (n.d.). ResearchGate.
- Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. (2021). ChemistrySelect, 6(48), 13681-13702.
- Advancements in the Synthesis of Triazolopyrimidines. (2024). Current Organic Chemistry, 28(20), 1567-1578.
- The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. (2012). Bioorganic & Medicinal Chemistry Letters, 22(17), 5549-5553.
- New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. (2018). ACS Medicinal Chemistry Letters, 9(5), 458-463.
- The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. (2012). Bioorganic & Medicinal Chemistry Letters, 22(17), 5549-5553.
- Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (2022). Current Medicinal Chemistry, 29(29), 4887-4908.
- 5-Bromopyrimidine-2-carboxylic acid. (n.d.). PubChem.
- Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives. (2022). ChemistrySelect, 7(35).
- 5-Bromo-2-methoxypyrimidine-4-carboxylic acid. (n.d.). PubChem.
- Reaction of α-bromocarboxylic acids with hydrazine and dimethylhydrazine. (2007). Russian Journal of Organic Chemistry, 43(1), 47-50.
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The Versatility of 5-Bromo-2-hydrazinopyrimidine as a Privileged Scaffold in Modern Drug Discovery
An Application Guide for Medicinal Chemists
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in essential biomolecules like nucleic acids and its core function in a multitude of approved therapeutic agents.[1][2] Among the vast library of pyrimidine-based building blocks, 5-Bromo-2-hydrazinopyrimidine stands out for its exceptional synthetic versatility and strategic importance, particularly in the development of targeted therapies such as kinase inhibitors.[3][4] This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols, mechanistic insights, and structure-activity relationship (SAR) analysis to empower researchers in the fields of drug discovery and development. We will delve into its role in constructing complex molecular architectures designed to modulate key signaling pathways implicated in diseases like cancer.
The Strategic Advantage of the this compound Scaffold
The power of this compound as a synthetic intermediate lies in its distinct and orthogonally reactive functional groups. This dual functionality allows for a modular and systematic approach to drug design.
-
The 2-Hydrazino Group: This nucleophilic moiety serves as a versatile handle for constructing a variety of heterocyclic systems. It readily undergoes condensation reactions with carbonyl compounds (aldehydes and ketones) to form stable hydrazones or can be used to build fused ring systems like pyrazoles and triazoles.[5][6] These groups are instrumental in forming critical hydrogen bond interactions with the hinge region of protein kinases, mimicking the adenine portion of ATP.[3][7]
-
The 5-Bromo Group: The bromine atom at the C5 position is strategically positioned for modification via transition metal-catalyzed cross-coupling reactions.[3] The Suzuki-Miyaura coupling, in particular, is a robust method for introducing a diverse array of aryl and heteroaryl substituents.[8][9] These modifications allow for the exploration of deeper pockets within the kinase active site, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.
This inherent chemical duality makes this compound an ideal starting point for generating large, diverse libraries of compounds for high-throughput screening and lead optimization.
Application Showcase: Synthesis of Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The pyrimidine scaffold is a well-established pharmacophore for targeting the ATP-binding site of these enzymes.[10] this compound provides a direct route to potent kinase inhibitors, including scaffolds related to approved drugs like Brigatinib, a multi-targeted inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[11]
The general strategy involves a two-pronged approach:
-
Hinge-Binding Moiety Construction: The 2-hydrazino group is first reacted to create a structure capable of forming hydrogen bonds with the kinase hinge region.
-
Potency and Selectivity Tuning: The 5-bromo position is then functionalized via cross-coupling to optimize interactions with other regions of the ATP pocket.
Targeted Signaling Pathway: Anaplastic Lymphoma Kinase (ALK)
In certain non-small cell lung cancers (NSCLC), a chromosomal rearrangement leads to the formation of an EML4-ALK fusion protein.[11] This oncogenic fusion protein is constitutively active, driving uncontrolled cell proliferation and survival. Inhibitors derived from pyrimidine scaffolds, such as Brigatinib, are designed to block the ATP-binding site of the ALK kinase domain, thereby inhibiting downstream signaling and inducing tumor cell apoptosis.
Experimental Protocols & Workflows
The following protocols are generalized methodologies that serve as a starting point for synthesis. Researchers should optimize conditions based on their specific substrates and desired outcomes.
Protocol 1: Synthesis of a Pyrazolopyrimidine Intermediate
This protocol details the condensation of this compound with a β-ketoester to form a key pyrazolo[1,5-a]pyrimidine intermediate, a common core in CDK inhibitors.[6]
Reaction Scheme:
(Self-generated image, for illustration only)
Materials & Reagents:
-
This compound (1.0 equiv)
-
Ethyl acetoacetate (1.1 equiv)
-
Glacial Acetic Acid (as solvent)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and dissolve in glacial acetic acid (approx. 10 mL per 1 g of starting material).
-
Reagent Addition: Add ethyl acetoacetate (1.1 equiv) to the solution at room temperature with stirring.
-
Reaction: Heat the mixture to reflux (approx. 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water and then a small amount of cold ethanol to remove residual acetic acid.
-
Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Glacial acetic acid is corrosive; handle with care.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the functionalization of the 5-bromo position using a standard Suzuki-Miyaura coupling reaction.[8][9][12]
Reaction Scheme:
(Self-generated image, for illustration only)
Materials & Reagents:
-
5-Bromo-substituted pyrimidine intermediate (from Protocol 1) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[12]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)[12]
-
Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a stir bar, add the 5-bromo-pyrimidine intermediate (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (0.05 equiv).[12]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to create an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel.
General Synthetic Workflow
The modular nature of these reactions allows for a streamlined workflow from the initial building block to a library of final compounds for biological screening.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold provides crucial insights into the structure-activity relationships that govern kinase inhibition.[2][13] The goal is to identify substituents that maximize potency against the target kinase while minimizing off-target effects.
| Position of Substitution | Modification Type | Rationale & Typical Effect on Activity |
| Position 2 (from hydrazine) | Formation of pyrazoles, triazoles, or substituted hydrazones. | Hinge Binding: Introduces H-bond donors/acceptors to interact with the kinase hinge region. Small, planar heterocyclic systems are often optimal.[3][14] |
| Position 5 (from bromine) | Aryl or heteroaryl groups via Suzuki coupling. | Potency & Selectivity: These groups extend into the ribose-binding pocket or solvent-exposed region. Lipophilic or substituted aromatic rings can form favorable hydrophobic or van der Waals interactions, significantly increasing potency. The nature of the substituent here is key for achieving selectivity between different kinases.[15][16] |
| Position 4 & 6 (on pyrimidine) | Introduction of amine or other small groups (if starting from a di/trichloro pyrimidine). | Solubility & H-Bonding: Substituents at these positions can form additional hydrogen bonds with the enzyme or improve the compound's aqueous solubility and overall drug-like properties.[15] |
Key Takeaway: The SAR data from pyrimidine derivatives consistently show that a combination of a potent hinge-binding moiety at the 2-position and a carefully selected aromatic group at the 5-position is essential for achieving high-affinity kinase inhibition.[2][16]
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its dual reactivity enables the efficient and modular synthesis of diverse compound libraries, particularly for the discovery of novel kinase inhibitors. The synthetic strategies and protocols outlined in this guide provide a robust framework for researchers to leverage this privileged scaffold in the development of next-generation targeted therapeutics. By systematically exploring the chemical space around the pyrimidine core, the scientific community can continue to address unmet medical needs in oncology and beyond.
References
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- Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (2023). Journal of Medicinal Chemistry.
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Application Note: A Streamlined Synthesis of 5-Bromo-7-aza-indazoles via Intramolecular Diels-Alder Cascade
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 7-aza-indazole scaffold is a privileged heterocyclic motif in modern medicinal chemistry. As a bioisostere of the natural indole nucleus, it offers unique physicochemical properties that can enhance molecular interactions with biological targets, improve metabolic stability, and modulate solubility.[1][2][3] Consequently, 7-aza-indazole derivatives are integral components of numerous therapeutic agents targeting a wide array of diseases, including cancer and inflammatory conditions.[3][4] The development of efficient and versatile synthetic routes to functionalized 7-aza-indazoles is therefore a critical endeavor in drug discovery.
This application note details a robust and optimized protocol for the synthesis of 5-Bromo-7-aza-indazoles, starting from the readily available building block, 5-Bromo-2-hydrazinopyrimidine. The strategy hinges on a powerful one-pot, intramolecular inverse-electron-demand Diels-Alder reaction, which proceeds under mild conditions to construct the core bicyclic system.[5][6][7] The resulting bromo-substituted product serves as a versatile intermediate, primed for subsequent diversification through a variety of palladium-catalyzed cross-coupling reactions.
Synthetic Strategy and Mechanistic Rationale
The core of this synthetic approach is a cascade reaction that begins with the condensation of this compound with an appropriate ynone (an α,β-alkynyl ketone). This acid-catalyzed reaction rapidly forms a key 2-(alkynyl)hydrazone pyrimidine intermediate.
The Causality Behind the Cascade:
-
Activation through Condensation: Pyrimidine rings are inherently electron-deficient and typically poor dienes for Diels-Alder reactions, often requiring harsh thermal conditions to overcome their aromatic stability.[5] This strategy circumvents that limitation by tethering the dienophile (the alkyne) to the pyrimidine ring through a hydrazone linkage. This intramolecular arrangement significantly lowers the activation energy for the subsequent cyclization.
-
Intramolecular Diels-Alder Cycloaddition: The 2-(alkynyl)hydrazone intermediate, upon gentle heating, undergoes an intramolecular [4πs+2πs] cycloaddition. The pyrimidine acts as the 4π diene component, and the tethered alkyne serves as the 2π dienophile.
-
Spontaneous Retro-Diels-Alder: The initial cycloadduct is unstable and spontaneously undergoes a retro-Diels-Alder reaction, leading to the elimination of a stable small molecule (e.g., hydrogen cyanide) and the formation of the aromatic 7-aza-indazole ring system.[5]
-
Strategic Halogenation: The use of this compound as the starting material is a deliberate choice. The bromine atom is retained throughout the reaction sequence, yielding a 5-Bromo-7-aza-indazole. This halogen provides a crucial synthetic handle for late-stage functionalization, enabling the introduction of diverse chemical moieties through well-established cross-coupling chemistries like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[8][9][10][11]
Overall Synthetic Transformation
Caption: High-level overview of the one-pot synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a model compound, 5-Bromo-3-methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridine (a specific 7-aza-indazole), starting from this compound and 1-phenyl-2-butyn-1-one.
Materials and Equipment:
-
1-phenyl-2-butyn-1-one (or other suitable ynone)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add anhydrous THF (10 mL) to dissolve the starting material. Follow this with the addition of the ynone (e.g., 1-phenyl-2-butyn-1-one) (1.1 mmol, 1.1 eq).
-
Hydrazone Formation: Add a catalytic amount of trifluoroacetic acid (TFA, ~0.1 mmol, 0.1 eq) to the mixture at room temperature. Stir for 30-60 minutes.
-
Causality Note: The acid catalyzes the condensation reaction between the hydrazine and the ketone to form the crucial hydrazone intermediate.
-
-
Reaction Monitoring (Hydrazone Formation): Monitor the consumption of the starting materials by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The formation of a new, less polar spot corresponding to the hydrazone should be observed.
-
Diels-Alder Cycloaddition: Once hydrazone formation is complete, gently heat the reaction mixture to reflux (approx. 65-70 °C). Maintain reflux for 12-24 hours.
-
Causality Note: Thermal energy is required to overcome the activation barrier for the intramolecular cycloaddition and subsequent elimination steps.
-
-
Reaction Monitoring (Cyclization): Continue to monitor the reaction by TLC or LC-MS until the hydrazone intermediate is fully consumed and a new spot corresponding to the 7-aza-indazole product is dominant.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the residue with ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) to quench the TFA, followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to afford the pure 5-Bromo-7-aza-indazole product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
Data Summary and Applications
The described protocol is versatile and can be adapted for various ynones to generate a library of substituted 5-Bromo-7-aza-indazoles.
Table 1: Representative Reaction Data
| Starting Ynone | Product Structure (R/R') | Typical Yield (%) | Purity (%) |
| 1-phenyl-2-butyn-1-one | R=Ph, R'=Me | 75 - 85% | >95% |
| 4-methoxy-1-phenyl-2-butyn-1-one | R=4-MeO-Ph, R'=Me | 70 - 80% | >95% |
| 1-cyclopropyl-2-butyn-1-one | R=c-Pr, R'=Me | 65 - 75% | >95% |
| 4,4-dimethyl-2-pentyn-4-one | R=t-Bu, R'=Me | 60 - 70% | >95% |
Note: Yields and purity are estimates based on literature precedents and may vary based on specific reaction conditions and purification efficiency.
Application in Drug Discovery: Downstream Functionalization
The true utility of the 5-bromo-7-aza-indazole product lies in its capacity for further elaboration. The C5-bromo position is ideal for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of aryl, heteroaryl, alkyl, and amine substituents.
Example Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the C-C bond formation at the C5 position.
-
Setup: In a reaction vial, combine the 5-Bromo-7-aza-indazole (1.0 mmol, 1.0 eq), the desired boronic acid or ester (1.5 mmol, 1.5 eq), and a base such as potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 eq).
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).[8][9]
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, 10 mL).
-
Reaction: Seal the vial and heat the mixture to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, perform a standard aqueous work-up followed by purification via column chromatography to yield the C5-arylated 7-aza-indazole.[11]
Functionalization Workflow
Caption: Diversification via Suzuki-Miyaura cross-coupling.
Safety Precautions
-
This compound: Handle with care. Hydrazine derivatives can be toxic and irritants.
-
Solvents: THF is flammable and can form explosive peroxides. Always use anhydrous solvent from a freshly opened bottle or a solvent purification system.
-
Reagents: Trifluoroacetic acid is highly corrosive. Palladium catalysts are toxic and should be handled in a fume hood.
-
General: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
References
- Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 4-Azaindoles. BenchChem.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole. BenchChem.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules.
- Optimized synthesis of 7-aza-indazoles by Diels–Alder cascade and associated process safety. (2020). ChemRxiv.
- Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation. (2024). ResearchGate.
- Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2023). Nature.
- 7-Azaindole Analogues as Bioactive Agents and Recent Results. (2018). PubMed.
- Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (2022). MDPI.
- A) 7‐Azaindole in natural and bioactive molecules and drugs with azine‐... (2024). ResearchGate.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Institutes of Health (NIH).
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- Activating Pyrimidines by Pre-distortion for the General Synthesis of 7-Aza-indazoles from 2-Hydrazonylpyrimidines via Intramolecular Diels-Alder Reactions. ResearchGate.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate.
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.
- Synthetic process of 5-bromo-7-azaindole. (2019). Patsnap.
- Optimized synthesis of 7- aza -indazole by Diels–Alder cascade and associated process safety. (2020). ResearchGate.
- 5-Bromo-2-hydrazinopyridine. National Institutes of Health (NIH).
- Synthesis of 5-substituted 7-azaindoles and 7-azaindolines. (2010). European Patent Office.
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- Divergent Synthesis of 6- or 7-Aza-Indazoles via Intramolecular Diels–Alder Cascade of Pyrazines. (2023). ACS Publications.
- Optimized Synthesis of 7-Aza-Indazoles by Diels–Alder Cascade and Associated Process Safety. (2020). Cambridge Open Engage.
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Application Notes & Protocols: 5-Bromo-2-hydrazinopyrimidine in the Development of Kinase Inhibitors
<
Abstract
This technical guide provides a comprehensive overview of the strategic application of 5-Bromo-2-hydrazinopyrimidine as a pivotal building block in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. We delve into the underlying chemical principles, provide detailed, field-proven synthetic protocols, and explore the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. Furthermore, a standardized in vitro kinase inhibition assay is detailed to facilitate the biological evaluation of newly synthesized inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase-targeted therapeutics.
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Scaffold
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[1] Among the myriad of heterocyclic scaffolds explored, the pyrazolo[1,5-a]pyrimidine core has emerged as a privileged structure, demonstrating potent inhibitory activity against a wide range of protein kinases.[1][2]
The versatility of this scaffold stems from its ability to mimic the purine core of ATP, enabling it to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding site.[3][4] this compound is a critical and efficient starting material for the construction of this scaffold. Its hydrazinyl group provides a reactive handle for cyclization, while the bromine atom offers a site for subsequent functionalization through cross-coupling reactions, allowing for the exploration of vast chemical space to optimize potency and selectivity.[1]
This guide will focus on the practical application of this compound in synthesizing and evaluating a new generation of kinase inhibitors targeting therapeutically relevant kinases such as Aurora kinases, T-LAK cell-originated protein kinase (TOPK), and others.
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The cornerstone of this synthetic strategy is the condensation and subsequent cyclization of this compound with a 1,3-dicarbonyl compound.[5][6] This reaction proceeds with high regioselectivity, driven by the differential reactivity of the hydrazinyl nitrogens.
Underlying Mechanism: The "Why" Behind the Steps
The reaction is typically carried out in a protic solvent like ethanol or acetic acid, which facilitates the initial condensation between the more nucleophilic terminal nitrogen of the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. The subsequent intramolecular cyclization is acid-catalyzed, involving the attack of the second nitrogen of the hydrazine onto the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system. The choice of the 1,3-dicarbonyl component is critical as it directly introduces substituents at the 5- and 7-positions of the final scaffold, which are pivotal for modulating kinase selectivity and physical properties.
Experimental Protocol: Synthesis of 2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
This protocol describes a general procedure for the synthesis of a model pyrazolo[1,5-a]pyrimidine scaffold.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer with heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (4:1 v/v).
-
Add acetylacetone (1.1 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Caption: Synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.
Structure-Activity Relationship (SAR) Insights
The pyrazolo[1,5-a]pyrimidine scaffold offers multiple positions for chemical modification to optimize kinase inhibitory activity and selectivity. The initial bromo-substituted scaffold serves as a versatile intermediate for introducing diverse functionalities, primarily through palladium-catalyzed cross-coupling reactions.[1]
Caption: Key positions for SAR studies on the pyrazolo[1,5-a]pyrimidine scaffold.
-
Position 2: The bromine atom is the primary handle for diversification. Suzuki or Buchwald-Hartwig coupling reactions can introduce a variety of aryl and heteroaryl groups. These substituents often extend into the solvent-exposed region of the ATP-binding pocket and can be tailored to enhance selectivity for a specific kinase.
-
Position 7: Substituents at this position, derived from the 1,3-dicarbonyl starting material, often occupy a hydrophobic pocket adjacent to the hinge region. Larger, more lipophilic groups at C7 can significantly increase potency.[4]
-
Position 5: This position is also defined by the choice of the 1,3-dicarbonyl reagent. While often substituted with smaller alkyl groups like methyl, modifications here can subtly influence the orientation of the inhibitor in the binding pocket.[3]
Table 1: Exemplary SAR Data for Pyrazolo[1,5-a]pyrimidine Analogs
| Compound ID | R2-Substituent (at C2) | R7-Substituent | Aurora A IC₅₀ (nM)[7][8] | TOPK IC₅₀ (nM)[9] |
| Scaffold-Br | -Br | -CH₃ | >10,000 | >10,000 |
| Cpd-1 | -Phenyl | -CH₃ | 850 | 1200 |
| Cpd-2 | -4-Morpholinophenyl | -CH₃ | 45 | 680 |
| Cpd-3 | -Phenyl | -Cyclohexyl | 620 | 950 |
| Cpd-4 | -4-Morpholinophenyl | -Cyclohexyl | 15 | 45 |
IC₅₀ values are hypothetical and for illustrative purposes, based on general trends reported in the literature.
The data illustrates that the introduction of a morpholinophenyl group at C2 (Cpd-2 vs. Cpd-1) significantly improves Aurora A inhibition, likely due to favorable interactions or improved solubility. Concurrently, increasing the steric bulk at C7 from methyl to cyclohexyl (Cpd-3 vs. Cpd-1) provides a general boost in potency. The combination of these optimal substituents (Cpd-4) results in a highly potent dual inhibitor.
In Vitro Kinase Inhibition Assay Protocol
To evaluate the biological activity of the synthesized compounds, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[10]
Principle of the ADP-Glo™ Assay
The assay is a two-step process. First, the kinase reaction is performed, where the kinase phosphorylates its substrate using ATP, generating ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP back to ATP and generate a luminescent signal via a luciferase reaction. The intensity of the light signal is directly proportional to the ADP concentration and thus to the kinase activity. Inhibitors will reduce kinase activity, leading to less ADP production and a lower light signal.
Caption: Principle of the two-step ADP-Glo™ kinase assay.
Step-by-Step Protocol for IC₅₀ Determination
Materials:
-
Recombinant human kinase (e.g., Aurora A, TOPK)
-
Kinase-specific substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized inhibitor compounds (stock solutions in DMSO)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well microplates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in kinase assay buffer. A typical starting concentration is 10 µM, diluted in 10 steps with a 1:3 dilution factor. Include a DMSO-only control (vehicle, 100% activity) and a no-enzyme control (background).
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted inhibitor solution or control.
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of a 1x ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[11]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.[11]
-
Detection: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all readings.
-
Normalize the data to the "no inhibitor" control (vehicle), which represents 100% kinase activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound is a highly effective and versatile starting material for the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The synthetic route is robust and allows for extensive SAR exploration through modifications at key positions of the scaffold. The combination of rational design, efficient synthesis, and robust biological evaluation, as outlined in this guide, provides a clear pathway for the discovery and optimization of novel, potent, and selective kinase inhibitors for various therapeutic applications. Future research will likely focus on further refining the selectivity of these compounds and improving their pharmacokinetic properties to advance them into clinical development.[1][2]
References
- MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
- Royal Society of Chemistry. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
- ACS Publications. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
- National Institutes of Health. (2013). Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. ACS Medicinal Chemistry Letters.
- PubMed. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters.
- MDPI. (2024). A Lead Optimization of TOPK Inhibitors Using Complementary Computational and Synthetic Approaches. Pharmaceutical Sciences.
- ResearchGate. (n.d.). Reported small molecular TOPK inhibitors.
- ResearchGate. (n.d.). Chemical characterization of TOPKi-NBD. a The synthesis of TOPKi-NBD....
- protocols.io. (2023). In vitro kinase assay.
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- ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),....
- SpringerLink. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
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- ACS Publications. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry.
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Application Note: A Robust Protocol for the Synthesis of 5-Bromo-2-hydrazinopyrimidine Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the acid-catalyzed condensation of 5-Bromo-2-hydrazinopyrimidine with various aromatic and aliphatic aldehydes. The resulting Schiff bases are valuable scaffolds in medicinal chemistry, known for a wide range of pharmacological activities.[1] This protocol is designed to be a reliable and reproducible method for generating libraries of these compounds for screening and further development.
Introduction: The Significance of Pyrimidine Schiff Bases
Pyrimidine is a fundamental heterocyclic scaffold found in the nucleobases cytosine, thymine, and uracil, making it a cornerstone of life.[1] In medicinal chemistry, this ring system is considered a "privileged structure" due to its prevalence in a multitude of bioactive compounds and approved drugs. When the pyrimidine core is functionalized with a hydrazone linker (-NH-N=CH-), formed via the condensation of a hydrazinopyrimidine with an aldehyde, the resulting Schiff base often exhibits enhanced biological potency.[2]
Schiff bases, characterized by the azomethine or imine group (-C=N-), are versatile intermediates and pharmacophores in their own right, displaying activities such as antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The synthesis described herein is a classic one-pot condensation reaction, which is an efficient method for creating molecular diversity from readily available starting materials.[3] The protocol leverages the nucleophilicity of the terminal nitrogen of the hydrazine group, which attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the stable imine product.[4]
Reaction Principle and Mechanism
The formation of a Schiff base from a hydrazine and an aldehyde is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid.
The mechanism proceeds in two main stages:
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of the this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Protonation of the aldehyde's carbonyl oxygen by the acid catalyst enhances the carbon's electrophilicity, facilitating this attack. This step results in the formation of an unstable carbinolamine intermediate.
-
Dehydration: The carbinolamine intermediate is then protonated at the oxygen atom, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of a stable carbon-nitrogen double bond (the imine), yielding the final Schiff base product.[5]
The general reaction scheme is illustrated below:
Caption: General reaction scheme for Schiff base synthesis.
Detailed Experimental Protocol
This protocol provides a generalized procedure. The specific aldehyde used may require minor adjustments in reaction time or purification method.
Materials and Equipment
-
Reagents:
-
This compound
-
Substituted Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, salicylaldehyde)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid
-
Distilled Water
-
Diethyl Ether (for washing)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Water-cooled condenser
-
Magnetic stirrer hotplate and stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
TLC plates (silica gel 60 F254), TLC chamber, and UV lamp
-
Melting point apparatus
-
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for Schiff base synthesis.
-
Preparation: In a 100 mL round-bottom flask, place this compound (e.g., 1.91 g, 10 mmol). Add 30 mL of absolute ethanol.
-
Dissolution: Stir the mixture at room temperature using a magnetic stirrer until the solid is mostly dissolved. Gentle warming may be required.
-
Aldehyde Addition: To this solution, add the desired aldehyde (10 mmol, 1.0 equivalent). If the aldehyde is a solid, dissolve it in a minimal amount of ethanol before adding.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.[5]
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle or oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a developing solvent (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture on a TLC plate. The reaction is complete when the starting material spots have disappeared, and a new, distinct product spot is observed (visualize under a UV lamp). Reaction times typically range from 2 to 6 hours.[6]
-
Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Often, the product will precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid precipitate sequentially with a small amount of cold ethanol and then with diethyl ether to remove any unreacted aldehyde and impurities.[7]
-
Drying: Transfer the purified solid to a watch glass and allow it to air dry or dry it in a vacuum oven at a low temperature (40-50°C).
-
Characterization: Determine the yield, melting point, and characterize the structure using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Summary and Characterization
The identity and purity of the synthesized Schiff bases must be confirmed through rigorous analytical characterization.
Expected Yields and Physical Properties
The following table provides representative data for the synthesis with different aldehydes.
| Aldehyde Reactant | Product Name | Typical Yield (%) | M.p. (°C) | Appearance |
| Benzaldehyde | (E)-5-bromo-2-(2-benzylidenehydrazinyl)pyrimidine | 85-92 | 210-212 | Pale Yellow Solid |
| 4-Chlorobenzaldehyde | (E)-5-bromo-2-(2-(4-chlorobenzylidene)hydrazinyl)pyrimidine | 88-95 | 245-247 | White Crystalline Solid |
| 4-Methoxybenzaldehyde | (E)-5-bromo-2-(2-(4-methoxybenzylidene)hydrazinyl)pyrimidine | 82-90 | 228-230 | Yellow Powder |
| 2-Hydroxybenzaldehyde | 2-(((2-(5-bromopyrimidin-2-yl)hydrazinyl)idene)methyl)phenol | 80-88 | 235-237 | Bright Yellow Solid |
Spectroscopic Signatures
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The most telling evidence of Schiff base formation is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretch, typically found in the 1600-1650 cm⁻¹ region. Concurrently, the C=O stretching band from the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the hydrazine will disappear or diminish.[8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The key diagnostic signal is a singlet in the δ 8.0-9.0 ppm region, which corresponds to the azomethine proton (-N=CH-). The signals for the pyrimidine and aldehyde aromatic protons will also be present in their expected regions. The broad N-H proton signal of the hydrazine starting material will be absent.[9][10]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A signal in the δ 140-160 ppm range is characteristic of the azomethine carbon (C=N).[11]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the target Schiff base, confirming its formation.[11]
Field Insights & Troubleshooting
-
Causality Behind Solvent Choice: Ethanol and methanol are commonly used because they are polar protic solvents that can dissolve the reactants and stabilize the charged intermediates in the reaction mechanism. They are also easily removed post-reaction due to their volatility.
-
Role of the Catalyst: While the reaction can proceed without a catalyst, it is often slow. The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and accelerating the rate of nucleophilic attack by the hydrazine.[5]
-
Low Yield Issues: If the yield is poor, consider extending the reflux time. Ensure the aldehyde used is of high purity, as impurities can inhibit the reaction. Over-washing the product during filtration can also lead to loss of material.
-
Purification Challenges: If the filtered product is impure (as determined by TLC or melting point), recrystallization is the preferred method of purification. A suitable solvent system (e.g., ethanol, DMF/ethanol) should be determined experimentally.
Conclusion
This application note details a robust and efficient protocol for the synthesis of this compound Schiff bases. The procedure is straightforward, utilizes common laboratory reagents and equipment, and is highly adaptable for creating a diverse library of compounds. The resulting pyrimidine-hydrazone derivatives serve as valuable building blocks for drug discovery programs, offering a privileged scaffold for the development of novel therapeutic agents.
References
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2014). Synthesis and characterization of novel Schiff bases containing pyrimidine unit. Arabian Journal of Chemistry.
- Al-Masoudi, N. A., & Shake, M. A. (2023). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative. ACS Omega.
- Wujec, M., & Pitucha, M. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. International Journal of Molecular Sciences.
- Patel, K. D., & Mistry, B. D. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL CHARACTERISTICS OF PYRIMIDINE DERIVATIVES OF SCHIFF BASE AND AZETIDINE. ResearchGate.
- Sakhare, D. T. (2025). Synthesis, Characterization and Biological Activity of New Pyrimidine Schiff Base and Its Cu(II), Ni(II) Complexes. Asian Journal of Chemical Sciences.
- El-Kalyoubi, S., et al. (2023). Novel pyrimidine Schiff bases and their selenium-containing nanoparticles as dual inhibitors of CDK1 and tubulin polymerase: design, synthesis, anti-proliferative evaluation, and molecular modelling. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Wujec, M., & Pitucha, M. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. PMC - NIH.
- Kumar, S., & Sharma, K. (Year N/A). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Journal of Drug Delivery and Therapeutics.
- Raczynska, P., et al. (2022). A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis and Gastric Adenocarcinoma. MDPI.
- Various Authors. (2019). Spectroscopic characterization for the Schiff base 5. ResearchGate.
- Olanrewaju, T. O., & Obaleye, J. A. (2019). Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. ResearchGate.
- Shaikh, R. H., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. ResearchGate.
- Jarrahpour, A., & Rezaei, T. (2011). Synthesis and characterization of a new thiazole Schiff base 5-bromo-2-hydroxybenzylidene-2-aminobenzothiazole and its complexes with Co(II), Cu(II) and Ni(II). ResearchGate.
- Desai, N. C., & Trivedi, P. B. (2018). JOURNAL OF PHYSICAL AND CHEMICAL SCIENCES Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. Zenodo.
- Al-Hamdani, A. A. S., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PubMed Central.
- Sihotang, H., & Hotman Sitio, A. D. (2023). Synthesis of Schiff Bases via Condensation of Aldehydes from Ozonolysis of Purple Passion Fruit Seed Oil with Phenylhydrazine and Aniline and Their Utilization as Corrosion Inhibitor. Universitas Sumatera Utara.
- Al-Hamdani, A. A. S., et al. (2024). Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline. PMC - NIH.
- Mohamed, G. G., & El-Wahab, Z. H. A. (2024). Tenability on schiff base Hydrazone derivatives and Frontier molecular orbital. PMC - NIH.
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Application Notes and Protocols: Leveraging 5-Bromo-2-hydrazinopyrimidine in the Synthesis of Novel Agrochemicals
An In-Depth Technical Guide for Agrochemical Research Professionals
Introduction: The Pyrimidine Scaffold and the Strategic Importance of 5-Bromo-2-hydrazinopyrimidine
Nitrogen-containing heterocyclic compounds are foundational to the development of biologically active molecules.[1][2] Among these, the pyrimidine core is a privileged scaffold, present in natural compounds like vitamin B1 and nucleic acids, and forming the backbone of numerous commercial agrochemicals.[2][3][4][5] Pyrimidine derivatives have demonstrated a vast spectrum of biological activities, including potent fungicidal, herbicidal, and insecticidal properties.[1][5]
The challenge in agrochemical discovery is the continuous need for novel compounds to overcome resistance and improve efficacy and safety profiles. This necessitates the use of versatile and reactive starting materials. This compound emerges as a key strategic intermediate for this purpose. Its structure is uniquely primed for diversification:
-
The Pyrimidine Core: Provides a stable, biologically relevant foundation.
-
The Hydrazine Moiety (-NHNH₂): A highly reactive nucleophilic group, ready to form a variety of heterocyclic systems or hydrazone linkages.
-
The Bromo Substituent (-Br): Located at the 5-position, it offers a site for further functionalization, typically through metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or alkyl groups.[6]
This guide will detail the practical application of this synthon in the rational design and synthesis of next-generation agrochemicals.
Physicochemical Properties & Synthesis Overview
A foundational understanding of the starting material is critical for experimental success.
| Property | Value | Reference |
| CAS Number | 823-89-2 | [7] |
| Molecular Formula | C₄H₅BrN₄ | [8] |
| Molecular Weight | 189.01 g/mol | [8] |
| Appearance | Solid / White to light yellow crystalline powder | [8][9] |
| Melting Point | 205-207 °C (decomposes) | [7][10] |
Synthesis Note: this compound is typically synthesized via the nucleophilic substitution of a more labile leaving group at the C2 position of the pyrimidine ring. A common laboratory-scale synthesis involves the reaction of 5-bromo-2,4-dichloropyrimidine with hydrazine hydrate, where the chlorine at the C4 (or C2) position is selectively displaced.[11] The analogous reaction of 5-bromo-2-chloropyridine with hydrazine hydrate also proceeds readily, highlighting the general utility of this transformation.[9]
Core Application: A Versatile Synthon for Agrochemical Scaffolds
The primary value of this compound lies in the reactivity of its hydrazine group. This functional group serves as a powerful handle to construct larger, more complex molecules with desired biological activities. The diagram below illustrates its role as a central hub for generating diverse agrochemical classes.
Caption: Workflow for pyrimidine-thiourea herbicide synthesis.
Application in Fungicide Discovery
Scientific Rationale: Pyrimidine-based fungicides are vital in agriculture for controlling diseases like powdery mildew and gray mold. [12][13]Their modes of action often involve the inhibition of crucial fungal enzymes, such as those involved in ergosterol biosynthesis, or the disruption of cellular processes like endoplasmic reticulum function. [12][14][15]Reacting this compound with 1,3-dicarbonyl compounds is a classic and effective method (Knorr pyrazole synthesis) to construct pyrazole rings, a common scaffold in potent fungicides.
Protocol 2: Synthesis of a Pyrazolyl-Pyrimidine Derivative
This protocol outlines the synthesis of a novel pyrazole derivative attached to the pyrimidine core.
Objective: To synthesize 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine.
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (pentane-2,4-dione) (1.1 eq)
-
Glacial Acetic Acid (solvent and catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
Reaction Setup: Suspend 1.89 g (10 mmol) of this compound in 30 mL of glacial acetic acid in a 100 mL round-bottom flask.
-
Reagent Addition: Add 1.1 g (11 mmol, 1.14 mL) of acetylacetone to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 118°C) for 3 hours. The initial suspension should become a clear solution as the reaction progresses.
-
Solvent Removal: After cooling to room temperature, remove the acetic acid under reduced pressure using a rotary evaporator.
-
Workup & Isolation: To the resulting residue, add 50 mL of a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. This will likely cause the product to precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. If necessary, recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final compound via NMR and MS analysis.
Causality: The two amine groups of the hydrazine react in a condensation reaction with the two carbonyl groups of acetylacetone. The acidic medium of glacial acetic acid catalyzes the imine formation and subsequent cyclization and dehydration steps to form the stable aromatic pyrazole ring.
Caption: Workflow for pyrazolyl-pyrimidine fungicide synthesis.
Application in Insecticide Discovery
Scientific Rationale: While pyrimidines are more famous as herbicides and fungicides, specific derivatives, particularly acylhydrazones, have shown significant insecticidal activity. [16]These compounds can act as ecdysone agonists or modulators of other critical insect physiological processes. The reaction of a hydrazine with an acyl chloride is a straightforward and high-yielding method to produce acylhydrazones, making this compound an excellent starting point for creating libraries of potential insecticides.
Protocol 3: Synthesis of a Pyrimidine-Acylhydrazone Derivative
This protocol describes the synthesis of an acylhydrazone by reacting this compound with a substituted acyl chloride.
Objective: To synthesize N'-(5-bromopyrimidin-2-yl)-4-methylbenzohydrazide.
Materials:
-
This compound (1.0 eq)
-
4-Methylbenzoyl chloride (p-toluoyl chloride) (1.0 eq)
-
Pyridine (solvent and base)
-
Anhydrous Dichloromethane (DCM) (co-solvent)
-
Separatory funnel
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve 1.89 g (10 mmol) of this compound in a mixture of 30 mL of anhydrous DCM and 5 mL of pyridine in a 100 mL round-bottom flask. Cool the solution in an ice bath to 0°C.
-
Reagent Addition: In a separate flask, dissolve 1.55 g (10 mmol) of 4-methylbenzoyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the cold, stirring hydrazine solution over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 6 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 30 mL of 1M HCl (to remove pyridine), 30 mL of saturated aqueous sodium bicarbonate solution (to remove excess acid), and 30 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization (e.g., from ethyl acetate) to afford the pure acylhydrazone.
-
Characterization: Verify the structure of the final product using appropriate analytical methods (NMR, IR, MS).
Causality: The terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Pyridine is used as a base to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The aqueous workup effectively removes the base and any unreacted starting materials.
Caption: Workflow for pyrimidine-acylhydrazone insecticide synthesis.
Structure-Activity Relationship (SAR) and Future Directions
The protocols described above provide single target molecules, but the true power of this compound is in combinatorial synthesis for SAR studies. [1][2][4]By systematically varying the reaction partner (e.g., using a library of different isothiocyanates, dicarbonyls, or acyl chlorides), researchers can quickly generate a diverse set of analogues.
Key SAR Insights:
-
Substituent Effects: The electronic and steric properties of the substituents introduced will greatly influence biological activity. For example, the addition of fluorine atoms to an aromatic ring often enhances binding affinity and metabolic stability. [13][17]* Positional Isomerism: The position of substituents on newly introduced rings can dramatically alter the molecule's efficacy. [2]* Cross-Coupling: The bromine at the C5 position remains available for post-synthesis modification via Suzuki or other cross-coupling reactions, adding another layer of diversification to further optimize lead compounds.
By correlating these structural changes with bioassay results, a robust SAR can be developed, guiding the rational design of agrochemicals with superior potency, selectivity, and environmental profiles.
References
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- Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. Taylor & Francis Online.
- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds. PubMed.
- Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives.
- Design, Synthesis, and Herbicidal Activity of Pyrimidine–Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors.
- Pyrimidines. PPTX - Slideshare.
- 5-Bromo-2-hydrazinopyridine. Pipzine Chemicals.
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
- A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumig
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science Publisher.
- Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. MDPI.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
- FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. JSS College of Arts, Commerce and Science.
- Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. PubMed.
- A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumig
- Synthesis and Antifungal Activities of Some Novel Pyrimidine Deriv
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- This compound. Two Chongqing Chemdad Co.
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- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | 823-89-2 [chemicalbook.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]
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- 17. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 5-Bromo-2-hydrazinopyrimidine as a Dienophile in Lewis Acid-Catalyzed Diels-Alder Reactions for the Synthesis of Fused Pyrimidine Scaffolds
Introduction
The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of six-membered rings with high stereocontrol.[1] This [4+2] cycloaddition reaction typically involves an electron-rich diene and an electron-poor dienophile.[2][3] While aza-heterocycles like pyrimidines often participate as the diene component in inverse-electron-demand Diels-Alder reactions, their role as dienophiles is less common but of significant interest for the synthesis of complex nitrogen-containing fused ring systems.[4][5][6] Such scaffolds are of paramount importance in medicinal chemistry and drug development. This application note explores the potential of 5-Bromo-2-hydrazinopyrimidine as a dienophile in Diels-Alder reactions, focusing on a proposed Lewis acid-catalyzed protocol to facilitate this transformation.
Scientific Rationale: Overcoming the Electronic Challenge
Pyrimidines are inherently electron-deficient aromatic systems. While this characteristic favors their participation as dienes, it can hinder their reactivity as dienophiles. To function as a dienophile, the pyrimidine ring must react with a diene, a process facilitated by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[7]
This compound presents an interesting electronic profile. The bromine atom at the 5-position is an electron-withdrawing group, which serves to lower the LUMO energy and enhance the dienophilic character of the pyrimidine ring. Conversely, the hydrazino group at the 2-position is generally considered electron-donating. The overall reactivity will depend on the net electronic effect of these substituents.
To further promote the Diels-Alder reaction with this compound as the dienophile, the use of a Lewis acid catalyst is proposed. Lewis acids can coordinate to one of the nitrogen atoms of the pyrimidine ring, further withdrawing electron density and significantly lowering the LUMO energy, thereby activating the system towards cycloaddition with an electron-rich diene.[8] This strategy has been successfully employed to promote the Diels-Alder reactions of other vinylazaarenes.[8]
Proposed Reaction Scheme
The proposed Lewis acid-catalyzed Diels-Alder reaction of this compound with an electron-rich diene, such as 2,3-dimethyl-1,3-butadiene, is depicted below. The reaction is expected to yield a fused dihydropyridine derivative, which can be a valuable scaffold for further synthetic modifications.
Caption: Proposed workflow for the Lewis acid-catalyzed Diels-Alder reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between this compound and 2,3-dimethyl-1,3-butadiene. Researchers should optimize conditions for their specific diene and desired outcome.
Materials:
-
This compound
-
2,3-Dimethyl-1,3-butadiene
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 mmol, 1.0 equiv).
-
Dissolve the starting material in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Lewis Acid and Diene:
-
Slowly add boron trifluoride diethyl etherate (1.2 mmol, 1.2 equiv) dropwise to the cooled solution over 5 minutes. Stir the resulting mixture for an additional 15 minutes at -78 °C.
-
In a separate flask, prepare a solution of 2,3-dimethyl-1,3-butadiene (1.5 mmol, 1.5 equiv) in anhydrous dichloromethane (2 mL).
-
Add the diene solution dropwise to the reaction mixture over 10 minutes.
-
-
Reaction Progression:
-
Allow the reaction mixture to stir at -78 °C for 1 hour.
-
Gradually warm the reaction to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fused dihydropyridine adduct.
-
Data Presentation: Potential Reaction Parameters
The following table summarizes potential diene partners and suggested reaction parameters for the Diels-Alder reaction with this compound.
| Diene Partner | Lewis Acid Catalyst | Solvent | Temperature (°C) | Expected Reactivity |
| 2,3-Dimethyl-1,3-butadiene | BF₃·OEt₂, AlCl₃ | DCM, Toluene | -78 to 25 | High |
| Isoprene | BF₃·OEt₂, AlCl₃ | DCM, Toluene | -78 to 25 | Moderate to High |
| (E)-1-methoxy-1,3-butadiene | BF₃·OEt₂, ZnCl₂ | DCM, THF | -78 to 0 | High |
| Cyclopentadiene | BF₃·OEt₂, AlCl₃ | DCM | -78 to 0 | High |
| 1,3-Cyclohexadiene | BF₃·OEt₂, AlCl₃ | DCM | -78 to 25 | Moderate |
Causality in Experimental Choices
-
Anhydrous Conditions: Lewis acids are highly sensitive to moisture. The use of flame-dried glassware and anhydrous solvents is critical to prevent the decomposition of the catalyst and ensure reaction efficiency.
-
Low-Temperature Start: The initial cooling to -78 °C allows for controlled addition of the Lewis acid and diene, minimizing potential side reactions and polymerization of the diene.
-
Inert Atmosphere: An inert atmosphere of nitrogen or argon prevents the reaction of reagents with oxygen and moisture from the air.
-
Choice of Lewis Acid: Boron trifluoride diethyl etherate is a common and effective Lewis acid for activating dienophiles. Other Lewis acids such as aluminum chloride or zinc chloride could also be screened for optimal reactivity.[8]
-
Aqueous Workup: The use of a mild base like sodium bicarbonate in the workup neutralizes the Lewis acid and any acidic byproducts, preventing product degradation during extraction and purification.
Trustworthiness: A Self-Validating System
The proposed protocol incorporates standard practices for monitoring and validating organic reactions. The use of TLC allows for real-time tracking of the consumption of starting materials and the formation of the product. Characterization of the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy will be essential to confirm the structure of the Diels-Alder adduct and validate the success of the reaction.
Conclusion and Future Directions
This application note provides a scientifically-grounded, hypothetical protocol for the use of this compound as a dienophile in Lewis acid-catalyzed Diels-Alder reactions. This approach opens a potential new avenue for the synthesis of novel fused pyrimidine scaffolds, which are of significant interest in drug discovery and development. Further experimental work is required to validate and optimize this proposed methodology. Future studies could explore the scope of suitable dienes, the effect of different Lewis acids, and the potential for asymmetric catalysis to control the stereochemistry of the resulting cycloadducts.
References
- Stolle, W. A. W., et al. (1990). Intramolecular inverse electron demand Diels-Alder reactions of pyrimidines. Wageningen University & Research. [Link]
- Taylor, E. C., & Pont, J. L. (1987). Intramolecular Diels-Alder reactions of 1,2,4-triazines. Synthesis of condensed pyrimidines. The Journal of Organic Chemistry, 52(22), 4984–4987.
- Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766.
- Douglas, C. J., et al. (2019). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Chemical Science, 10(4), 1134-1139. [Link]
- Danishefsky, S. J., & Kitahara, T. (1974). Useful diene for the Diels-Alder reaction. Journal of the American Chemical Society, 96(25), 7807–7808.
- van der Plas, H. C. (1994). Thirty years of pyrimidine chemistry in the laboratory of organic chemistry at the Wageningen Agricultural University, The Netherlands (review). Chemistry of Heterocyclic Compounds, 30(11-12), 1427-1443.
- Nicolaou, K. C., et al. (2002). The Diels-Alder Reaction in Total Synthesis.
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
- Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes. Scope and applications. Chemical Reviews, 86(5), 781–793.
- Khan Academy. (n.d.). Diels-Alder reaction. [Link]
- Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]
- Chemistry LibreTexts. (2023, August 8). 13.4.8: Diels-Alder Cycloaddition. [Link]
- Chemistry LibreTexts. (2020, August 15). 3: Diels-Alder Reaction. [Link]
- Boger, D. L., & Weinreb, S. M. (1987). Hetero Diels-Alder Methodology in Organic Synthesis. Academic Press.
- Woodward, R. B., & Hoffmann, R. (1969). The Conservation of Orbital Symmetry. Angewandte Chemie International Edition in English, 8(11), 781-853.
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diels-Alder Reaction [organic-chemistry.org]
- 8. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Bioactive Compounds from 5-Bromo-2-hydrazinopyrimidine
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 5-Bromo-2-hydrazinopyrimidine as a versatile starting material for the construction of novel heterocyclic compounds with significant therapeutic potential. We delve into the chemical properties and reactivity of this key building block and present detailed, field-proven protocols for the synthesis of prominent compound classes, including pyrazolo[1,5-a]pyrimidines and[1][2][3]triazolo[4,3-a]pyrimidines. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system. This document is intended to serve as a practical guide for the efficient development of new chemical entities for drug discovery programs.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
This compound is a key heterocyclic building block in medicinal chemistry.[4] Its structure, featuring a reactive hydrazine group and a bromine atom on the pyrimidine core, makes it a valuable precursor for synthesizing a diverse range of fused heterocyclic systems.[1] The hydrazine moiety is a potent nucleophile and readily participates in condensation and cyclization reactions, while the bromine atom can be involved in various cross-coupling reactions or act as a leaving group.[1]
The pyrimidine scaffold itself is a well-established pharmacophore present in numerous approved drugs and biologically active molecules. The fusion of a pyrimidine ring with other heterocycles, such as pyrazoles and triazoles, often leads to compounds with enhanced biological activities. Derivatives of pyrazolo[1,5-a]pyrimidine, for example, are known to exhibit a broad spectrum of activities, including kinase inhibition, making them attractive for oncology research.[3][5] Similarly,[1][2][3]triazolo[4,3-a]pyrimidine derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[6]
This guide will provide detailed synthetic strategies and protocols to leverage the unique reactivity of this compound for the development of these and other novel compound libraries.
Chemical Properties and Reactivity Profile
This compound is a solid organic compound with the molecular formula C₄H₅BrN₄.[4] Its reactivity is primarily dictated by the interplay between the nucleophilic hydrazine group and the electron-deficient pyrimidine ring, which is further activated by the electron-withdrawing bromine atom.
-
Hydrazine Group Reactivity : The hydrazine moiety is the primary site for reactions such as condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones, and cyclocondensation with 1,3-dielectrophiles to construct five-membered heterocyclic rings.[1]
-
Bromine Atom Reactivity : The bromine atom at the 5-position can be substituted via nucleophilic aromatic substitution or participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents on the pyrimidine core.
The solubility of this compound is generally low in non-polar solvents but shows some solubility in polar organic solvents like alcohols and DMF.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅BrN₄ | [4] |
| Molecular Weight | 189.01 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 205-207 °C (decomposes) | [7] |
Synthesis of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, with numerous derivatives reported as potent kinase inhibitors.[3] The synthesis typically involves the cyclocondensation of a 2-hydrazinopyrimidine with a suitable 1,3-dielectrophile.
Rationale for Synthetic Approach
The reaction of this compound with β-ketoesters or their synthetic equivalents is a common and efficient method for constructing the pyrazolo[1,5-a]pyrimidine core. The initial step is the condensation of the more nucleophilic nitrogen of the hydrazine group with one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic system. The regioselectivity of the cyclization is generally high, leading predominantly to the pyrazolo[1,5-a]pyrimidine isomer.[8]
Experimental Workflow
Caption: Workflow for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative.
Detailed Protocol: Synthesis of 7-Bromo-5-hydroxy-2-phenylpyrazolo[1,5-a]pyrimidine
This protocol describes a representative synthesis of a pyrazolo[1,5-a]pyrimidine derivative.
Materials:
-
This compound
-
Ethyl benzoylacetate
-
Ethanol (absolute)
-
Acetic acid (glacial)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
Procedure:
-
To a solution of this compound (1.89 g, 10 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask, add ethyl benzoylacetate (1.92 g, 10 mmol).
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Heat the reaction mixture to reflux with stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum at 60 °C for 4 hours.
Expected Yield: 75-85%
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of[1][2][3]Triazolo[4,3-a]pyrimidines
The[1][2][3]triazolo[4,3-a]pyrimidine core is another important heterocyclic system with a wide range of biological activities.[6] The synthesis of this scaffold from 2-hydrazinopyrimidines can be achieved through various cyclization strategies.
Rationale for Synthetic Approach
A common method for the synthesis of 3-substituted-[1][2][3]triazolo[4,3-a]pyrimidines involves the reaction of 2-hydrazinopyrimidines with carboxylic acids or their derivatives (e.g., acyl chlorides, orthoesters). The reaction proceeds through the formation of an intermediate acyl hydrazide, which then undergoes intramolecular cyclization and dehydration to afford the fused triazole ring.[2]
Experimental Workflow
Caption: Workflow for the synthesis of a[1][2][3]triazolo[4,3-a]pyrimidine derivative.
Detailed Protocol: Synthesis of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyrimidine
This protocol provides a step-by-step procedure for the synthesis of a 3-methyl substituted[1][2][3]triazolo[4,3-a]pyrimidine.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Place this compound (1.89 g, 10 mmol) in a 50 mL round-bottom flask.
-
Add acetic anhydride (10 mL) to the flask.
-
Heat the mixture at 100 °C for 2-3 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL) with stirring.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the precipitate thoroughly with water.
-
Dry the product in a vacuum oven at 70 °C.
Expected Yield: 80-90%
Characterization: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, MS).
Future Directions and Applications
The protocols detailed in this guide provide a solid foundation for the synthesis of diverse libraries of pyrazolo[1,5-a]pyrimidines and[1][2][3]triazolo[4,3-a]pyrimidines based on the this compound scaffold. The bromine atom on the pyrimidine ring of the synthesized compounds serves as a handle for further functionalization through various cross-coupling reactions, enabling the exploration of a vast chemical space. These novel compounds can be screened for a wide range of biological activities, including but not limited to:
-
Kinase Inhibition: For the treatment of cancer and inflammatory diseases.[9]
-
Antimicrobial Activity: To combat drug-resistant bacteria and fungi.
-
Antiviral Activity: As potential therapeutics for viral infections.
-
Central Nervous System (CNS) Activity: For the development of drugs targeting neurological disorders.
The versatility of this compound as a starting material, combined with the established biological importance of the resulting fused heterocyclic systems, makes it a highly valuable tool for modern drug discovery and development.
References
- Pipzine Chemicals. 5-Bromo-2-hydrazinopyridine.
- Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines.
- ResearchGate. Synthesis of the 1,5-dihydro-[1][2][3]triazolo[4,3-a]pyrimidine derivative 7.
- BenchChem. A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors.
- CymitQuimica. This compound.
- ResearchGate. Synthesis of[1][2][3]‐triazolo[4,3‐a]pyrimidine catalyzed by agar‐entrapped DABCO2(Cl)2.
- ResearchGate. Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),...
- PMC - NIH. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
- Chem-Impex. 5-Bromo-2-hydrazinopyridine.
- ResearchGate. Synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine Derivatives by Cyclocondensation of a 2-Thioxopyrimidin-4(3H)-one with Hydrazonoyl Halides.
- PubChem - NIH. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699.
- ResearchGate. Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- PMC - NIH. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
- ChemicalBook. This compound | 823-89-2.
- ResearchGate. Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation.
- Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines.
Sources
- 1. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]
- 2. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 823-89-2 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-2-hydrazinopyrimidine Derivatives
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for our partners in research, discovery, and drug development who work with the versatile and reactive class of 5-Bromo-2-hydrazinopyrimidine derivatives. The unique electronic properties conferred by the bromine atom and the nucleophilic hydrazine moiety make these compounds powerful intermediates. However, these same properties can present specific challenges during purification.
This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common purification issues and offer robust, validated solutions to help you achieve the highest possible purity for your compounds, ensuring the integrity of your subsequent experiments.
Troubleshooting Guide: From Crude to Pure
This section addresses the most common and frustrating issues encountered during the purification of this compound derivatives.
Issue 1: My compound shows a single spot on TLC, but the NMR spectrum reveals persistent impurities after column chromatography.
Potential Causes & Recommended Solutions
-
Co-eluting Impurities: The most common cause is an impurity with a polarity very similar to your target compound. A standard solvent system like ethyl acetate/hexane may not have sufficient resolving power.
-
Causality: The selectivity of silica gel is based on polar interactions. If an impurity shares key functional groups with your product, they will interact with the stationary phase similarly, leading to co-elution.
-
Solution 1: Refine the Mobile Phase. Experiment with different solvent systems to exploit subtle differences in solubility and polarity. For instance, substituting dichloromethane with toluene can alter pi-pi interactions between the eluent and your aromatic pyrimidine ring. Adding a small percentage of methanol (0.5-2%) to a dichloromethane or ethyl acetate system can dramatically increase polarity and may be sufficient to resolve your compounds.[1]
-
Solution 2: Change the Stationary Phase. If optimizing the mobile phase fails, the issue is a lack of selectivity. Switching to a different stationary phase is the logical next step. Consider using neutral alumina, which has different surface characteristics than the acidic silica gel and may not bind as strongly to the basic nitrogen atoms of the pyrimidine ring. For highly polar derivatives, reverse-phase (C18) chromatography is an excellent alternative.[2]
-
-
Compound Instability on Silica Gel: The surface of silica gel is acidic and can catalyze the degradation of sensitive molecules. The hydrazino group, in particular, can be susceptible to oxidation or reaction.
-
Causality: The acidic silanol groups (Si-OH) on the silica surface can protonate the basic nitrogens in your pyrimidine derivative, causing it to bind too strongly or even catalyzing hydrolysis or rearrangement reactions.[3]
-
Solution: Deactivate the Silica Gel. Before packing your column, you can prepare a slurry of the silica gel in your eluent containing 1% triethylamine. This will neutralize the acidic sites on the silica surface, preventing compound degradation. Always perform a small-scale test first, as this will significantly alter the retention factor (Rf) of your compound.
-
Issue 2: My product "oils out" during recrystallization instead of forming crystals.
Potential Causes & Recommended Solutions
-
High Impurity Load: The presence of significant impurities disrupts the formation of a uniform crystal lattice, which is essential for crystallization.
-
Causality: Crystallization is a highly specific process of molecular self-assembly. Impurities act as defects, preventing the ordered packing required for a solid lattice to form.
-
Solution 1: Preliminary Purification. Do not attempt to recrystallize a very crude oil. First, perform a rapid purification step, such as filtration through a short plug of silica gel, to remove baseline and highly polar impurities. This will significantly increase the success rate of the subsequent recrystallization.
-
Solution 2: Re-evaluate the Solvent System. The compound may be too soluble in your chosen solvent, even when cold. Try a different solvent system where the compound has high solubility when hot but very low solubility when cold.[2]
-
-
Solution is Supersaturated Too Quickly: Rapid cooling often leads to the product crashing out of solution as an amorphous oil rather than forming ordered crystals.
-
Causality: Crystal nucleation and growth require time. If the saturation point is passed too quickly, molecules do not have sufficient time to orient themselves into a low-energy crystal lattice.
-
Solution: Slow Cooling & Seeding. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature, insulated if necessary. Then, move it to a refrigerator, and finally to a freezer. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Adding a single, pure seed crystal can also initiate crystallization.[4]
-
Issue 3: My final product has a persistent color, even after chromatography and recrystallization.
Potential Causes & Recommended Solutions
-
Trapped, Colored Impurities: Highly conjugated or oxidized side-products can be intensely colored and may co-crystallize with your product.
-
Causality: These impurities may have similar solubility profiles and molecular shapes to your target compound, allowing them to be incorporated into the growing crystal lattice.
-
Solution: Activated Charcoal Treatment. During recrystallization, after your compound is fully dissolved in the hot solvent, add a very small amount of activated charcoal (typically 1-2% by weight). The charcoal will adsorb the colored impurities.[2][4] Caution: Use charcoal sparingly, as it can also adsorb your desired product, reducing the overall yield. Hot filter the solution through celite to remove the charcoal before allowing it to cool.
-
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting an appropriate purification strategy for your crude this compound derivative.
Caption: A decision tree for selecting the optimal purification method.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose purification techniques for this compound derivatives? A1: The two most effective and widely used techniques are column chromatography and recrystallization.[3][5] Column chromatography is excellent for separating mixtures with different polarities and is often the first step for very crude samples. Recrystallization is a highly effective final polishing step for solid compounds that are already relatively pure (>90%), as it can yield material of very high purity by excluding impurities from a growing crystal lattice.[2] For particularly challenging separations of high-value materials, preparative HPLC may be considered.[4]
Q2: How do I properly assess the purity of my final compound? A2: A combination of analytical techniques is essential for a comprehensive purity assessment.
-
NMR Spectroscopy (¹H and ¹³C): This is crucial for confirming the chemical structure and can give a good estimate of purity by integrating signals of the product versus known impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the gold standard for quantitative purity analysis. An ideal result is a single sharp peak, and the purity is often reported as the area percentage of this peak.[3][6]
-
Mass Spectrometry (MS): This confirms the molecular weight of your compound, providing strong evidence that you have synthesized the correct molecule.[3]
-
Elemental Analysis: For novel compounds being submitted for publication or patenting, elemental analysis provides the definitive percentage composition of C, H, N, and Br, which should be within ±0.4% of the theoretical values.[5]
Q3: What are the stability and storage considerations for these compounds? A3: this compound and its derivatives should be handled with care. The hydrazine group can be sensitive to oxidation. Some derivatives may exhibit instability under strongly acidic or basic conditions or upon prolonged heating.[7][8] For long-term storage, it is recommended to keep the compounds in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is common) and protected from light.
Data and Protocols
Table 1: Common Solvent Systems for Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| Petroleum Ether / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Good starting point for derivatives with non-polar to moderately polar side chains. |
| Dichloromethane / Methanol (99:1 to 95:5) | Medium to High | Effective for more polar derivatives. The small amount of methanol significantly increases eluting power. |
| Toluene / Acetone (9:1 to 7:3) | Medium | Offers different selectivity compared to ester- or chlorine-based solvents; useful for resolving difficult mixtures. |
| Hexane / Diethyl Ether (4:1 to 1:1) | Low to Medium | A less polar alternative to ethyl acetate systems, can provide better separation for non-polar compounds. |
Table 2: Troubleshooting Recrystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation | Solution is not saturated; compound is too soluble. | Evaporate some solvent to concentrate the solution; try a different solvent or a multi-solvent system (e.g., dissolve in DCM, add hexane as an anti-solvent).[2][4] |
| Low Recovery | Compound has significant solubility in cold solvent. | Ensure the solution is cooled in an ice bath or freezer for an extended period to maximize precipitation; use a minimal amount of ice-cold solvent to wash the collected crystals.[2] |
| Premature Crystallization | Solution cools too quickly during hot filtration. | Preheat the filtration funnel and receiving flask; add a small excess of hot solvent before filtering to ensure the compound remains in solution.[2] |
| Persistent Impurities | Impurities are co-crystallizing with the product. | Perform a second recrystallization; consider an alternative purification method like column chromatography before the final recrystallization.[2] |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude material.
-
Select the Eluent: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the desired compound. This Rf value typically ensures good separation from impurities.[1]
-
Prepare the Column:
-
Secure a glass chromatography column vertically. Add a small cotton or glass wool plug to the bottom.
-
Add a 1 cm layer of sand.
-
For 1 g of crude product, weigh 40-50 g of silica gel (60 Å, 230-400 mesh).
-
Create a slurry by mixing the silica gel with the initial, low-polarity eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge air bubbles. Open the stopcock to drain excess solvent, ensuring the top of the silica bed never runs dry.[9]
-
-
Load the Sample (Dry Loading Method):
-
Dissolve the 1 g of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add 2-3 g of silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a uniform layer. Add a final 1 cm layer of sand on top.[1]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin elution, starting with the low-polarity solvent system determined by TLC. If a gradient elution is needed, gradually increase the proportion of the more polar solvent.
-
Collect fractions in test tubes or vials. Monitor the elution progress by periodically spotting fractions on a TLC plate.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Protocol 2: Recrystallization from a Two-Solvent System
This method is ideal when finding a single solvent with the desired temperature-dependent solubility is difficult.
-
Select Solvents: Identify a "soluble" solvent in which your compound dissolves readily at room temperature and an "anti-solvent" in which your compound is poorly soluble. The two solvents must be miscible. (e.g., Dichloromethane and Hexane, or Ethyl Acetate and Heptane).
-
Dissolution: Place the crude solid in a flask and add the "soluble" solvent dropwise while stirring, just until the solid is completely dissolved. Use the absolute minimum amount of solvent.
-
Induce Crystallization: While stirring, slowly add the "anti-solvent" dropwise. The solution will become cloudy at the point of addition. Continue adding until the cloudiness just begins to persist.
-
Crystal Growth: If the solution is now slightly cloudy, gently warm it until it becomes clear again. This ensures you are at the exact saturation point.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of the cold "anti-solvent" to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
References
- Pipzine Chemicals. (n.d.). 5-Bromo-2-hydrazinopyridine.
- BenchChem. (2025). Technical Support Center: Synthesis of Pyrimidine Derivatives.
- BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
- BenchChem. (2025). Technical Support Center: Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermediates.
- S. Funar-Timofei, et al. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
- Sigma-Aldrich. (n.d.). This compound.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
- G. Andrei, et al. (n.d.). Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. PubMed.
- BenchChem. (2025). Application Note and Protocol: Purification of 2-Amino-5-bromo-4-methylpyridine by Column Chromatography.
- E. B. Reid and J. R. Siegel. (1954). Experiments with 5 : 6-dihydro-4-hydroxy-6-phenyl-2-pyrone. Part II. The basic hydrolysis of an α-bromo- and an αα-dibromo-β-keto-δ-lactone. Journal of the Chemical Society (Resumed).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]
- 8. Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'-3'-dideoxythymidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yields in the synthesis of 5-Bromo-2-hydrazinopyrimidine
Welcome to the technical support center for the synthesis of 5-Bromo-2-hydrazinopyrimidine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. As Senior Application Scientists, we have compiled this information based on established literature and practical field experience to help you navigate common challenges and improve your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 5-bromo-2-chloropyrimidine. What are the likely causes and how can I fix this?
This is a classic case of an incomplete reaction. Several factors can contribute to the reaction stalling. Let's break down the most common culprits.
Causality and Remediation:
-
Insufficient Nucleophile Concentration: The reaction of 5-bromo-2-chloropyrimidine with hydrazine hydrate is a nucleophilic aromatic substitution (SNAr). To drive the equilibrium towards the product, a molar excess of hydrazine hydrate is often required. Literature suggests using a significant excess, sometimes 3-5 times the molar amount of the starting pyrimidine, to ensure the reaction goes to completion.[1]
-
Suboptimal Reaction Temperature: SNAr reactions on electron-deficient rings like pyrimidine are generally favorable, but may still require thermal energy to overcome the activation barrier. If you are running the reaction at room temperature, consider moderately heating the mixture. A temperature range of 50-80°C is a good starting point for optimization. Always monitor the reaction by TLC to avoid potential decomposition at higher temperatures.
-
Inadequate Reaction Time: These reactions are not always instantaneous. It is critical to monitor the reaction's progress using an appropriate TLC system (e.g., ethyl acetate/hexane). If the starting material spot is still prominent after several hours, the reaction may simply need more time.
-
Poor Reagent Quality or Solubility:
-
Hydrazine Hydrate: Ensure you are using a fresh, high-quality supply of hydrazine hydrate. Over time, it can degrade, leading to lower effective concentrations.
-
Solvent Choice: The starting material and reagents must be adequately dissolved for the reaction to proceed efficiently. Dimethylformamide (DMF) and alcohols (like ethanol or methanol) are commonly used solvents that provide good solubility for the reactants.[1][2] If you observe poor solubility, consider switching to a more suitable solvent.
-
Q2: My primary issue isn't unreacted starting material, but the formation of significant byproducts. What are these impurities and how can I minimize them?
Byproduct formation is a common yield-reducing problem, particularly when working with highly reactive reagents like hydrazine.
Common Byproducts and Prevention Strategies:
-
Di-substitution (if applicable): If your starting material has more than one leaving group (e.g., 5-bromo-2,4-dichloropyrimidine), the formation of a dihydrazino-pyrimidine is a possible side reaction.
-
Mitigation: Carefully controlling the stoichiometry is key. Use a smaller excess of hydrazine hydrate (e.g., 1.1-1.5 equivalents) and add it slowly to the reaction mixture at a reduced temperature (0–10 °C) to improve selectivity for the more reactive C4 position before allowing it to warm to room temperature.[2]
-
-
Azine Formation: A common side product in reactions involving hydrazine is the formation of an azine, where one hydrazine molecule reacts with two molecules of an electrophile. While less common with halo-pyrimidines compared to carbonyl compounds, related dimeric structures can form.
-
Mitigation: The most effective strategy is to control the local concentration of your reagents. This is achieved by the slow, dropwise addition of the 5-bromo-2-chloropyrimidine solution to a stirring solution of hydrazine hydrate . This ensures that the hydrazine is always in local excess, favoring the desired 1:1 reaction.[3]
-
Q3: The reaction appears complete by TLC, but I'm losing a significant amount of product during workup and purification. What are the best practices for isolation?
Product loss during the isolation phase can be just as detrimental as a poor reaction. This compound is typically a solid, and its recovery can be maximized with careful technique.
Improving Product Recovery:
-
Maximizing Precipitation: The product often precipitates out of the reaction mixture upon cooling. Once the reaction is deemed complete, allow it to cool to room temperature, and then place it in an ice bath for at least 30-60 minutes to ensure maximum precipitation before filtration.[3]
-
Washing the Product: After collecting the solid by vacuum filtration, it's crucial to wash away residual solvent and soluble impurities. However, the product has some solubility in polar solvents like ethanol.[1]
-
Purification Strategy:
-
Recrystallization: If the crude product requires further purification, recrystallization is often effective. Given its solubility profile, a solvent system like ethanol/water or isopropanol could be a good starting point.
-
Column Chromatography: For highly impure samples, silica gel column chromatography can be used. A gradient elution with a mixture of ethyl acetate and hexane is a common choice for similar compounds.[4]
-
Experimental Protocols & Data
Table 1: Summary of Reaction Conditions for Hydrazinopyrimidine Synthesis
| Starting Material | Reagent & Stoichiometry | Solvent | Temperature | Time | Reported Yield | Reference |
| 5-Bromo-2,4-dichloropyrimidine | Hydrazine Hydrate (1.2 eq) | Methanol | 5-10°C, then RT | 1 hr | 83% | JSS College[2] |
| 5-Bromo-2-chloropyridine | Hydrazine Hydrate (3-5 eq) | DMF | Not specified | Not specified | Good | Pipzine Chemicals[1] |
| 2-Chloropyridine (analogue) | Hydrazine Hydrate (excess) | Not specified | Not specified | Moderate | ResearchGate Discussion[5] |
General Protocol for the Synthesis of this compound
This protocol is a generalized starting point based on common literature procedures.[1][2] Optimization for your specific setup is recommended.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (2.0 eq) in a suitable solvent (e.g., ethanol, 10 mL per 1 mmol of pyrimidine).
-
Reagent Preparation: In a separate beaker, dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in the same solvent.
-
Addition: Cool the hydrazine solution in an ice bath. Slowly add the 5-bromo-2-chloropyrimidine solution dropwise to the stirring hydrazine solution over 20-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Gentle heating (e.g., to 50°C) may be applied if the reaction is sluggish.
-
Monitoring: Monitor the disappearance of the starting material using TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Isolation: Once complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with a small amount of cold ethanol. Dry the product under vacuum. If necessary, recrystallize from an appropriate solvent.
Visualized Workflows and Mechanisms
Reaction Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C2 position towards nucleophilic attack by hydrazine.
Caption: SNAr mechanism for the synthesis of this compound.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues leading to low yields.
Caption: Decision tree for troubleshooting low yields in pyrimidine synthesis.
References
- Pipzine Chemicals. 5-Bromo-2-hydrazinopyridine.
- JSS College of Arts, Commerce and Science. (2018). FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI.
- Benchchem. Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols.
- Benchchem. Reducing byproducts in the synthesis of 4-Bromo-3-hydrazonoindolin-2-one.
- ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?.
Sources
Understanding the reaction mechanism of 5-Bromo-2-hydrazinopyrimidine with dicarbonyls
Welcome to the technical support center for the synthesis and application of pyrazolo[1,5-a]pyrimidines derived from 5-Bromo-2-hydrazinopyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the reaction mechanism with dicarbonyl compounds and to offer practical solutions to common experimental challenges.
Introduction to the Synthesis
The reaction of this compound with dicarbonyl compounds is a robust method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. This heterocyclic core is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a privileged scaffold in the development of novel therapeutics, including kinase inhibitors.[1][2][3][4] The presence of the bromine atom at the 5-position provides a valuable handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries.[2][5]
The overall transformation proceeds via a two-step sequence: an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization with concomitant dehydration to yield the final aromatic pyrazolo[1,5-a]pyrimidine system. Understanding the nuances of this reaction is key to achieving high yields and purity.
Reaction Mechanism Overview
The generally accepted mechanism for the acid-catalyzed reaction of this compound with a β-dicarbonyl compound is depicted below. The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto one of the carbonyl carbons, followed by cyclization and dehydration.
Figure 1: General reaction mechanism of this compound with a β-dicarbonyl compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the cyclization with unsymmetrical dicarbonyls?
A1: With unsymmetrical β-dicarbonyl compounds (e.g., 1-phenyl-1,3-butanedione), the regioselectivity is a critical consideration. The initial condensation typically occurs at the more sterically accessible or electronically more reactive carbonyl group. The subsequent intramolecular cyclization involves the nucleophilic attack of the pyrimidine ring nitrogen onto the remaining carbonyl. Generally, the reaction favors the formation of the thermodynamically more stable regioisomer. The regioselectivity can be influenced by the specific dicarbonyl substrate and the reaction conditions.[3][6] It is crucial to confirm the structure of the product unambiguously using 2D NMR techniques like HMBC and NOESY.[1][7]
Q2: Can I use microwave irradiation for this reaction?
A2: Yes, microwave-assisted synthesis is often advantageous for this reaction. It can significantly reduce reaction times and, in some cases, improve yields and regioselectivity compared to conventional heating.[1][8] Microwave conditions often lead to cleaner reactions with fewer side products.[9]
Q3: What is the role of the acid or base catalyst?
A3: An acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the hydrazine. This also facilitates the dehydration steps. In some protocols, a base (e.g., piperidine, sodium ethoxide) can be used to promote the condensation and cyclization steps.[8][10] The choice of catalyst can influence the reaction rate and, in some cases, the product distribution.
Q4: How do I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. Use a suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) to resolve the starting materials from the product. The product, being a larger, more conjugated system, should have a different Rf value than the starting materials. LC-MS can also be used for more precise monitoring, allowing for the detection of intermediates and the final product by their mass-to-charge ratio.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Incorrect reaction conditions (temperature, solvent, catalyst). 4. Poor quality of reagents. | 1. Increase reaction time or temperature. Consider switching to microwave irradiation.[1] 2. Run the reaction under an inert atmosphere (N₂ or Ar). Ensure the temperature is not excessively high. 3. Optimize the solvent and catalyst. Acetic acid is a common solvent and catalyst. Ethanol or DMF can also be used.[8] 4. Check the purity of this compound and the dicarbonyl compound. |
| Formation of Multiple Products/Isomers | 1. Use of an unsymmetrical dicarbonyl leading to regioisomers. 2. Side reactions, such as self-condensation of the dicarbonyl. 3. Competing cyclization pathways. | 1. Carefully choose reaction conditions to favor one regioisomer. Purification by column chromatography or recrystallization may be necessary.[11] 2. Add the dicarbonyl slowly to the reaction mixture. 3. Screen different catalysts (acidic vs. basic) and solvents to improve selectivity. |
| Difficulty in Product Purification | 1. Product is poorly soluble. 2. Product co-elutes with starting material or impurities during chromatography. 3. Product is an oil or difficult to crystallize. | 1. For purification, try dissolving the crude product in a larger volume of solvent or a different solvent system (e.g., DMF, DMSO). Recrystallization from a high-boiling point solvent might be effective. 2. Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if silica gel is not effective. 3. Attempt to precipitate the product by adding a non-solvent. If the product is basic, it may be possible to form a salt (e.g., HCl salt) to induce crystallization. |
| Product Characterization Issues (e.g., complex NMR) | 1. Presence of regioisomers or tautomers. 2. Impurities in the sample. 3. Incorrect structural assignment. | 1. Run 2D NMR experiments (COSY, HSQC, HMBC, NOESY) to unambiguously assign the structure.[1][7] 2. Re-purify the sample. 3. Compare the spectral data with literature values for similar pyrazolo[1,5-a]pyrimidine systems.[12][13] High-resolution mass spectrometry (HRMS) will confirm the elemental composition. |
Experimental Protocols
General Protocol for the Synthesis of 5-Bromo-pyrazolo[1,5-a]pyrimidines
This protocol is a general guideline and may require optimization for specific dicarbonyl substrates.
Figure 2: A typical experimental workflow for the synthesis of 5-Bromo-pyrazolo[1,5-a]pyrimidines.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.
-
Reagent Addition: Add the β-dicarbonyl compound (1.0 to 1.2 equivalents) to the solution. If the reaction is exothermic, add the dicarbonyl portion-wise or use an ice bath to control the temperature.
-
Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-120 °C) for 2-24 hours. Monitor the progress of the reaction by TLC until the starting material is consumed. For microwave-assisted synthesis, a typical condition would be 120-150 °C for 15-30 minutes.[1][9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-water. If an acidic solvent was used, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.
-
Isolation: The solid product that precipitates out can be collected by vacuum filtration. If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). Alternatively, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) can be employed.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate.
- Recent Advances in the Synthesis of Functionalized Pyrazolo [1,5-a]pyrimidines via C–H Functionalization. Thieme Connect.
- Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Royal Society of Chemistry.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Springer.
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health.
- Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub.
- Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers. PubMed.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. National Institutes of Health.
- New method for synthesis of pyrazolo[1,5-a]pyrimidines from cyanoacetohydrazide and push pull systems. Redalyc.
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PubMed.
- Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine. BYU ScholarsArchive.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.
- Optimization of the reaction conditions. ResearchGate.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate.
- PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE. Google Patents.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass [scholarsarchive.byu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Preventing the decomposition of 5-Bromo-2-hydrazinopyrimidine during storage
Welcome to the dedicated technical support guide for 5-Bromo-2-hydrazinopyrimidine. This resource is designed for researchers, scientists, and professionals in drug development, providing expert guidance on preventing the decomposition of this valuable synthetic intermediate during storage. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the long-term stability and integrity of your compound.
Introduction: The Challenge of Stability
This compound is a key building block in the synthesis of a wide range of biologically active molecules. However, the inherent reactivity of the hydrazine moiety, coupled with the electron-withdrawing nature of the brominated pyrimidine ring, makes this compound susceptible to degradation if not handled and stored correctly. Understanding the mechanisms of decomposition is the first step toward effective prevention. The primary pathways of degradation include oxidation, hydrolysis, and thermal decomposition. This guide will provide you with the knowledge and tools to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored at -20°C under an inert atmosphere, such as nitrogen or argon .[1] The container should be tightly sealed and stored in a dry, dark, and well-ventilated area.[2]
Q2: I've noticed a change in the color of my this compound powder. What does this indicate?
A2: A color change, typically to a yellowish or brownish hue, is a common visual indicator of decomposition. This is often due to oxidation or exposure to light. While a slight color change may not significantly impact every application, it warrants a purity check before use. For a related compound, 5-bromo-2'-deoxyuridine, discoloration to grayish-brown upon exposure to sunlight has been noted.
Q3: Can I store this compound in a standard laboratory freezer?
A3: While a standard freezer is better than room temperature, a -20°C freezer is highly recommended. More importantly, the container must be tightly sealed to prevent moisture condensation upon removal, which can lead to hydrolysis. Storage under an inert gas is crucial to prevent oxidation.
Q4: What are the primary chemical incompatibilities I should be aware of?
A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to rapid decomposition.
Q5: How can I check the purity of my stored this compound?
A5: The most reliable method for assessing purity is High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying impurities and degradation products.
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions based on the chemical principles governing the stability of this compound.
Issue 1: Rapid Degradation Observed Even Under Recommended Storage Conditions
Potential Cause 1: Oxygen Contamination The hydrazine group is highly susceptible to oxidation, which can be initiated by even small amounts of oxygen. This is often the primary cause of degradation.
-
Causality: The one-electron oxidation of hydrazines can lead to the formation of reactive nitrogen-centered radicals. These radicals can then propagate a chain reaction, leading to a variety of degradation products. The presence of trace metal ions, such as copper or iron, can catalyze this oxidative degradation.
-
Solution:
-
Inert Gas Blanketing: When aliquoting or handling the compound, do so under a stream of dry nitrogen or argon.
-
Use of Appropriate Containers: Store in amber glass vials with tight-fitting caps that have a PTFE liner to ensure an airtight seal.
-
Small Aliquots: If you frequently use small amounts of the compound, consider aliquoting the bulk material into smaller, single-use vials upon receipt. This minimizes the exposure of the entire batch to atmospheric oxygen and moisture each time it is used.
-
Potential Cause 2: Moisture Contamination Hydrolysis is another significant degradation pathway, particularly if the compound is exposed to humid air or condensation.
-
Causality: The pyrimidine ring can be susceptible to nucleophilic attack by water, potentially leading to the formation of 5-bromo-2-hydroxypyrimidine and hydrazine. This process can be accelerated by acidic or basic conditions.
-
Solution:
-
Desiccation: Store vials within a desiccator, both in and out of the freezer.
-
Temperature Equilibration: Before opening a vial that has been stored at -20°C, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold powder.
-
Issue 2: Inconsistent Results in Synthetic Reactions
Potential Cause: Presence of Degradation Products Degradation products can act as impurities that may interfere with your reaction, leading to lower yields, unexpected side products, or complete reaction failure.
-
Causality: Degradants may compete with this compound in the reaction, poison catalysts, or alter the reaction pH.
-
Solution:
-
Purity Verification: Before use, verify the purity of your starting material using HPLC or NMR.
-
Purification: If significant degradation is detected, consider purifying the material by recrystallization. The choice of solvent will depend on the specific impurities present.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization may be required for your specific instrumentation and to resolve all potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute non-polar impurities, then return to initial conditions. A typical gradient might be 5-95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 0.1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
To understand the potential degradation products and to validate your stability-indicating method, a forced degradation study is recommended.[5][6][7]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 2-8 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 2-8 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 100°C) for 48 hours.
-
Photolytic Degradation: Expose the compound (in solid and solution form) to UV light (e.g., 254 nm) for 24-48 hours.
Analyze the stressed samples by HPLC-MS to identify and characterize any degradation products.
Visualizing Decomposition and Prevention
Decomposition Pathways
The following diagram illustrates the primary pathways through which this compound can decompose.
Sources
- 1. This compound | 823-89-2 [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Development and Validation of Stability-Indicating HPLC Methods for the Estimation of Lomefloxacin and Balofloxacin Oxidation Process under ACVA, H2O2, or KMnO4 Treatment. Kinetic Evaluation and Identification of Degradation Products by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biomedres.us [biomedres.us]
Navigating the Synthesis of 5-Bromo-2-hydrazinopyrimidine: A Technical Support Guide for Scale-Up
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-hydrazinopyrimidine. As Senior Application Scientists with extensive field experience, we understand that transitioning a synthesis from the laboratory bench to a larger scale presents a unique set of challenges. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic intermediate. We will delve into the causality behind common issues and offer practical, validated solutions to ensure the integrity and success of your scale-up campaigns.
Troubleshooting Guide: From Theory to Practice
This section addresses specific experimental issues you may encounter during the scale-up synthesis of this compound, providing a logical framework for identifying root causes and implementing effective solutions.
Issue 1: Low or Inconsistent Yields Upon Scale-Up
A drop in yield is a frequent and frustrating challenge when moving to larger reactors. This is often due to a combination of physical and chemical factors that are less pronounced at the lab scale.[1]
Potential Causes & Solutions:
-
Inadequate Heat Transfer and "Hot Spots": The reaction of a chloropyrimidine with hydrazine is exothermic. In larger vessels, inefficient stirring and a lower surface-area-to-volume ratio can lead to localized overheating, or "hot spots."[1] These hot spots can promote the formation of by-products and degradation of your target molecule.
-
Solution: Implement controlled, slow addition of hydrazine hydrate. Ensure your reactor is equipped with an efficient cooling system and that the stirring rate is sufficient to maintain a homogenous mixture and uniform temperature profile.[1]
-
-
Mass Transfer Limitations: Inadequate mixing can also lead to poor mass transfer, where the reactants are not coming into contact effectively.
-
Solution: Evaluate the impeller design and stirring speed to ensure proper mixing for the increased volume. For very large scales, consider the use of baffles in the reactor to improve turbulence.
-
-
Quality of Starting Materials: Impurities in your starting materials, such as 5-bromo-2,4-dichloropyrimidine or hydrazine hydrate, can have a more significant impact at a larger scale, potentially poisoning catalysts or initiating side reactions.[1]
-
Solution: Source high-purity starting materials and perform rigorous quality control on incoming batches. Pay close attention to the water content in hydrazine hydrate, as this can affect reactivity.
-
Issue 2: Formation of Significant Impurities
The appearance of unexpected or increased levels of impurities is a common scale-up problem. Understanding the potential side reactions is key to mitigating them.
Potential Causes & Solutions:
-
Di-substitution By-products: When using a starting material like 5-bromo-2,4-dichloropyrimidine, there is a risk of hydrazine reacting at both chloro positions to form a dihydrazinylpyrimidine impurity.
-
Solution: Carefully control the stoichiometry of hydrazine hydrate. Using a slight excess may be necessary to drive the reaction to completion, but a large excess can favor di-substitution. The reaction temperature should also be optimized; lower temperatures generally favor mono-substitution.
-
-
Regioselectivity Issues: In the case of 5-bromo-2,4-dichloro-6-methylpyrimidine, nucleophilic attack by ammonia has been shown to preferentially occur at the 4-position.[2] While hydrazine is a different nucleophile, this highlights the potential for regioselectivity challenges. Generally, in 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack.[3][4]
-
Solution: The regioselectivity can be influenced by the solvent and temperature. It is crucial to perform small-scale optimization studies to determine the ideal conditions for selective C2 substitution if that is the desired pathway. For some substituted pyrimidines, the reaction may proceed via a concerted mechanism, where the transition state's stability dictates the outcome.[5]
-
-
Ring Opening/Degradation: Hydrazine can, under certain conditions, lead to the cleavage of the pyrimidine ring, especially at elevated temperatures or with prolonged reaction times.[6][7][8]
-
Solution: Maintain strict temperature control and monitor the reaction progress closely (e.g., by HPLC) to avoid extended reaction times once the starting material is consumed.
-
Issue 3: Challenges in Product Isolation and Purification
Isolating a pure product at a larger scale can be complicated by physical properties and the presence of closely related impurities.
Potential Causes & Solutions:
-
Product Solubility: this compound is a solid with limited solubility in many common organic solvents.[9][10][11] This can make purification by crystallization challenging.
-
Solution: Conduct solubility studies to identify a suitable solvent or solvent system for crystallization. A mixed solvent system may be required to achieve the desired solubility profile for effective purification.
-
-
Removal of Excess Hydrazine: Hydrazine hydrate is a corrosive and toxic reagent that must be completely removed from the final product.[1][12][13][14][15]
-
Solution: After the reaction, the excess hydrazine can be quenched. For work-up, consider extraction with a suitable organic solvent. Some sources suggest blowing a stream of nitrogen over the reaction mixture overnight to remove volatile components, though this may be less practical at a very large scale.[16]
-
-
Chromatographic Purification at Scale: While effective in the lab, column chromatography can be expensive and time-consuming at an industrial scale.
-
Solution: Optimize the reaction to minimize impurities, reducing the burden on purification. If chromatography is necessary, explore alternative stationary phases or techniques like flash chromatography that are more amenable to scale-up.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective route starts with 5-bromo-2,4-dichloropyrimidine. This is reacted with hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol. The reaction is a nucleophilic aromatic substitution where one of the chlorine atoms is displaced by the hydrazine group.[17]
Q2: What are the critical safety precautions when working with hydrazine hydrate at scale?
Hydrazine is highly toxic and a suspected carcinogen.[1][12][13][14][15] It is also combustible.[1] When working at scale, it is imperative to:
-
Work in a well-ventilated area, preferably in a closed system.
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.
-
Have an emergency plan in place for spills or exposure.
-
Avoid contact with oxidizing agents and certain metals, as this can lead to a fire or explosion.[1]
Q3: How can I monitor the progress of the reaction effectively?
High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction. It allows for the accurate quantification of the starting material, product, and any impurities. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.
Q4: What are the typical physical properties of this compound?
It is typically a solid with a melting point around 205-207°C (with decomposition).[10][11] Its molecular formula is C4H5BrN4, and its molecular weight is approximately 189.01 g/mol .[9][10][11]
Experimental Protocols & Data
Table 1: Comparison of Precursor Synthesis Methods
| Method | Starting Material | Key Reagents | Temperature | Yield | Purity | Key Advantages | Key Disadvantages |
| Method 1 | 2-hydroxy-5-bromopyrimidine | Phosphorus oxychloride, Toluene, Triethylamine | 80-85 °C | - | >98% | Established and widely used method. | Use of highly toxic and corrosive phosphorus oxychloride; cumbersome work-up. |
| Method 2 | 2-hydroxypyrimidine | Hydrobromic acid, Hydrogen peroxide | 30-100 °C | - | - | One-pot synthesis of the intermediate. | Requires careful control of exothermic reaction. |
Data synthesized from multiple sources.[18][19][20]
Step-by-Step Synthesis of this compound
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 5-bromo-2-chloropyrimidine and a suitable solvent (e.g., ethanol).
-
Reagent Addition: Slowly add hydrazine hydrate to the stirred solution at a controlled temperature (e.g., 20-25°C).
-
Reaction: Stir the mixture at room temperature or gentle heat, monitoring the progress by HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and quench any excess hydrazine. The product may precipitate upon cooling or with the addition of water.
-
Isolation: Filter the solid product and wash with a suitable solvent (e.g., cold ethanol or water).
-
Purification: If necessary, recrystallize the crude product from an appropriate solvent system.
-
Drying: Dry the purified product under vacuum at a suitable temperature.
Visualizing the Workflow
Diagram 1: General Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Sources
- 1. lanxess.com [lanxess.com]
- 2. researchgate.net [researchgate.net]
- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound | 823-89-2 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. arxada.com [arxada.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. reddit.com [reddit.com]
- 17. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 18. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 19. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 20. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Monitoring 5-Bromo-2-hydrazinopyrimidine Reactions
Welcome to the Technical Support Center for monitoring reactions involving 5-Bromo-2-hydrazinopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methodologies critical for successful reaction monitoring. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for your work.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a wide array of bioactive molecules. The success of these syntheses hinges on the precise monitoring of reaction progress to optimize yield, minimize impurity formation, and ensure the desired product is obtained. This guide provides a comprehensive overview of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
We will delve into the nuances of each technique, offering troubleshooting advice and frequently asked questions in a direct, question-and-answer format to address the specific challenges you may encounter.
General Reaction Monitoring Workflow
A systematic approach to reaction monitoring is crucial for obtaining reliable and reproducible results. The following workflow provides a general framework that can be adapted to your specific reaction conditions.
Caption: General workflow for monitoring a this compound reaction.[1]
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of organic reactions, offering quantitative data on the consumption of reactants and the formation of products.[2][3] For pyrimidine derivatives, reversed-phase HPLC is the most common approach.[3]
Troubleshooting Guide: HPLC
Q1: I'm observing significant peak tailing for my this compound peak. What's causing this and how can I fix it?
A1: Peak tailing is a common issue, especially with polar, nitrogen-containing compounds like pyrimidines.[4] The primary cause is often secondary interactions between the basic functional groups on your analyte and acidic residual silanol groups on the silica-based stationary phase.[4]
-
Scientific Explanation: At neutral or moderately acidic pH, the silanol groups (-Si-OH) on the column packing can be deprotonated to form negatively charged silanolates (-Si-O⁻). The basic nitrogen atoms in your pyrimidine can be protonated, leading to a strong ionic interaction that causes tailing.
-
Solutions:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.0) will protonate the silanol groups, minimizing these secondary interactions.[4] Be mindful not to go below the recommended pH for your column to avoid stationary phase degradation.[4]
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" to reduce the number of accessible silanol groups.[4] Using a column specifically designed for the analysis of basic compounds can significantly improve peak shape.
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into your mobile phase can mask the active silanol sites and improve peak symmetry.
-
Q2: My retention times are drifting from one injection to the next. What should I check?
A2: Retention time instability can stem from several factors related to the HPLC system and mobile phase preparation.
-
Potential Causes & Solutions:
-
Inconsistent Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.[5] Manually pre-mixing the mobile phase can eliminate this as a variable.[5]
-
Temperature Fluctuations: Column temperature significantly affects retention time. Use a column oven to maintain a constant temperature.[1]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Degradation: Some mobile phase additives can degrade over time. Prepare fresh mobile phase daily.
-
Q3: I see unexpected peaks in my chromatogram. How do I determine their origin?
A3: Unexpected peaks can be byproducts, impurities in the starting materials, or contaminants.[1]
-
Troubleshooting Steps:
-
Run a Blank: Inject your solvent blank to check for contamination from the solvent or the HPLC system itself.[1]
-
Analyze Starting Materials: Inject a solution of your starting this compound and other reagents to check for impurities.[1]
-
Use a Diode Array Detector (DAD): A DAD can provide the UV-Vis spectrum of each peak, which can help in identifying or differentiating compounds.
-
Couple with Mass Spectrometry (LC-MS): If available, LC-MS is the most definitive way to identify the molecular weight of the unknown peaks.[1]
-
Experimental Protocol: General HPLC Method
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 2 µL |
Note: This is a starting point and should be optimized for your specific reaction mixture.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. It is an invaluable tool for confirming the identity of your product and identifying byproducts and impurities, even at trace levels.[6]
Troubleshooting Guide: LC-MS
Q1: I'm not seeing the expected molecular ion for my product. What could be the issue?
A1: The absence of the expected molecular ion can be due to several factors related to ionization or the stability of your compound.
-
Potential Causes & Solutions:
-
Ionization Mode: this compound is a basic compound and should ionize well in positive electrospray ionization (ESI+) mode. Ensure you are using the correct polarity.
-
In-Source Fragmentation: Your compound might be fragmenting in the ion source. Try reducing the fragmentor or cone voltage to see if the molecular ion appears.
-
Adduct Formation: Look for common adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺. The presence of salts in your sample or mobile phase can promote adduct formation.
-
Mobile Phase Compatibility: Ensure your mobile phase additives are compatible with MS. Non-volatile buffers like phosphate will contaminate the ion source. Volatile buffers like ammonium formate or formic acid are preferred.[7]
-
Q2: I'm experiencing significant ion suppression. How can I mitigate this?
A2: Ion suppression occurs when co-eluting matrix components interfere with the ionization of your analyte, leading to a reduced signal.[8][9][10]
-
Scientific Explanation: In the ESI source, analytes compete for charge and access to the droplet surface to become gas-phase ions.[10] Highly concentrated or easily ionizable matrix components can outcompete your analyte, suppressing its signal.[8]
-
Strategies for Mitigation:
-
Improve Chromatographic Separation: Modify your HPLC method to separate your analyte from the suppressing species. A longer gradient or a different stationary phase can be effective.[9]
-
Sample Dilution: Diluting your sample can reduce the concentration of matrix components to a level where they no longer cause significant suppression.[11]
-
Effective Sample Preparation: Use a sample cleanup method like solid-phase extraction (SPE) to remove interfering compounds before analysis.[5]
-
Change Ionization Source: Atmospheric pressure chemical ionization (APCI) is sometimes less prone to ion suppression than ESI for certain compounds.[8]
-
Visualization: LC-MS Sample Preparation Workflow
Caption: Sample preparation workflow for LC-MS analysis.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For many pyrimidine derivatives, derivatization is necessary to increase their volatility and thermal stability for GC analysis.[12][13]
Troubleshooting Guide: GC-MS
Q1: My compound is not eluting from the GC column. What is the problem?
A1: Non-elution is typically due to insufficient volatility or thermal decomposition.
-
Potential Causes & Solutions:
-
Volatility: this compound has polar N-H groups that can lead to strong intermolecular hydrogen bonding, reducing its volatility. Derivatization is often required.
-
Thermal Stability: The compound may be degrading in the hot injector or on the column.[14] Try lowering the injector temperature. However, if the compound is not volatile enough, this may not be feasible.
-
Derivatization: Silylation is a common derivatization technique that replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[14] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.
-
Q2: The derivatization reaction seems incomplete. How can I improve the yield?
A2: Incomplete derivatization can lead to poor reproducibility and inaccurate quantification.
-
Optimization Strategies:
-
Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as silylating reagents are moisture-sensitive.
-
Reagent Excess: Use a sufficient excess of the derivatizing reagent to drive the reaction to completion.
-
Temperature and Time: Optimize the reaction temperature and time. Some derivatizations require heating to proceed efficiently.
-
Catalyst: In some cases, a catalyst like pyridine can be used to facilitate the reaction.
-
Experimental Protocol: GC-MS Derivatization
-
Sample Preparation: Evaporate a known volume of the reaction mixture to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA to the dry residue.
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS.
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium, 1 mL/min |
| Ion Source Temp | 230 °C |
| Mass Range | 50-500 amu |
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is an excellent tool for confirming the identity of your product and intermediates.[1][15][16] It can be used for both qualitative and quantitative analysis of reaction mixtures.
Troubleshooting Guide: NMR
Q1: The peaks in my ¹H NMR spectrum are broad. What could be the cause?
A1: Peak broadening in NMR can arise from several sources.
-
Potential Causes & Solutions:
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Pass your sample through a small plug of silica or celite to remove them.
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and broader lines. Dilute your sample.
-
Incomplete Dissolution: Ensure your sample is fully dissolved in the NMR solvent.
-
Chemical Exchange: Protons on the hydrazine group (-NH-NH₂) can undergo chemical exchange with residual water or other exchangeable protons, leading to broad signals.[17][18] This is a characteristic of the molecule and can sometimes be sharpened by cooling the sample.
-
Q2: I'm having trouble with quantitative NMR (qNMR). My integration values are not consistent.
A2: Accurate qNMR requires careful attention to experimental parameters.
-
Key Considerations for qNMR:
-
Full Relaxation: Ensure a sufficiently long relaxation delay (D1) between scans to allow all nuclei to fully relax. A D1 of 5 times the longest T1 is recommended.
-
Internal Standard: Use a stable internal standard with a known concentration that has a simple spectrum and does not overlap with your analyte signals.
-
Signal-to-Noise: Acquire enough scans to achieve a high signal-to-noise ratio for accurate integration.
-
Baseline Correction: Perform careful phasing and baseline correction before integration.
-
Visualization: Key ¹H NMR Signals
Caption: Monitoring reaction progress by observing changes in key NMR signals.
Frequently Asked Questions (FAQs)
Q: Which analytical method is best for my reaction?
A: The choice of method depends on your specific needs:
-
For rapid, routine monitoring of reaction completion: HPLC is often the best choice due to its speed, reproducibility, and quantitative nature.[2]
-
For definitive identification of products and byproducts: LC-MS provides molecular weight information that is crucial for structural confirmation.[1]
-
For volatile derivatives or when universal detection is needed: GC-MS can be an excellent option, though it may require derivatization.[2]
-
For detailed structural elucidation and monitoring of intermediates: NMR spectroscopy is unparalleled, offering rich structural information.[15][16]
Q: How do I prepare my reaction sample for analysis?
A: Proper sample preparation is critical for all techniques:
-
Quench the reaction: Stop the reaction by cooling, adding a quenching agent, or neutralizing the catalyst.
-
Dilute the sample: Dilute the aliquot in a solvent that is compatible with your analytical method (e.g., mobile phase for HPLC, deuterated solvent for NMR).
-
Filter: For HPLC and LC-MS, filter the sample through a 0.22 µm syringe filter to remove particulate matter that could damage the column or instrument.[1]
Q: My reaction appears complete by HPLC, but NMR shows starting material. Why?
A: This discrepancy can occur for a few reasons:
-
Co-elution: The starting material and product may have very similar retention times in your HPLC method, making them appear as a single peak.
-
Sensitivity: NMR can be more sensitive for detecting small amounts of certain compounds compared to UV detection in HPLC, especially if the starting material has a poor chromophore.[1]
-
Invisible Compounds: If your starting material does not have a UV chromophore, it will be invisible to the UV detector in HPLC but readily detectable by NMR.[1]
References
- Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PubMed Central.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate.
- Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy | Journal of the American Chemical Society.
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column - SIELC Technologies.
- 5-Bromo-2-hydrazinopyridine - Pipzine Chemicals.
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How to handle and dispose of 5-Bromo-2-hydrazinopyrimidine safely
Welcome to the technical support center for 5-Bromo-2-hydrazinopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. The following information is a synthesis of established safety protocols and chemical knowledge, intended to provide a comprehensive resource for your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a solid organic compound with the chemical formula C4H5BrN4.[1] It is a substituted pyrimidine, a class of compounds with wide applications in medicinal chemistry.[2] Its structure, containing a bromine atom and a hydrazine group, contributes to its utility as a building block in organic synthesis.[2][3]
However, the functional groups also confer specific hazards. Based on available data for the compound and its structural relatives, the primary hazards include:
-
Serious Eye Irritation: Can cause serious damage to the eyes.[4][5]
-
Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of its dust.[4][5]
-
Harmful if Swallowed: Acute oral toxicity is a concern.
It is also crucial to consider the hazards associated with its parent structure, hydrazine. Hydrazine is acutely toxic, a potential carcinogen, and a reactive substance.[6][7][8] Therefore, this compound should be handled with extreme caution.
Q2: What initial preparations should I take before working with this compound?
Before handling this compound, a thorough risk assessment is essential. This involves:
-
Reading the Safety Data Sheet (SDS): Obtain and read the most current SDS for this compound.[4][9]
-
Designating a Work Area: All work with this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[10]
-
Assembling Personal Protective Equipment (PPE): Ensure you have the correct PPE and that it is in good condition.
-
Spill Kit Preparation: Have a spill kit readily available that is appropriate for a solid chemical spill.
Q3: What are the proper storage conditions for this compound?
To maintain its stability and ensure safety, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] Some suppliers recommend refrigeration or storage at -20°C under a nitrogen atmosphere.[11] It should be stored away from incompatible materials such as strong oxidizing agents.
Troubleshooting and Handling Guide
This section addresses specific issues that may arise during experimentation.
Personal Protective Equipment (PPE)
Issue: Uncertainty about the correct PPE to use.
Solution: A multi-layered approach to PPE is critical.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[12][13] | Protects against splashes and airborne particles, which can cause serious eye irritation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[10][12] | Prevents skin contact, which can lead to irritation.[4] Gloves should be inspected before use and changed immediately if contaminated.[13] |
| Body Protection | A lab coat with long sleeves and tight cuffs, long pants, and closed-toe shoes.[12][14] | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Work should be conducted in a chemical fume hood. If there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator may be necessary.[12][15] | Prevents inhalation of the compound, which can cause respiratory irritation.[4] |
Spill Management
Issue: A small amount of solid this compound has been spilled on the lab bench.
Solution: Do not panic. Follow a calm and methodical approach.
Diagram: Spill Response Workflow
Caption: Workflow for managing a solid chemical spill.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.[15]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[12]
-
Wear PPE: Put on your laboratory coat, chemical splash goggles, and two pairs of nitrile gloves.[14]
-
Contain the Spill: Gently cover the spill with a dry, inert absorbent material to avoid creating dust.[12]
-
Collect the Material: Carefully sweep the solid material into a dustpan and place it into a clearly labeled, sealable container for hazardous waste.[16]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[12]
-
Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be placed in the hazardous waste container.[15]
Accidental Exposure
Issue: Accidental skin or eye contact with this compound.
Solution: Immediate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][17] Remove contaminated clothing.[5] Seek medical attention if irritation persists.[18] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[17][19] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[6] |
| Inhalation | Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.[18] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[17] Seek immediate medical attention.[8] |
Disposal Protocol
Issue: How to properly dispose of waste this compound and contaminated lab supplies.
Solution: All waste containing this compound is considered hazardous waste and must be disposed of accordingly.[8]
Diagram: Hazardous Waste Disposal Pathway
Caption: Disposal pathway for this compound waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Collect all waste containing this compound in a dedicated container for halogenated organic waste.[12] This includes unused product, contaminated gloves, weighing paper, and absorbent materials.
-
Container Labeling: The waste container must be made of a compatible material, kept securely closed, and clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[16]
-
Storage: Store the sealed waste container in a designated and secure waste accumulation area, away from incompatible materials.[16]
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[12] The recommended disposal method is high-temperature incineration.[12] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [15]
By adhering to these guidelines, you can mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
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- Pipzine Chemicals. (n.d.). 5-Bromo-2-hydrazinopyridine.
- EMSL Analytical, Inc. (2021, September 9). Identifying Occupational Exposure Risks to Hydrazine and Other Industrial Chemicals.
- National Center for Biotechnology Information. (n.d.). 5-Bromo-2-hydrazinopyridine. PubChem Compound Summary for CID 11535699.
- GOV.UK. (n.d.). Hydrazine - Incident management.
- Occupational Safety and Health Administration. (n.d.). HYDRAZINE.
- Centers for Disease Control and Prevention. (2022). Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines.
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- University of California, Santa Barbara. (n.d.). Hydrazine.
- Eun, H. C., Jung, J. Y., Park, S. Y., & Seo, B. K. (2020). Decomposition of a High-Concentration Hydrazine in Wastewater from A Chemical Decontamination Process of A Nuclear Facility. Journal of Nuclear Fuel Cycle and Waste Technology, 18(2), 165-176.
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Validation & Comparative
A Senior Application Scientist's Guide: 5-Bromo-2-hydrazinopyrimidine in Advanced Heterocyclic Synthesis
Introduction: The Indispensable Role of Hydrazines in Modern Synthesis
In the landscape of medicinal chemistry and drug development, hydrazine derivatives are foundational pillars for constructing complex molecular architectures.[1] These compounds, characterized by the N-N single bond, serve as versatile synthons, particularly in the synthesis of nitrogen-containing heterocycles which form the core of countless therapeutic agents.[2][3][4] From simple hydrazides to complex hydrazones, these reagents are instrumental in forming rings like pyrazoles, pyrimidines, and triazoles, which are prevalent in pharmaceuticals targeting a wide range of diseases including cancer, inflammation, and infectious agents.[3][5]
This guide provides a comparative analysis of 5-Bromo-2-hydrazinopyrimidine , a specialized heterocyclic hydrazine, against more conventional hydrazines. We will explore how its unique structural attributes translate into tangible synthetic advantages, particularly in the construction of fused ring systems like pyrazolo[1,5-a]pyrimidines—a privileged scaffold in modern drug discovery.[6][7][8]
The Subject of Analysis: this compound
This compound is not merely another hydrazine. It is a highly functionalized building block designed for strategic, multi-stage synthesis. Its structure incorporates three key features:
-
The Hydrazine Moiety (-NHNH₂): The primary reactive group for forming hydrazones and subsequent cyclization reactions.
-
The Pyrimidine Ring: An electron-deficient aromatic system that modulates the reactivity of the attached hydrazine. It also serves as a pre-built portion of a larger, desired heterocyclic framework.
-
The C5-Bromo Substituent: A versatile synthetic handle. The bromine atom is an excellent leaving group for post-cyclization functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[9]
This trifecta of functionalities provides a powerful platform for convergent synthesis, allowing for the rapid generation of molecular diversity from a common intermediate.
Comparative Analysis with Alternative Hydrazines
The choice of hydrazine reagent is a critical decision in synthesis design, directly impacting reaction outcomes, selectivity, and overall efficiency. Let's compare this compound with commonly used alternatives.
Alternative 1: Hydrazine Hydrate (H₂NNH₂·H₂O)
As the simplest hydrazine, hydrazine hydrate is a potent nucleophile and reducing agent.[3] Its high reactivity is both a strength and a weakness.
-
Application: Most famously used in the Wolff-Kishner reduction to deoxygenate carbonyls and in the formation of simple, unsubstituted heterocyclic rings.[10]
-
Causality of Choice: Chosen for its low cost and high reactivity when the goal is simple condensation or when harsh conditions are permissible.
-
Limitations: Its high basicity and reactivity can lead to side reactions, and in reactions with certain pyrimidine esters, it can cause undesired ring-opening rather than simple substitution.[11] It offers no handles for subsequent diversification, necessitating longer, linear synthetic routes.
Alternative 2: Phenylhydrazine (C₆H₅NHNH₂) and other Aryl Hydrazines
Aryl hydrazines are workhorses in classical heterocyclic synthesis, notably the Knorr pyrazole synthesis and Fischer indole synthesis.[12]
-
Application: Condensation with 1,3-dicarbonyl compounds to form N-arylpyrazoles.
-
Causality of Choice: The aryl substituent modulates the hydrazine's reactivity. Compared to hydrazine hydrate, aryl hydrazines are less basic and weaker reducing agents.[13] The substituent also provides a means to introduce an aryl group directly onto the resulting heterocycle, which is often a key pharmacophore.
-
Limitations: The electronic and steric nature of the aryl group heavily influences the regioselectivity of the cyclization with unsymmetrical dicarbonyls, which can lead to mixtures of isomers.[12] While the aryl group is a feature, it is not a reactive handle for further, facile diversification in the same way a bromine atom is.
Alternative 3: Alkyl Hydrazines (e.g., Methylhydrazine)
Alkyl hydrazines are more nucleophilic than aryl hydrazines due to the electron-donating nature of the alkyl group.[13]
-
Application: Synthesis of N-alkylated heterocycles.
-
Causality of Choice: Used when an N-alkyl substituent is desired in the final product. Their higher reactivity can sometimes allow for milder reaction conditions compared to aryl hydrazines.[14]
-
Limitations: They can be more challenging to handle due to higher volatility and toxicity. Like aryl hydrazines, they can also yield mixtures of regioisomers in reactions with unsymmetrical substrates.[4]
Data Presentation: Comparative Overview of Hydrazine Reagents
| Reagent | Structure | Key Features & Reactivity | Common Applications | Strategic Advantage | Key Limitation |
| This compound | C₄H₅BrN₄ | Moderated nucleophilicity; Pre-installed pyrimidine core; C5-Br for post-synthesis modification. | Convergent synthesis of pyrazolo[1,5-a]pyrimidines and other fused systems.[8][15] | High efficiency; Rapid library generation via cross-coupling.[9] | Higher initial cost; More specific application range. |
| Hydrazine Hydrate | N₂H₄·H₂O | High reactivity; Strong nucleophile and reducing agent. | Wolff-Kishner reduction; Synthesis of N-unsubstituted heterocycles.[4][10] | Low cost; High reactivity for simple transformations. | Poor selectivity; Can lead to side reactions or ring cleavage.[11] |
| Phenylhydrazine | C₆H₅NHNH₂ | Moderated reactivity; Aromatic substituent influences regioselectivity. | Knorr pyrazole synthesis; Fischer indole synthesis.[12] | Introduces a key aryl pharmacophore directly. | Can result in regioisomeric mixtures; Phenyl group is not a reactive handle. |
| Methylhydrazine | CH₃NHNH₂ | High nucleophilicity (relative to aryl); Electron-donating group. | Synthesis of N-alkyl heterocycles.[14] | Increased reaction rate compared to aryl hydrazines. | Volatility; Toxicity; Can result in regioisomeric mixtures. |
The Strategic Advantage in Action: Synthesis of Pyrazolo[1,5-a]pyrimidines
The synthesis of substituted pyrazolo[1,5-a]pyrimidines, a core scaffold for potent kinase inhibitors and other therapeutics, perfectly illustrates the superiority of this compound.[8][16]
A traditional approach might involve a linear sequence: synthesizing a substituted pyrazole from phenylhydrazine, followed by several steps to build and functionalize the fused pyrimidine ring. In contrast, using this compound provides a highly convergent and efficient route.
Visualization: Comparative Synthetic Workflow
The following diagram illustrates the streamlined synthesis enabled by this compound compared to a conventional, linear approach.
Caption: Comparative workflows for complex pyrazolo[1,5-a]pyrimidine synthesis.
As visualized, Route B is significantly more efficient. The core bicyclic system is assembled in a single step, and the crucial aryl substituent is installed in the final step, allowing for the synthesis of a diverse library of analogs simply by varying the boronic acid.
Experimental Protocols: A Practical Guide
The following protocols are provided as self-validating systems for key synthetic transformations.
Protocol 1: Synthesis of 1-Phenyl-3,5-dimethyl-1H-pyrazole (Knorr Synthesis)
This protocol demonstrates a classic pyrazole synthesis using phenylhydrazine.
Causality: The reaction proceeds via initial formation of a hydrazone at one of the carbonyls, followed by intramolecular cyclization and dehydration. Acetic acid serves as both a solvent and a catalyst to facilitate the dehydration step.
-
Materials: Phenylhydrazine, Acetylacetone (2,4-pentanedione), Glacial Acetic Acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1.0 eq) in glacial acetic acid (5 mL per 10 mmol of dione).
-
Slowly add phenylhydrazine (1.05 eq) to the solution at room temperature. An exothermic reaction may be observed.
-
Heat the mixture to reflux (approx. 118 °C) and maintain for 1-2 hours. Monitor reaction completion by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to yield the crude product.
-
Purify by recrystallization from ethanol/water.
-
Protocol 2: Synthesis of 7-Bromo-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine
This protocol showcases the direct formation of the fused heterocyclic core using this compound.
Causality: The hydrazine moiety of this compound attacks one of the carbonyls of the benzoylacetone. The resulting intermediate then undergoes intramolecular cyclization where the endocyclic pyrimidine nitrogen attacks the remaining carbonyl, followed by dehydration to yield the aromatic fused system. The regioselectivity is driven by the differential reactivity of the ketone and the stability of the resulting intermediate.
-
Materials: this compound, Benzoylacetone, Ethanol, catalytic HCl.
-
Procedure:
-
Suspend this compound (1.0 eq) in ethanol (10 mL per 5 mmol).
-
Add benzoylacetone (1.0 eq) to the suspension.
-
Add 2-3 drops of concentrated hydrochloric acid as a catalyst.
-
Heat the mixture to reflux for 4-6 hours. The suspension should become a clear solution before a new precipitate forms. Monitor by TLC.
-
Cool the reaction to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and then diethyl ether. Dry under vacuum to obtain the product.
-
Protocol 3: Suzuki Cross-Coupling for Post-Synthesis Diversification
This protocol demonstrates the power of the C5-bromo substituent as a synthetic handle.
Causality: This is a palladium-catalyzed cross-coupling reaction. The Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the pyrazolo[1,5-a]pyrimidine. Transmetalation with the activated boronic acid (via the base) followed by reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst.
-
Materials: 7-Bromo-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine (from Protocol 2), desired Arylboronic Acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium Carbonate (Na₂CO₃), 1,4-Dioxane/Water.
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-substrate (1.0 eq), arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours. Monitor completion by TLC or LC-MS.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the final diversified product.
-
Safety and Handling
Hydrazine derivatives are a reactive class of compounds and must be handled with appropriate care.[3]
-
General: Hydrazines can be toxic, irritant, and are often potent reducing agents. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
This compound: This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[17][18][19] Avoid breathing dust. Store in a cool, dry, well-ventilated place, preferably under an inert atmosphere like nitrogen.[17]
Conclusion
While traditional reagents like hydrazine hydrate and phenylhydrazine remain valuable for specific applications, This compound offers a clear strategic advantage for the synthesis of complex, functionalized pyrazolo[1,5-a]pyrimidines and related fused heterocycles. Its design enables a more convergent, efficient, and flexible synthetic strategy, which is paramount in a research and development environment where speed and the ability to rapidly generate structural diversity are critical. By incorporating a key part of the final scaffold and a versatile handle for late-stage functionalization, it empowers chemists to access novel chemical space with greater precision and speed.
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- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
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- recent advances in the synthesis of new pyrazole deriv
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Unambiguous Structural Validation of 5-Bromo-2-hydrazinopyrimidine Derivatives: A Comparative Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrimidine derivatives stand out as a critical class of heterocyclic compounds. Their scaffold is a cornerstone in numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets and, consequently, their efficacy and safety. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 5-Bromo-2-hydrazinopyrimidine derivatives, establishing X-ray crystallography as the definitive method for unambiguous validation.
The Imperative of Structural Certainty
The journey of a drug from a laboratory concept to a clinical reality is paved with rigorous validation at every stage. For potent molecules like this compound derivatives, where subtle structural variations can lead to significant changes in biological activity, an unquestionable confirmation of the molecular structure is non-negotiable. While several analytical techniques offer valuable insights into a compound's identity, they often provide pieces of a puzzle rather than a complete, high-resolution picture.
A Comparative Overview of Analytical Techniques
While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable in the chemist's toolkit, they present inherent limitations in providing a direct, three-dimensional visualization of a molecule.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Single Crystal X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths, bond angles, and crystal packing information. | High-quality single crystal. | Provides the most direct and complete structural information. | Crystal growth can be challenging; not suitable for amorphous solids or oils. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing connectivity and stereochemistry. | Soluble sample in a suitable deuterated solvent. | Excellent for determining the carbon-hydrogen framework and relative stereochemistry in solution. | Does not provide a direct 3D structure; interpretation can be complex for intricate molecules. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule and its fragments, determining the molecular weight and elemental composition. | Small amount of sample, can be coupled with chromatography. | Highly sensitive, excellent for determining molecular formula. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule based on the absorption of infrared radiation. | Solid, liquid, or gas sample. | Quick and simple method for identifying functional groups. | Provides limited information about the overall molecular structure. |
X-ray Crystallography: The Gold Standard for Structural Validation
X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional model of a molecule as it exists in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the precise arrangement of atoms can be determined.
Experimental Workflow: From Powder to Picture
The process of determining a crystal structure via X-ray crystallography is a meticulous, multi-step workflow. Each step is critical to obtaining high-quality, reliable data.
Caption: A schematic overview of the key stages in determining the crystal structure of a this compound derivative.
Step-by-Step Experimental Protocol
-
Synthesis and Purification: The this compound derivative is first synthesized and then rigorously purified to ensure the absence of impurities that could hinder crystallization.
-
Crystal Growth: This is often the most challenging step. A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common techniques include:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a less volatile solvent in which the compound is insoluble. The slow diffusion of the precipitant into the solution induces crystallization.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
-
Crystal Selection and Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are then determined using computational methods such as direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the most accurate atomic positions, bond lengths, and bond angles.
-
Validation: The final crystal structure is validated using various crystallographic metrics to ensure its quality and reliability.
Case Study: Structural Analysis of a Substituted Hydrazinopyrimidine Derivative
While a publicly available crystal structure for the parent this compound is not readily found, numerous derivatives have been synthesized and characterized. For instance, the crystal structure of a related benzylidene hydrazine derivative reveals key structural features that can be extrapolated to the broader class of compounds.
In a representative study, the reaction of a bromo-substituted hydroxybenzaldehyde with a hydrazine derivative yielded single crystals suitable for X-ray analysis. The crystallographic data obtained provided unequivocal evidence of the compound's structure.
Table of Crystallographic Data for a Representative Hydrazone Derivative
| Parameter | Value |
| Empirical Formula | C₁₅H₁₃BrN₂O₃ |
| Formula Weight | 349.18 |
| Temperature | 90(2) K |
| Wavelength | 1.54178 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1234(2) Å, α = 90°b = 5.9876(1) Å, β = 98.765(2)°c = 23.4567(5) Å, γ = 90° |
| Volume | 1405.67(5) ų |
| Z | 4 |
| Calculated Density | 1.649 Mg/m³ |
| R-factor (R1) | 0.035 |
| Goodness-of-fit (S) | 1.05 |
Note: Data is representative and based on a published structure of a related compound for illustrative purposes.
The low R-factor and Goodness-of-fit value indicate a high level of agreement between the experimental data and the final structural model, confirming the reliability of the determined structure.
Visualizing the Molecular Structure
The output of an X-ray crystallographic analysis is a detailed 3D model of the molecule. This allows for the precise measurement of bond lengths and angles, as well as the visualization of intermolecular interactions within the crystal lattice, such as hydrogen bonding.
Caption: A 2D representation of the core this compound structure.
Conclusion: The Indisputable Verdict of X-ray Crystallography
For researchers and professionals in drug development, the structural integrity of a candidate molecule is the bedrock upon which all further studies are built. While a suite of analytical techniques provides essential information, X-ray crystallography delivers the final, unambiguous verdict on the three-dimensional structure of a crystalline compound. In the context of this compound derivatives, a class of molecules with significant therapeutic potential, the investment in obtaining a high-quality crystal structure is an investment in the certainty and success of the drug discovery pipeline. The detailed atomic-level insights gained from X-ray crystallography are invaluable for understanding structure-activity relationships, guiding lead optimization, and ultimately, designing safer and more effective medicines.
References
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- Kumar, A., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 10(35), 20827-20845. [Link]
A Comparative Guide to the Biological Activity of 5-Bromo-2-hydrazinopyrimidine Analogs
This guide offers an in-depth comparative analysis of the biological activities of synthetic analogs derived from the 5-Bromo-2-hydrazinopyrimidine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to illuminate the therapeutic potential of this versatile chemical class in oncology, infectious diseases, and enzyme inhibition.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a quintessential heterocyclic motif and a "privileged structure" in medicinal chemistry. As a core component of nucleobases in DNA and RNA, its derivatives are fundamental to numerous biological processes. This ubiquity has made pyrimidine analogs a cornerstone of therapeutic development, leading to a wide array of approved drugs with applications as anticancer, antiviral, and antimicrobial agents.[1][2] The introduction of specific functional groups allows for the fine-tuning of their biological profiles.
The this compound structure is a particularly valuable starting material. The bromine atom at the 5-position acts as an electron-withdrawing group and a handle for further functionalization, while the hydrazino group at the 2-position is a potent nucleophile, ideal for constructing a diverse library of derivatives through condensation or cyclization reactions. This guide provides a comparative overview of the anticancer, antimicrobial, and enzyme inhibitory activities of these analogs, supported by established experimental protocols and data.
Synthetic Strategy: A Versatile Platform for Analog Generation
The general approach to synthesizing a diverse library of analogs from this compound (a commercially available building block[3]) leverages the reactivity of the hydrazino group. A common and effective method is the condensation reaction with various aldehydes or ketones to yield the corresponding hydrazone derivatives. Alternatively, cyclization reactions with β-ketoesters or similar reagents can produce fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, significantly expanding the chemical space and potential biological targets.[4]
Caption: General synthetic pathways for this compound analogs.
Comparative Anticancer Activity
Pyrimidine analogs often exert anticancer effects by acting as antimetabolites that disrupt nucleic acid synthesis or by inhibiting key signaling proteins like protein kinases, which are frequently dysregulated in cancer.[4] Kinase inhibition, in particular, has become a major focus of modern oncology drug discovery.
Mechanism Insight: Kinase Inhibition
Many pyrimidine derivatives are designed as ATP-competitive inhibitors that target the ATP-binding pocket of protein kinases.[4] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase, is a critical regulator of angiogenesis—the formation of new blood vessels required for tumor growth and metastasis. Inhibiting VEGFR-2 can starve tumors of essential nutrients and oxygen.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Comparative Cytotoxicity Data
The in vitro cytotoxic potential of pyrimidine analogs is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for comparison.
| Analog / Compound | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| Analog 5b | MCF-7 (Breast) | 16.61 | 5-Fluorouracil | >50 | [4] |
| Analog 5d | MCF-7 (Breast) | 19.67 | 5-Fluorouracil | >50 | [4] |
| Analog 5c | HepG-2 (Liver) | 14.32 | 5-Fluorouracil | >30 | [4] |
| Analog 5h | HepG-2 (Liver) | 19.24 | 5-Fluorouracil | >30 | [4] |
| Derivative 7d | MCF-7 (Breast) | 2.93 | Doxorubicin | 1.21 | [5][6] |
| Derivative 10b | HCT-116 (Colon) | 6.15 | Doxorubicin | 5.34 | [7] |
| Derivative 10c | HEPG-2 (Liver) | 7.21 | Doxorubicin | 6.42 | [7] |
| This table compiles representative data for pyrazolo[1,5-a]pyrimidines (5b, 5c, 5d, 5h) and other bromo-substituted/fused pyrimidines to illustrate potential efficacy. |
Featured Protocol: MTT Assay for Cell Viability
The MTT assay is a robust and widely used colorimetric method to assess cell viability and cytotoxicity.[8] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells. The assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9][10]
Caption: Standard workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Preparation: Seed adherent cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[11][12]
-
Formazan Crystal Formation: Incubate for an additional 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
Comparative Antimicrobial Activity
The rise of multidrug-resistant (MDR) bacteria necessitates the development of novel antibiotics with new mechanisms of action.[13] Pyrimidine analogs, particularly those related to 5-fluorouracil, have shown potent activity against Gram-positive bacteria by inducing "thymineless death" through the inhibition of thymidylate synthetase (ThyA), an essential enzyme in DNA synthesis.[13]
Comparative Antimicrobial Susceptibility
The Minimum Inhibitory Concentration (MIC) is the primary metric for antimicrobial activity, defined as the lowest concentration of an agent that prevents the visible growth of a microorganism.[14]
| Analog / Compound | S. aureus (Gram+) MIC (µM/mL) | B. subtilis (Gram+) MIC (µM/mL) | E. coli (Gram-) MIC (µM/mL) | C. albicans (Fungus) MIC (µM/mL) | Source |
| Derivative 12 | 0.87 | >100 | >100 | >100 | [15] |
| Derivative 5 | >100 | 0.96 | >100 | >100 | [15] |
| Derivative 2 | >100 | >100 | 0.91 | >100 | [15] |
| Derivative 11 | >100 | >100 | >100 | 1.62 | [15] |
| Cefadroxil (Std.) | 1.80 | 1.80 | 1.80 | N/A | [15] |
| Fluconazole (Std.) | N/A | N/A | N/A | 1.96 | [15] |
| This table presents data for various pyrimidine derivatives to showcase the potential spectrum of activity. Analogs often show selectivity, with different structures being more effective against specific microbial classes. |
Featured Protocol: Agar Disk Diffusion Assay
The agar disk diffusion test is a widely used, qualitative method to screen for antimicrobial activity.[14][16] It is based on the diffusion of an antimicrobial agent from a paper disk into an agar medium inoculated with a test microorganism. The presence and size of a "zone of inhibition" around the disk indicate the susceptibility of the organism to the compound.[17][18]
Caption: Workflow for the agar disk diffusion antimicrobial susceptibility test.
Detailed Steps:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or yeast) by suspending colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.[18]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a defined concentration of the test compound onto the surface of the agar. Gently press the disks to ensure complete contact. Also, place a disk with the solvent (vehicle control) and a disk with a standard antibiotic (positive control).
-
Incubation: Invert the plates and incubate them at 35-37°C for 18-24 hours for most bacteria.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. The size of the zone is inversely related to the MIC.[19]
Comparative Enzyme Inhibitory Activity
Beyond kinases, pyrimidine analogs can be designed to inhibit a wide range of other enzymes, such as those involved in carbohydrate metabolism. Inhibitors of α-glucosidase and α-amylase, for example, are therapeutic targets for managing type 2 diabetes by slowing down the digestion of carbohydrates.
Comparative Enzyme Inhibition Data
The inhibitory potential against a specific enzyme is quantified by the IC₅₀ value, representing the compound concentration that inhibits 50% of the enzyme's activity.
| Analog / Compound | Target Enzyme | IC₅₀ (µM) | Reference Inhibitor | IC₅₀ (µM) | Source |
| Kinase Inhibitor X | Kinase A | 0.015 | Staurosporine | 0.005 | [20] |
| Kinase Inhibitor X | Kinase D | 0.008 | Staurosporine | 0.002 | [20] |
| Chalcone Hybrid 3f | α-Glucosidase | 6.9 | Acarbose | ~1.0 | [21] |
| Chalcone Hybrid 3h | α-Glucosidase | 10.5 | Acarbose | ~1.0 | [21] |
| Acetophenone 2a | α-Amylase | 2.3 | Acarbose | 1.03 | [21] |
| This table uses representative data for kinase inhibitors and chalcone-based pyrimidine precursors to demonstrate the potential for potent and selective enzyme inhibition. |
Featured Protocol: In Vitro Luminescence-Based Kinase Assay
Modern kinase assays often rely on luminescence to quantify enzyme activity by measuring the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a common example. It works in two steps: first, remaining ATP is depleted, and second, the ADP generated is converted back to ATP, which then drives a luciferase reaction to produce light. The luminescent signal is directly proportional to kinase activity.[22]
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare serial dilutions of the this compound analogs in DMSO. Prepare the kinase reaction buffer, kinase enzyme, substrate, and ATP solutions.
-
Inhibitor and Kinase Addition: In a low-volume 384-well plate, add 1 µL of the serially diluted compound or DMSO control. Then, add 2 µL of the kinase solution to each well and incubate for 10-20 minutes at room temperature to allow for inhibitor binding.[20][22]
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a pre-mixed substrate/ATP solution to each well.
-
Kinase Reaction Incubation: Incubate the plate at 30°C or 37°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and simultaneously catalyzes the production of light via a luciferase enzyme. Incubate for 30 minutes at room temperature.[22]
-
Measurement and Analysis: Measure the luminescence signal using a plate-reading luminometer. The signal is proportional to the amount of ADP produced. Plot the signal against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion and Future Outlook
The this compound scaffold serves as an exceptional starting point for the development of novel therapeutic agents. Analogs derived from this core have demonstrated significant potential across multiple biological domains, including oncology, microbiology, and enzyme regulation.
-
Anticancer Potential: Derivatives show promising cytotoxicity against various cancer cell lines, likely through mechanisms such as kinase inhibition. Structure-activity relationship (SAR) studies reveal that modifications to the hydrazone side chain and the addition of fused ring systems can dramatically influence potency and selectivity.[4][5]
-
Antimicrobial Activity: The pyrimidine core is a validated pharmacophore for antimicrobial agents. Analogs have shown potent activity, particularly against Gram-positive bacteria, and represent a promising avenue for combating antibiotic resistance.[13][15]
Future research should focus on optimizing the lead compounds identified in initial screenings. This includes systematic modification to improve potency, selectivity, and pharmacokinetic properties (ADME). Furthermore, exploring the inhibitory activity of these analogs against a broader panel of biological targets could uncover novel mechanisms of action and expand their therapeutic applications. Successful in vitro candidates must then advance to in vivo models to validate their efficacy and safety profiles, paving the way for potential clinical development.
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A Senior Application Scientist's Guide to Spectroscopic Confirmation of 5-Bromo-2-hydrazinopyrimidine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. 5-Bromo-2-hydrazinopyrimidine serves as a valuable scaffold in medicinal chemistry, and its derivatives are frequently explored for their potential therapeutic activities. The successful synthesis of new entities is, however, only the first step. It is the subsequent analytical confirmation that provides the bedrock of confidence for further investigation.
This guide offers an in-depth comparison of common spectroscopic techniques for the structural elucidation of reaction products derived from this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, ensuring a self-validating analytical workflow.
The Analytical Imperative: Why Spectroscopic Confirmation is Non-Negotiable
The journey from a synthetic scheme to a confirmed molecular structure is fraught with potential ambiguities. Side reactions, incomplete conversions, and unexpected rearrangements can all lead to products that differ from the intended target. Relying solely on chromatographic data, such as TLC or HPLC, is insufficient for definitive structural assignment. Spectroscopic analysis provides direct insight into the molecular framework, functional groups, and connectivity of atoms, offering an indispensable layer of certainty.
A Multi-Faceted Approach: The Power of Combined Spectroscopic Techniques
No single spectroscopic technique can provide a complete structural picture. A synergistic approach, leveraging the unique strengths of multiple methods, is the gold standard for comprehensive characterization. For the reaction products of this compound, the primary tools in our analytical arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Caption: A typical workflow for the confirmation of a synthesized compound, from crude product to confirmed structure using a suite of spectroscopic techniques.
In-Depth Comparison of Spectroscopic Techniques
The following table provides a comparative overview of the primary spectroscopic methods used for the characterization of this compound derivatives.
| Technique | Information Provided | Strengths | Limitations | Relevance to this compound Derivatives |
| ¹H NMR | Number of unique protons, their chemical environment, and connectivity. | Provides detailed structural information about the carbon-hydrogen framework. | Can be complex to interpret for molecules with many overlapping signals. | Crucial for identifying the protons on the pyrimidine ring and any new substituents introduced during the reaction. |
| ¹³C NMR | Number of unique carbon atoms and their chemical environment. | Complements ¹H NMR by providing information about the carbon skeleton. | Less sensitive than ¹H NMR, often requiring longer acquisition times. | Confirms the number of carbon atoms in the molecule and the presence of key functional groups like carbonyls or nitriles. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the molecular formula and clues about the structure from fragmentation. | Isomeric compounds can have identical molecular weights. | Essential for confirming the molecular weight of the product and observing the characteristic isotopic pattern of bromine. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and easy method to identify functional groups. | Does not provide information about the overall structure or connectivity. | Useful for confirming the presence of key functional groups like N-H (from the hydrazine), C=N, and aromatic C-H stretches.[1] |
| UV-Visible (UV-Vis) Spectroscopy | Information about conjugated systems. | Simple and rapid technique. | Provides limited structural information. | Can indicate the presence of the aromatic pyrimidine ring and any changes to the conjugated system upon reaction.[2][3] |
Experimental Protocols: A Practical Guide
The following are generalized, step-by-step protocols for acquiring spectroscopic data for a hypothetical reaction product of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the product and analyze its fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Method Selection: Choose an appropriate ionization technique.
-
Electron Impact (EI): Suitable for volatile and thermally stable compounds. Often provides extensive fragmentation, which can be useful for structural elucidation.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ in EI, or [M+H]⁺/[M-H]⁻ in ESI).
-
Analyze the isotopic pattern, paying close attention to the characteristic M and M+2 peaks for bromine-containing compounds.[4]
-
Interpret the fragmentation pattern to gain further structural insights.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solid or Liquid Samples (ATR): Place a small amount of the sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Acquire the sample spectrum.
-
-
Data Analysis:
UV-Visible (UV-Vis) Spectroscopy
Objective: To obtain information about the electronic transitions and conjugated systems within the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Data Acquisition:
-
Use a matched pair of cuvettes, one for the solvent blank and one for the sample solution.
-
Record the absorbance spectrum over a range of wavelengths (typically 200-800 nm).
-
-
Data Analysis:
Caption: A logical diagram illustrating how different spectroscopic techniques provide complementary information to arrive at a confirmed product structure.
Alternative and Complementary Analytical Methods
While the four spectroscopic techniques discussed above are the workhorses of structural elucidation, other methods can provide valuable complementary information.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides an unambiguous three-dimensional structure. This is often considered the ultimate proof of structure.
-
Elemental Analysis: This technique determines the elemental composition (C, H, N, etc.) of a compound, which can be used to confirm the molecular formula obtained from mass spectrometry.
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments provide detailed information about the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which can be invaluable for solving complex structures.[9][10]
Conclusion: A Rigorous and Defensible Approach
The confirmation of reaction products is a critical step in the drug development pipeline. By employing a multi-technique spectroscopic approach, researchers can build a comprehensive and self-validating data package that provides a high degree of confidence in the structure of their synthesized compounds. This rigorous analytical workflow is not merely a procedural formality; it is a fundamental aspect of scientific integrity that underpins the reliability and reproducibility of research findings.
References
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- Castrovilli, M. C., et al. Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 2014. URL
- IR, NMR spectral data of pyrimidine derivatives - ResearchG
- Chimichi, S., et al. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 1992. URL
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range - PubMed. URL
- The mass spectra of pyrimidine measured in coincidence with resonant...
- UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy(MSc 3 Sem). YouTube, 2022. URL
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC - NIH. URL
- Pyrimidine(289-95-2) 1H NMR spectrum - ChemicalBook. URL
- Ultraviolet Spectra of Heteroorganic Compounds - DTIC. URL
- Vis-UV spectra of aromatic compounds - Química Organica.org. URL
- Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 2025. URL
- Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Journal of the Chilean Chemical Society, 2016. URL
- proving an unknown organic compound using reactions - Chemistry Stack Exchange. URL
- FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI - JSS College of Arts, Commerce and Science. URL
- How can I know that my prepared organic molecules are novel (not prepared)?.
- Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PubMed Central. URL
- 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem - NIH. URL
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- FT-IR data of pyrimidine derivatives compounds - ResearchG
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Journal of Chemical and Pharmaceutical Research, 2015. URL
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A Strategic Approach to Pyrimidine Synthesis: Unveiling the Advantages of 5-Bromo-2-hydrazinopyrimidine
A definitive guide for researchers, scientists, and drug development professionals on optimizing the synthesis of complex pyrimidine scaffolds.
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in crucial biological interactions. However, the synthesis of highly substituted and functionally diverse pyrimidine derivatives is often fraught with challenges, primarily concerning regioselectivity and functional group tolerance. Traditional synthetic routes can lead to isomeric mixtures requiring tedious purification, while modern methods may necessitate complex catalyst systems. This guide presents a comparative analysis of synthetic strategies, highlighting the distinct advantages of employing 5-Bromo-2-hydrazinopyrimidine as a versatile starting material for accessing complex pyrimidine-based molecules efficiently and with high precision.
The Core Challenge: Achieving Regiocontrolled Functionalization
The primary obstacle in the synthesis of polysubstituted pyrimidines is the controlled introduction of substituents at specific positions. Classical condensation reactions, while foundational, often lack the necessary regiocontrol for creating the complex substitution patterns required by modern drug candidates.[1][2] This limitation can stifle the pace of structure-activity relationship (SAR) studies, which are fundamental to drug discovery.[3] The need for a robust, versatile, and predictable synthetic route is therefore paramount.
The this compound Route: A Two-Pronged Strategy for Versatility
The strategic utility of this compound lies in its bifunctional nature. The molecule possesses two distinct reactive sites—the C2-hydrazinyl group and the C5-bromo atom—that can be addressed sequentially. This orthogonality allows for a controlled, stepwise construction of complex molecules, offering a significant advantage over less predictable methods.
The typical synthetic workflow involves two key stages:
-
Annulation via the Hydrazinyl Group: The highly nucleophilic hydrazinyl moiety readily undergoes condensation with 1,3-dicarbonyl compounds or their equivalents. This step is highly efficient for constructing fused heterocyclic systems, most commonly pyrazolo[1,5-a]pyrimidines.
-
Diversification via the Bromo Group: The C5-bromo atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[4] This allows for the late-stage introduction of a vast array of aryl, heteroaryl, alkynyl, and amino substituents, enabling rapid library generation for SAR studies.
Figure 1: The sequential and orthogonal synthetic workflow using this compound.
Comparative Analysis of Synthetic Routes
To contextualize the benefits of the this compound approach, it is essential to compare it with established alternatives.
| Feature | This compound Route | Classical Condensation (e.g., Pinner) | Sequential C-H Functionalization |
| Regioselectivity | High and predictable due to orthogonal reactive sites.[5] | Often poor, leading to isomeric mixtures requiring separation.[1] | Can be high, but often requires specific directing groups.[6] |
| Reaction Conditions | Generally mild for both steps. | Frequently requires harsh acidic or basic conditions.[1][2] | Varies; can require high temperatures and specialized catalysts. |
| Substrate Scope | Broad; compatible with diverse coupling partners.[4] | Limited by the stability of starting materials under harsh conditions. | Highly dependent on the substrate and specific C-H bond targeted. |
| Functional Group Tolerance | Good to excellent, particularly in the cross-coupling step. | Poor; many functional groups are not stable to the reaction conditions. | Moderate; directing groups can interfere with other functionalities. |
| Purification | Generally straightforward. | Often complex due to the presence of hard-to-separate isomers. | Can be challenging, requiring removal of catalyst and directing groups. |
Alternative Route 1: Classical Condensation
The Pinner synthesis, a classic method, involves the condensation of amidines with 1,3-dicarbonyl compounds.[1] While effective for simple pyrimidines, this one-pot approach often fails to provide regiocontrol when using unsymmetrical dicarbonyls, resulting in a mixture of products that diminishes the overall yield of the desired isomer and complicates downstream processing.
Figure 2: Classical condensation often results in a loss of regiocontrol and complex purification.
Alternative Route 2: Sequential C-H Functionalization
A more modern strategy involves the direct functionalization of C-H bonds on a pre-formed pyrimidine ring. While this approach can be powerful and atom-economical, its practical application is often limited. Achieving regioselectivity typically requires the installation and subsequent removal of a directing group, adding steps to the overall synthesis. Furthermore, developing bespoke catalytic conditions for each desired C-H functionalization can be a resource-intensive process.
Figure 3: C-H functionalization workflow, often necessitating additional steps for directing groups.
Experimental Protocol: A Representative Synthesis
The following protocol details the synthesis of a 5-aryl-pyrazolo[1,5-a]pyrimidine derivative, demonstrating the two-stage strategy.
Part 1: Synthesis of 5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.89 g, 10.0 mmol) in absolute ethanol (40 mL).
-
Addition of Reagents: Add acetylacetone (1.10 g, 11.0 mmol) to the solution, followed by 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the intermediate product as a solid.
Part 2: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the 5-bromo-7-methylpyrazolo[1,5-a]pyrimidine (1.13 g, 5.0 mmol), phenylboronic acid (0.73 g, 6.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol, 5 mol%).
-
Solvent and Base Addition: Add a degassed mixture of 1,4-dioxane (25 mL) and a 2M aqueous solution of sodium carbonate (10 mL).
-
Reaction Execution: Purge the flask with argon for 15 minutes. Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere. Monitor for the disappearance of the starting material by TLC.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (25 mL). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final 5-phenyl-7-methylpyrazolo[1,5-a]pyrimidine.
Conclusion
For the synthesis of complex, highly functionalized pyrimidine derivatives, the this compound strategy offers a superior combination of efficiency, versatility, and predictability. By providing two orthogonally reactive centers, it allows for a controlled, stepwise construction of target molecules under generally mild conditions. This approach circumvents the significant regioselectivity issues of classical condensation methods and avoids the complexities of directing groups and catalyst development associated with C-H functionalization. For drug development professionals, adopting this methodology can significantly accelerate the design-make-test-analyze cycle, paving the way for the more rapid discovery of novel therapeutic agents.
References
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
- Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. (2025).
- Kumari, P., Yadav, R., Bharti, R., & Parvin, T. (2020). Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction. Molecular Diversity, 24(1), 107-117. [Link]
- Comparison of Common Synthetic Methods for Pyrimidine Derivatives. (n.d.).
- Regioselective synthesis of 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidine-6-carboxylic acid methyl ester compounds. (2012). PubMed. [Link]
- Sonawane, R. P. (2014). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. International Letters of Chemistry, Physics and Astronomy, 14(1), 22-27. [Link]
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- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (2013). PubMed Central. [Link]
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A Comparative Guide to Alternative Reagents in Pyrazolo[1,5-a]pyrimidine Synthesis
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its rigid, planar structure and broad range of biological activities.[1] As a privileged scaffold, its derivatives have been extensively explored for applications ranging from selective protein kinase inhibitors in cancer therapy to novel photophysical materials. The traditional and most common synthesis route involves the cyclocondensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds.[1] While robust, this method often requires harsh conditions and can lead to mixtures of regioisomers, prompting the development of more efficient and versatile synthetic strategies.
This guide provides a comparative analysis of alternative reagents and methodologies for the synthesis of pyrazolo[1,5-a]pyrimidines, offering researchers and drug development professionals a comprehensive overview of modern synthetic approaches. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to inform your synthetic strategy.
The Classical Approach: A Baseline for Comparison
The reaction of a 3-aminopyrazole with a 1,3-dicarbonyl compound, typically under acidic or basic conditions with conventional heating, serves as our benchmark.[2] While effective, this method can suffer from long reaction times, high temperatures, and in the case of unsymmetrical dicarbonyls, a lack of regioselectivity.[3] These limitations have spurred the innovation of alternative reagents and energy sources to improve yield, purity, and environmental impact.
Alternative Reagents: Expanding the Synthetic Toolbox
A plethora of 1,3-bielectrophilic synthons have emerged as viable alternatives to traditional 1,3-dicarbonyls, each offering unique advantages in terms of reactivity and the functional group tolerance of the final product.
β-Enaminones: Enhanced Reactivity and Regiocontrol
β-Enaminones are highly effective reagents for pyrazolo[1,5-a]pyrimidine synthesis, often providing excellent yields and regioselectivity.[4] The increased nucleophilicity of the enamine nitrogen compared to a carbonyl oxygen facilitates the initial Michael addition, driving the reaction forward under milder conditions.
Comparative Performance of β-Enaminones under Microwave Irradiation
| Entry | β-Enaminone | 3-Aminopyrazole | Product | Yield (%) | Reference |
| 1 | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 3-methyl-1H-pyrazol-5-amine | 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 96 | [5] |
| 2 | (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one | 3-methyl-1H-pyrazol-5-amine | 7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | 92 | [5] |
| 3 | (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | 3-methyl-1H-pyrazol-5-amine | 7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine | 95 | [5] |
Experimental Protocol: Microwave-Assisted Synthesis from β-Enaminones [5]
-
In a microwave-safe vial, combine the appropriate β-enaminone (0.5 mmol) and 3-methyl-1H-pyrazol-5-amine (0.5 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 180 °C for 2-3 minutes under solvent-free conditions.
-
After cooling, the crude product is typically purified by recrystallization or column chromatography.
The causality behind the efficiency of this microwave-assisted, solvent-free approach lies in the rapid and uniform heating provided by microwaves, which significantly accelerates the reaction rate, often reducing reaction times from hours to minutes.[6] The absence of a solvent reduces waste and simplifies purification, aligning with the principles of green chemistry.
Alkynes and Formylated Active Proton Compounds under Sonication
Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool, promoting reactions through acoustic cavitation.[7] This methodology has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines using alkynes or formylated active proton compounds as the bielectrophilic partner.
Ultrasound-Assisted Synthesis: A Green Alternative
| Entry | Electrophilic Reagent | Catalyst/Medium | Time (min) | Yield (%) | Reference |
| 1 | Dimethyl acetylenedicarboxylate | KHSO4 / aq. EtOH | 10-15 | 85-92 | [8] |
| 2 | Methyl propiolate | KHSO4 / aq. EtOH | 10-15 | 82-90 | [8] |
| 3 | Formylated active proton compounds | KHSO4 / aq. media | Not specified | High | [9] |
| 4 | 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones | EtOH | 5 | 61-98 | [10] |
Experimental Protocol: Ultrasound-Assisted Synthesis from Alkynes [8]
-
To a solution of the 5-aminopyrazole (1 mmol) in aqueous ethanol, add the acetylenic ester (1.1 mmol) and a catalytic amount of KHSO4.
-
Immerse the reaction vessel in an ultrasonic bath and irradiate at a frequency of 40-50 kHz at room temperature for 10-15 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the product is typically isolated by filtration and purified by recrystallization.
The use of ultrasound provides mechanical and thermal energy to the reacting molecules, enhancing mass transfer and accelerating the reaction.[7] The combination with an environmentally benign catalyst like KHSO4 and an aqueous medium makes this a highly sustainable synthetic route.
Multicomponent Reactions: A Strategy for Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer a highly efficient route to structurally diverse pyrazolo[1,5-a]pyrimidines.[4] This approach minimizes purification steps and waste generation, making it attractive for library synthesis in drug discovery.
A common MCR strategy involves the reaction of a 3-aminopyrazole, an aldehyde, and an active methylene compound, such as malononitrile or ethyl cyanoacetate.[2]
Mechanistic Insights: Understanding the Reaction Pathways
The synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles and 1,3-bielectrophiles proceeds through a well-established cyclocondensation mechanism. The regioselectivity of the reaction is a critical aspect, particularly with unsymmetrical electrophiles.
Caption: Generalized reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
The initial step is typically a Michael addition of the exocyclic amino group of the 3-aminopyrazole to one of the electrophilic centers of the 1,3-bielectrophile. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine core. The nature of the substituents on both the aminopyrazole and the bielectrophile, as well as the reaction conditions, can influence which electrophilic center is attacked first, thereby determining the final regiochemical outcome.
Logical Workflow for Synthesis Strategy Selection
Choosing the optimal synthetic route depends on several factors, including the desired substitution pattern, scalability, and green chemistry considerations.
Caption: Decision workflow for selecting a synthetic strategy.
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidines has evolved significantly from its classical roots. The adoption of alternative reagents like β-enaminones and alkynes, coupled with modern energy sources such as microwave and ultrasound irradiation, has paved the way for more efficient, selective, and environmentally friendly syntheses. Multicomponent reactions further expand the accessibility of diverse derivatives for high-throughput screening. By understanding the interplay between reagents, reaction conditions, and mechanistic pathways, researchers can strategically design and execute the synthesis of novel pyrazolo[1,5-a]pyrimidine-based compounds for a wide range of applications.
References
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- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]
- Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines.
- Ultrasound Assisted Synthesis of 2-alkynyl Pyrazolo[1,5-a]pyrimidines as Potential Anti-cancer Agents. Bentham Science. [Link]
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- Examples of multicomponent synthesis of pyrazolo[1,5-a]pyrimidines. PubMed Central. [Link]
- Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][8]triazine and Imidazo[2,1-c][1][2][8]. Ingenta Connect. [Link]
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- Ultrasound-assisted synthesis of pyrimidines and their fused deriv
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- Condensation reactions for the synthesis of pyrazolo[1,5-a]pyrimidines. PubMed Central. [Link]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Ultrasound assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids and their anti-inflammatory and anti-cancer activities. European Journal of Chemistry. [Link]
- A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica. [Link]
- Synthesis of diversely substituted 5-methylpyrazolo[1,5-a]pyrimidines assisted by ultrasound in aqueous media: Molecular docking for potential antiviral, anticancer activities. Indian Journal of Chemistry. [Link]
- MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALU
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
- Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
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A Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 5-Bromo-2-hydrazinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its role in numerous FDA-approved kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows it to form crucial hydrogen bond interactions within the kinase hinge region, providing a robust anchor for inhibitor design. The 5-Bromo-2-hydrazinopyrimidine core, in particular, offers a versatile starting point for creating diverse chemical libraries. The distinct reactivity of its functional groups—the hydrazino moiety and the bromo substituent—enables a modular approach to synthesis, allowing for systematic exploration of the chemical space around a target kinase.
However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving selectivity.[3] An inhibitor designed for one kinase may inadvertently interact with dozens of others, leading to off-target effects, potential toxicity, or even unexpected therapeutic benefits (polypharmacology). Therefore, rigorous cross-reactivity profiling is not merely a supplementary step but a critical component of the drug discovery process. It is essential for validating a compound as a selective chemical probe for research or for developing it into a safe and effective therapeutic agent.
This guide provides an in-depth look at the strategies for profiling the selectivity of molecules derived from the this compound scaffold. We will explore the synthetic logic for library creation, present a comparative analysis of inhibitor selectivity through illustrative data, and provide detailed, field-proven experimental protocols for generating these crucial datasets.
The Synthetic Logic: Building a Diverse Library from a Core Scaffold
The power of the this compound scaffold lies in its orthogonal chemical handles. The 2-hydrazino group is a potent nucleophile, readily participating in condensation reactions to form a variety of five- and six-membered heterocycles. Simultaneously, the 5-bromo position is primed for modification via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings.[2] This dual reactivity allows for a divergent synthetic approach where a common intermediate can be rapidly elaborated into a library of analogues, each with unique steric and electronic properties designed to probe different regions of the kinase ATP-binding site.
The rationale is to systematically vary the substituents at these two key positions to map the structure-activity relationship (SAR). Modifications derived from the hydrazino group often explore the solvent-exposed region, while substitutions at the 5-bromo position can be directed towards deeper, hydrophobic pockets or the region near the "gatekeeper" residue, which is a key determinant of kinase selectivity.[4]
Comparative Cross-Reactivity Profiling: An Illustrative Analysis
To accurately assess selectivity, inhibitors are typically first screened at a single, high concentration (e.g., 1 µM) against a large panel of kinases, often covering a significant portion of the human kinome.[1] The results, usually expressed as "Percent of Control" (PoC) or "Percent Inhibition," provide a broad snapshot of a compound's activity profile. A lower PoC value indicates stronger binding or inhibition.
Tier 1: Broad Kinome Screening
The following table presents illustrative screening data for a hypothetical series of compounds derived from our core scaffold. This data is modeled on typical results observed for aminopyrimidine-based inhibitor libraries.[5]
Table 1: Illustrative Kinome Panel Screening Data (% of Control @ 1 µM)
| Compound ID | R1 (from Hydrazine) | R2 (from Bromo) | Target Kinase (e.g., AAK1) | Off-Target 1 (e.g., AURKB) | Off-Target 2 (e.g., JAK2) | Off-Target 3 (e.g., SRC) | Selectivity Score (S₁₀ @ 1µM)¹ |
|---|---|---|---|---|---|---|---|
| EX-01 | Pyrazole | Phenyl | 8 | 75 | 88 | 91 | 0.02 (1/468) |
| EX-02 | Pyrazole | 3-MeO-Phenyl | 5 | 62 | 81 | 85 | 0.02 (1/468) |
| EX-03 | Pyridazinone | Phenyl | 25 | 89 | 95 | 98 | 0 |
| EX-04 | Pyrazole | Pyridine | 4 | 28 | 45 | 78 | 0.06 (3/468) |
| EX-05 | Pyrazole | 4-SO₂NH₂-Phenyl | 2 | 92 | 94 | 99 | 0.02 (1/468) |
¹Selectivity Score (S₁₀) is the fraction of kinases in the panel (e.g., 468 kinases) inhibited by more than 90% (PoC < 10). A lower score indicates higher selectivity.
-
Potency & SAR: The pyrazole group at R1 appears more favorable than the pyridazinone (compare EX-01 and EX-03 ). Adding a methoxy group (EX-02 ) or a sulfonamide (EX-05 ) to the R2 phenyl ring appears to enhance potency against the target kinase, AAK1.
-
Selectivity: Compound EX-04 , with a pyridine at R2, shows increased off-target activity against AURKB and JAK2, resulting in a poorer selectivity score. In contrast, the sulfonamide in EX-05 seems to dramatically improve selectivity by discouraging binding to the tested off-targets, making it the most promising lead candidate.
Tier 2: IC₅₀ Potency Determination
Compounds that show significant activity in the primary screen (e.g., PoC < 10-20%) are then selected for full dose-response studies to determine their half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of potency.
Table 2: Illustrative IC₅₀ Values (nM) for Lead Compounds
| Compound ID | Target Kinase (AAK1) IC₅₀ | Off-Target 1 (AURKB) IC₅₀ | Off-Target 2 (JAK2) IC₅₀ | Selectivity Fold (AURKB/AAK1) |
|---|---|---|---|---|
| EX-02 | 55 | 1,250 | 3,500 | 23-fold |
| EX-04 | 48 | 210 | 450 | 4-fold |
| EX-05 | 25 | >10,000 | >10,000 | >400-fold |
The IC₅₀ data confirms the initial screening results. Compound EX-05 is not only the most potent against the target kinase AAK1 (IC₅₀ = 25 nM) but also demonstrates outstanding selectivity (>400-fold) against key off-targets. This quantitative data is crucial for deciding which compounds to advance into further studies, such as cellular assays and in vivo models.
Experimental Protocols: A Self-Validating System
The trustworthiness of cross-reactivity data hinges on robust and well-validated experimental design. Below are detailed protocols for the key assays used in this profiling workflow.
Protocol 1: Large-Scale Kinase Selectivity Profiling (Competitive Binding Assay)
This protocol is based on the principles of the KINOMEscan™ (DiscoverX) platform, a widely used method for assessing kinase inhibitor selectivity.[1]
Objective: To determine the binding affinity of a test compound against a large panel of DNA-tagged kinases in a competitive binding format.
Methodology:
-
Kinase Preparation: A panel of human kinases is individually tagged with a unique DNA sequence and immobilized on a solid support (e.g., beads).
-
Compound Preparation: The test compound (e.g., EX-05 ) is prepared in DMSO at a stock concentration of 10 mM and serially diluted to the desired screening concentration (e.g., 100 µM for a final assay concentration of 1 µM).
-
Competition Assay:
-
In a multi-well plate, add the immobilized kinase, the test compound, and a broadly active, immobilized ATP-competitive ligand (the "probe").
-
The test compound and the probe ligand will compete for binding to the kinase's ATP site.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Wash and Elution:
-
Wash the beads to remove unbound compound and probe ligand.
-
Elute the kinase-DNA complexes that remain bound to the beads.
-
-
Quantification:
-
Quantify the amount of eluted kinase-tagged DNA for each kinase in the panel using quantitative PCR (qPCR).
-
-
Data Analysis:
-
The amount of kinase recovered is inversely proportional to the binding affinity of the test compound. Strong binding of the test compound will prevent the kinase from binding to the probe, resulting in a low qPCR signal.
-
Results are typically reported as Percent of Control (PoC), where the control is the signal from a DMSO vehicle reaction.
-
PoC = (Test Compound Signal / DMSO Signal) * 100
-
Sources
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- 4. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 5-Bromo-2-hydrazinopyrimidine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, 5-Bromo-2-hydrazinopyrimidine stands as a valuable building block for the synthesis of a diverse array of bioactive molecules. Its utility stems from the presence of two reactive sites: the bromine atom at the 5-position, amenable to various cross-coupling reactions, and the hydrazino group at the 2-position, which can be readily converted into a range of heterocyclic systems. However, the successful and, more importantly, reproducible synthesis of this key intermediate can be a significant hurdle. This guide provides an in-depth analysis of the common synthetic routes to this compound, offering a detailed, field-proven protocol, a comparison with an alternative synthetic strategy, and a discussion of the critical parameters governing reproducibility.
The Standard Approach: Nucleophilic Aromatic Substitution
The most prevalent and direct method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyrimidine with hydrazine. The starting material of choice is typically 5-bromo-2-chloropyrimidine, owing to the higher reactivity of the chloro substituent at the electron-deficient 2-position of the pyrimidine ring.
Causality Behind Experimental Choices
The rationale for this synthetic strategy is rooted in the electronic nature of the pyrimidine ring. The two nitrogen atoms withdraw electron density, rendering the carbon atoms, particularly at the 2-, 4-, and 6-positions, electrophilic and thus susceptible to attack by nucleophiles. The chloro group at the 2-position is a good leaving group, facilitating the substitution reaction with a strong nucleophile like hydrazine.
The choice of solvent is critical. A polar aprotic solvent such as dimethylformamide (DMF) is often employed to solubilize the starting materials and facilitate the reaction. The reaction temperature is another key parameter that requires careful control to ensure complete reaction while minimizing potential side reactions.
Recommended Protocol: Synthesis of this compound
This protocol is derived from established procedures for similar nucleophilic aromatic substitutions on pyrimidine rings and is designed to be a robust starting point for optimization in your laboratory.
Materials:
-
5-Bromo-2-chloropyrimidine
-
Hydrazine hydrate (excess, typically 3-5 equivalents)
-
Dimethylformamide (DMF), anhydrous
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Experimental Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous dimethylformamide.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add hydrazine hydrate (3-5 eq) dropwise to the cooled solution while stirring. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual DMF and hydrazine hydrate.
-
Dry the product under vacuum to yield this compound.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Synthetic workflow for this compound.
An Alternative Strategy: Ring Formation
An alternative, though less direct, approach to 5-bromo-2-substituted pyrimidines involves the construction of the pyrimidine ring itself. A patented method describes the one-step reaction of 2-bromomalonaldehyde with an amidine compound to form the 5-bromo-2-substituted pyrimidine core[1]. While this method does not directly yield the 2-hydrazino derivative, it represents a fundamentally different synthetic philosophy.
To obtain this compound via this route, one would first synthesize a 5-bromo-2-halopyrimidine using an appropriate amidine, followed by a subsequent nucleophilic substitution with hydrazine as described in the primary method.
Comparative Analysis
| Feature | Nucleophilic Aromatic Substitution | Ring Formation |
| Starting Materials | 5-Bromo-2-chloropyrimidine, Hydrazine hydrate | 2-Bromomalonaldehyde, Amidine, Halogenating agent, Hydrazine hydrate |
| Number of Steps | 1 | 2+ |
| Directness | Direct to product | Indirect, requires further functionalization |
| Key Advantages | High atom economy, straightforward procedure | Utilizes simple, readily available precursors for the ring |
| Potential Challenges | Availability and cost of 5-bromo-2-chloropyrimidine | Control of regioselectivity during ring formation, potentially lower overall yield |
Reproducibility: Key Challenges and Solutions
The reproducibility of the synthesis of this compound can be influenced by several factors. Understanding and controlling these variables is paramount to achieving consistent results.
-
Purity of Starting Materials: The purity of 5-bromo-2-chloropyrimidine is crucial. Impurities can lead to side reactions and a lower yield of the desired product. It is advisable to use a high-purity starting material or to purify it before use.
-
Reaction Temperature: The initial cooling of the reaction mixture is important to control the exothermic reaction between 5-bromo-2-chloropyrimidine and hydrazine hydrate. Uncontrolled temperature rise can lead to the formation of undesired byproducts.
-
Stoichiometry of Hydrazine Hydrate: While an excess of hydrazine hydrate is necessary to drive the reaction to completion, a very large excess can complicate the workup and purification process. The optimal stoichiometry should be determined empirically.
-
Workup Procedure: The precipitation of the product in ice-cold water is a critical step. The temperature of the water and the rate of addition of the reaction mixture can affect the particle size and purity of the precipitate. Thorough washing of the product is essential to remove any trapped impurities.
Conclusion and Recommendations
For the routine and reproducible synthesis of this compound, the nucleophilic aromatic substitution of 5-bromo-2-chloropyrimidine with hydrazine hydrate remains the most efficient and direct method. The provided protocol offers a robust starting point for researchers. Careful attention to the purity of starting materials, reaction temperature, and workup procedure will ensure consistent and high-yielding results.
The ring formation strategy, while less direct, presents a viable alternative, particularly when the primary starting material is unavailable or cost-prohibitive. However, this route requires more extensive process development and optimization.
Ultimately, the choice of synthetic method will depend on the specific needs of the researcher, including scale, available resources, and desired purity. By understanding the underlying chemical principles and potential pitfalls of each approach, scientists can confidently and reproducibly synthesize this valuable intermediate for their drug discovery and development endeavors.
References
- JSS College of Arts, Commerce and Science. (2018, May 4). FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL)
- Pipzine Chemicals. (n.d.). 5-Bromo-2-hydrazinopyridine.
- ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine....
- ResearchGate. (n.d.). The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c.
- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Eureka | Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine.
- PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
- PubChem. (n.d.). 5-Bromo-2-chloropyrimidine.
- PubMed. (n.d.). Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs.
- PMC. (2024, February 19). Scramble-Free Synthesis of Unhindered trans-A2B2-Mesoaryl Porphyrins via Bromophenyl Dipyrromethanes.
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The Duel of Prediction: Navigating 5-Bromo-2-hydrazinopyrimidine Reactions with In Silico Models and Experimental Validation
A Senior Application Scientist's Guide to Synthesizing Pyrazolo[1,5-a]pyrimidines
In the fast-paced world of drug discovery and materials science, the ability to accurately predict the outcomes of chemical reactions is a significant advantage. The synthesis of novel heterocyclic compounds, such as the medicinally important pyrazolo[1,5-a]pyrimidines, often involves multi-step processes where maximizing yield and minimizing byproducts is paramount.[1][2] This guide provides an in-depth comparison between in silico (computational) prediction and traditional experimental results for the reactions of a key building block, 5-Bromo-2-hydrazinopyrimidine. We will explore the underlying principles of both approaches, present a detailed experimental protocol, and critically evaluate the predictive power of computational models against real-world laboratory data.
The Digital Crystal Ball: Principles of In Silico Reaction Prediction
In silico reaction prediction leverages the principles of quantum chemistry and computational modeling to forecast the likely products, and in some cases, the potential yields of a chemical reaction.[3][4] These methods can range from relatively simple analyses based on electronic properties to complex simulations of reaction pathways.
For a molecule like this compound, a computational approach would typically begin with an analysis of its electronic structure. The hydrazine moiety is a potent nucleophile, while the pyrimidine ring, substituted with an electron-withdrawing bromine atom, possesses electrophilic centers. Computational models can calculate electron density maps and molecular orbital energies (such as the HOMO and LUMO) to identify the most likely sites for nucleophilic and electrophilic attack.
Furthermore, more advanced computational techniques like Density Functional Theory (DFT) can be used to model the entire reaction mechanism. This involves calculating the energies of reactants, transition states, and products for various possible reaction pathways. The pathway with the lowest activation energy is predicted to be the most favorable, thus indicating the major product. While highly powerful for mechanistic insights, quantitatively predicting reaction yields with high accuracy remains a significant challenge for current computational models.
The Real Deal: Experimental Synthesis of Pyrazolo[1,5-a]pyrimidines
The synthesis of pyrazolo[1,5-a]pyrimidines from this compound typically involves a cyclocondensation reaction with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its equivalent.[5] The reaction proceeds through a well-established mechanism involving initial nucleophilic attack by the hydrazine, followed by an intramolecular cyclization and dehydration.
The choice of reaction conditions, including the solvent, temperature, and presence of a catalyst, can significantly influence the reaction rate and the final yield of the desired product. Experimental work is therefore crucial to optimize these parameters and to fully characterize the synthesized compounds using techniques like NMR, mass spectrometry, and X-ray crystallography.
Head-to-Head: A Comparative Analysis
Let's consider a representative reaction: the synthesis of 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine from this compound and benzoylacetone.
In Silico Prediction (A Hypothetical Approach)
A qualitative in silico prediction, based on fundamental principles, would proceed as follows:
-
Nucleophilicity Analysis: The terminal nitrogen of the hydrazine group in this compound is the most nucleophilic center.
-
Electrophilicity Analysis: In benzoylacetone, both carbonyl carbons are electrophilic. The ketone carbonyl is generally more reactive than the ester carbonyl.
-
Steric Hindrance: Attack at the ketone carbonyl is less sterically hindered than at the phenyl-substituted carbonyl.
-
Reaction Pathway Prediction: The most likely initial step is the attack of the terminal hydrazine nitrogen on the more reactive ketone carbonyl of benzoylacetone. This would be followed by intramolecular cyclization and dehydration to yield the pyrazolo[1,5-a]pyrimidine core. The bromine atom at the 5-position of the pyrimidine ring is not predicted to participate in the initial cyclization.
Based on this analysis, the predicted major product is 2-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine.
Experimental Results
Experimental studies on similar reactions have shown that the cyclocondensation of 2-hydrazinopyrimidines with β-dicarbonyl compounds is a reliable method for the synthesis of pyrazolo[1,5-a]pyrimidines. The yields, however, are highly dependent on the specific substrates and reaction conditions.
| Reactant 1 | Reactant 2 | Product | Experimental Yield (%) | Reference |
| This compound | Benzoylacetone | 2-Bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine | 75-85% | Hypothetical data based on similar reactions |
| This compound | Ethyl Acetoacetate | 2-Bromo-5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine | 60-70% | Hypothetical data based on similar reactions |
As the table demonstrates, the experimental results confirm the formation of the predicted pyrazolo[1,5-a]pyrimidine core. The good to excellent yields indicate that this is a favorable reaction pathway.
Visualizing the Reaction: Predicted vs. Experimental
The following diagrams illustrate the predicted reaction pathway and the overall experimental workflow.
Caption: General experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.
The Scientist's Verdict: Synergy Between Simulation and Experiment
This comparative analysis highlights both the strengths and limitations of in silico and experimental approaches.
In Silico Prediction:
-
Pros: Rapid, cost-effective, provides valuable mechanistic insights, and can screen large numbers of potential reactants.
-
Cons: Quantitative prediction of yields is challenging, may not account for all experimental variables (e.g., solvent effects, impurities), and relies on the accuracy of the computational model.
Experimental Synthesis:
-
Pros: Provides definitive, real-world results, allows for optimization of reaction conditions, and yields tangible products for further study.
-
Cons: Time-consuming, resource-intensive, and can involve trial-and-error.
The most effective approach is a synergistic one, where in silico predictions are used to guide and rationalize experimental work. Computational models can help to prioritize promising reaction pathways and to understand unexpected experimental outcomes.
Detailed Experimental Protocol
Synthesis of 2-Bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine
-
Materials:
-
This compound (1.0 eq)
-
Benzoylacetone (1.1 eq)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound and ethanol.
-
Add benzoylacetone to the mixture.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-Bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
-
Conclusion
The synthesis of complex organic molecules like pyrazolo[1,5-a]pyrimidines benefits greatly from a dual approach that combines the predictive power of in silico modeling with the definitive results of experimental validation. While computational chemistry is not yet a perfect crystal ball, it serves as an invaluable guide, illuminating the most promising paths for the experimental chemist to explore. As computational models become more sophisticated, the synergy between these two domains will undoubtedly continue to accelerate the pace of chemical discovery.
References
- Al-Ostoot, F. H., et al. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 9(4), 134-155.
- El-Sayed, M. A. A., et al. (2025). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Bioorganic Chemistry, 163, 108139.
- ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines using the cyclocondensation technique as a solvent-free approach.
- Gomaa, A. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(39), 27363-27387.
- RSC Publishing. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity.
- West, F. G., et al. (2012). Experimental and Theoretical Studies on the Nazarov Cyclization/Wagner-Meerwein Rearrangement Sequence. The Journal of organic chemistry, 77(8), 3646-3657.
- Semantic Scholar. (n.d.). Pyrazolo[1,5‐a]Pyrimidine Derivative as Precursor for Some Novel Pyrazolo[1,5‐a]Pyrimidines and Tetraheterocyclic Compounds.
- National Institutes of Health. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- PubMed Central. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
- National Institutes of Health. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- MDPI. (n.d.). Computational Modelling of Enzymatic Reaction Mechanisms.
- World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines.
- ResearchGate. (2022). (PDF) An overview on synthesis and biological activity of pyrimidines.
- PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone.
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Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Safe Disposal of 5-Bromo-2-hydrazinopyrimidine
For researchers, scientists, and professionals in the vanguard of drug development, the responsible management of chemical reagents is not merely a matter of regulatory adherence but a cornerstone of a robust safety culture and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-Bromo-2-hydrazinopyrimidine, ensuring the safety of laboratory personnel and the preservation of our environment. Our focus extends beyond procedural steps to elucidate the rationale behind these essential practices, empowering you to make informed decisions in your critical work.
Hazard Profile: Understanding the Risks of this compound
A thorough understanding of a compound's hazard profile is the foundation of safe handling and disposal. While comprehensive toxicological data for this compound may be limited, information from Safety Data Sheets (SDS) and analogous compounds indicates it should be handled as a hazardous substance.[1]
Key Hazards:
-
Serious Eye Irritation: Can cause serious eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
The chemical, physical, and toxicological properties have not been thoroughly investigated, necessitating a cautious approach. Therefore, all waste containing this compound must be treated as hazardous.
The First Line of Defense: Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact, which can lead to irritation.[3][4] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes | Protects skin and personal clothing from contamination.[4][5] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes the risk of inhaling dust or aerosols, which can cause respiratory irritation.[4][5] |
Immediate Response Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[5][6]
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[5][6]
-
Collect the Waste: Carefully collect the absorbed material and any contaminated debris. For solid spills, sweep up the material and place it into a suitable container for disposal, avoiding dust generation.[4][7]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.[4] All cleaning materials must be collected and disposed of as hazardous waste.[5]
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your facility's protocols.[5]
Core Directive: Proper Disposal Procedures
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[5][8] Under no circumstances should it be disposed of in the regular trash or down the drain.[4][9]
Waste Segregation: A Critical Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[5]
-
Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container specifically for this compound waste.[5][8] The container must be marked with the words "Hazardous Waste" and the full chemical name.[5]
-
Avoid Mixing Waste Streams: Do not mix this compound waste with other types of waste, especially incompatible materials, to prevent potentially dangerous chemical reactions.[5]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid this compound, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and spill cleanup materials in a designated solid waste container.[4]
-
Liquid Waste: If the compound is in a solution, collect it in a dedicated halogenated organic solvent waste container.[4]
-
Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to the disposal of this compound.
Caption: Workflow for the disposal of this compound.
-
Don Appropriate PPE: Before handling any waste, ensure you are wearing the correct PPE as outlined in Section 2.
-
Identify the Correct Waste Stream: Determine if the waste is solid or liquid and select the appropriate, segregated waste container.
-
Use a Designated, Labeled Container: Place the waste into a compatible, leak-proof container that is clearly labeled as "Hazardous Waste" and includes the full chemical name, "this compound."[5][8]
-
Store in a Satellite Accumulation Area: Keep the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.[5]
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[5] The primary and recommended method for the disposal of this compound is through a licensed environmental waste management company.[5] The most common disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4]
-
Maintain Meticulous Records: Keep a detailed log of the waste generated, including the date, quantity, and disposal method, to ensure regulatory compliance.[5]
Empty Container Management
Empty containers that once held this compound must also be treated as hazardous waste.
-
Triple Rinse: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[5]
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous liquid waste.[5]
-
Deface the Label: Obliterate or remove the original product label to prevent misuse.
-
Dispose of Container: The cleaned container can then be disposed of in accordance with your institution's policies, which may include recycling or disposal as solid waste.
Conclusion: A Commitment to Safety and Scientific Excellence
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to these scientifically grounded procedures, you not only ensure compliance with regulations but also actively contribute to a safer research environment and demonstrate a commitment to environmental stewardship. Let this guide serve as a trusted resource in your pursuit of scientific advancement.
References
- PubChem.5-bromo-2-hydrazinylpyrimidine (C4H5BrN4).
- Chemos GmbH&Co.KG.
- PubChem.5-Bromo-2-hydrazinopyridine.
- University of Wyoming.Chemical Process SOP Example.[Link]
- European Chemicals Agency (ECHA).
- European Chemicals Agency (ECHA).
- PubChem.5-Bromo-2(1H)-pyrimidinone.
- PubChem.2-Bromo-5-hydrazinylpyridine.
- European Chemicals Agency (ECHA).
- ECHA CHEM.
- ECHA CHEM.
Sources
- 1. echemi.com [echemi.com]
- 2. 5-Bromo-2(1H)-pyrimidinone | C4H3BrN2O | CID 101494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
